Vitamin K2
Descripción
Menatetrenone has been used in trials studying the treatment of Diabetes, Osteoporosis, Prediabetic State, and Hepatocellular Carcinoma.
Menatetrenone is a menaquinone compound and form of vitamin K2 with potential antineoplastic activity. Menatetrenone may act by modulating the signalling of certain tyrosine kinases, thereby affecting several transcription factors including c-myc and c-fos. This agent inhibits tumor cell growth by inducing apoptosis and cell cycle arrest.
MENATETRENONE is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 4 investigational indications.
Propiedades
IUPAC Name |
2-methyl-3-(3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl)naphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H40O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,12,14,16,18-20H,9-11,13,15,17,21H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHGMERMDICWDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H40O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60859551 | |
| Record name | 2-Methyl-3-(3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraen-1-yl)naphthalene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60859551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6041-00-5 | |
| Record name | 2-Methyl-3-(3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraen-1-yl)naphthalene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60859551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Expanding Universe of Vitamin K-Dependent Proteins: A Technical Guide to Novel Human Gla Proteins
For Immediate Release
SEATTLE, WA – December 4, 2025 – Researchers and drug development professionals now have access to a comprehensive technical guide on the discovery and characterization of novel vitamin K2-dependent proteins in humans. This whitepaper details the emerging landscape of these proteins beyond their classical role in coagulation, highlighting their significance in a range of physiological and pathological processes, and providing a framework for future research and therapeutic development.
Introduction to Novel Vitamin K-Dependent Proteins (VKDPs)
Vitamin K is a vital cofactor for the post-translational modification of specific glutamate (B1630785) (Glu) residues to γ-carboxyglutamate (Gla) residues in a process known as γ-carboxylation.[1] This modification is essential for the biological activity of Vitamin K-Dependent Proteins (VKDPs), enabling them to bind calcium and interact with cell membranes and other proteins.[2][3] While the hepatic VKDPs involved in blood coagulation are well-established, a new frontier of research has unveiled a cohort of extrahepatic VKDPs with diverse functions in bone metabolism, vascular health, cell growth, and signaling.
To date, 17 VKDPs have been identified in humans.[4][5] The novel VKDPs, which are the focus of this guide, include:
-
Growth arrest-specific protein 6 (Gas6): A ligand for the Tyro3, Axl, and Mer (TAM) family of receptor tyrosine kinases, involved in cell survival, proliferation, and inflammation.[6]
-
Gla-rich protein (GRP): The most densely γ-carboxylated protein identified to date, GRP is implicated as an inhibitor of soft tissue and vascular calcification.[7][8]
-
Periostin: A matricellular protein involved in tissue remodeling, wound healing, and fibrosis.[9][10]
-
Proline-rich Gla proteins (PRGP1 and PRGP2): Transmembrane proteins with potential roles in signaling and cytoskeletal interactions.[4][11]
-
Transmembrane Gla proteins (TMG3 and TMG4): A family of transmembrane proteins with broad tissue distribution, suggesting novel physiological functions beyond coagulation and bone development.[12][13]
This guide provides a detailed overview of the experimental protocols used to discover and characterize these novel VKDPs, summarizes the available quantitative data, and visualizes key signaling pathways and experimental workflows.
Discovery and Characterization of Novel VKDPs: Experimental Protocols
The identification of novel VKDPs requires a multi-faceted approach, combining bioinformatics, proteomics, and functional cell-based assays.
Bioinformatic Prediction of Candidate VKDPs
The initial step in discovering new VKDPs often involves searching genomic and proteomic databases for proteins containing a conserved Gla domain.[2] This domain has a characteristic sequence motif that is recognized by the γ-glutamyl carboxylase (GGCX), the enzyme responsible for carboxylation.[1]
Experimental Workflow: Bioinformatic Discovery of Novel VKDPs
Caption: Workflow for the bioinformatic identification of candidate novel VKDPs.
Proteomic Identification of Gla Residues
Mass spectrometry is the gold standard for confirming the presence of Gla residues in a candidate protein. A specialized protocol involving methylation of Gla residues can enhance their detection.[14]
Protocol: Mass Spectrometric Identification of Gla Residues
-
Protein Isolation and Digestion: The protein of interest is isolated from tissues or cell culture and digested with a protease (e.g., trypsin).
-
Methylation of Gla Residues: The digested peptides are treated with methanolic HCl to convert Gla residues to their dimethyl esters. This neutralizes the negative charge of Gla, improving ionization and preventing the characteristic loss of CO2 during mass spectrometry.[14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The methylated peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry. The presence of dimethylated Gla residues is confirmed by a characteristic mass shift.[15]
-
Data Analysis: The MS/MS spectra are analyzed to identify the specific peptides containing Gla residues and to pinpoint the exact locations of carboxylation.
Functional Confirmation of Vitamin K-Dependence
Cell-based reporter assays are crucial for confirming that the carboxylation of a candidate protein is indeed vitamin K-dependent.[16][17]
Protocol: Cell-Based Reporter Assay for Vitamin K-Dependent Carboxylation
-
Construct Design: A chimeric reporter protein is created by fusing the Gla domain of the candidate protein to a reporter molecule (e.g., protein C).[16]
-
Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are a common choice for these assays. The cells are transfected with the reporter construct.[17][18]
-
Vitamin K and Warfarin Treatment: The transfected cells are cultured with varying concentrations of vitamin K to demonstrate a dose-dependent increase in carboxylation. Treatment with warfarin, a vitamin K antagonist, should inhibit carboxylation.[17]
-
ELISA-based Quantification: The amount of carboxylated reporter protein secreted into the cell culture medium is quantified using a sandwich ELISA with antibodies specific for the fully carboxylated Gla domain.[16][18]
-
Data Analysis: The half-maximal effective concentration (EC50) of vitamin K is determined to assess the efficiency of carboxylation.[17]
Quantitative Data on Novel Human VKDPs
The following tables summarize the available quantitative data for some of the most well-studied novel VKDPs.
Table 1: Gas6 Protein and mRNA Expression
| Parameter | Condition | Tissue/Fluid | Value | Reference |
| Plasma Gas6 | Severe Obesity | Plasma | Significantly higher vs. controls (P=0.0006) | [6] |
| Plasma Gas6 | Normal Weight | Plasma | Lower than obese subjects | [6] |
| Gas6 mRNA | Visceral Adipose Tissue (Controls) | Adipose Tissue | Significantly higher than subcutaneous (P<0.05) | [6] |
| Gas6 mRNA | Breast Carcinoma | Tumor Tissue | Positive association with PRB protein (P=0.04) | [19] |
Table 2: GRP Protein Levels
| Parameter | Condition | Fluid | Value (mean ± SD) | Reference |
| GRP Level | Osteoarthritis | Plasma | 419.61 ± 70.14 ng/mL | [20] |
| GRP Level | Non-Osteoarthritis | Plasma | 382.18 ± 62.34 ng/mL | [20] |
Table 3: Periostin Protein Levels
| Parameter | Condition | Fluid/Tissue | Value (mean ± SD) | Reference |
| Periostin Level | Community-Dwelling Older Adults | Plasma | 24235.16 ± 7224.77 pg/mL | [21] |
| Periostin Level | Chronic Periodontitis | Gingival Crevicular Fluid | Significantly lower than healthy controls | [22] |
| Periostin Level | Non-Small Cell Lung Cancer | Serum | Significantly elevated vs. healthy controls | [23] |
Signaling Pathways of Novel VKDPs
The novel VKDPs are involved in a variety of signaling pathways that regulate key cellular processes.
Gas6-TAM Signaling
Gas6 activates the TAM family of receptor tyrosine kinases, which play crucial roles in cell survival, proliferation, and the regulation of inflammation.
Gas6-TAM Signaling Pathway
Caption: The Gas6-TAM signaling pathway.
GRP and the Inhibition of Vascular Calcification
GRP is thought to inhibit vascular calcification by binding to mineral crystals and potentially interacting with other inhibitory proteins like Matrix Gla Protein (MGP) and Fetuin-A.[8]
Proposed Mechanism of GRP in Preventing Calcification
Caption: GRP's role in the inhibition of vascular calcification.
PRGP2 and YAP Signaling
PRGP2 has been shown to interact with the transcriptional coactivator Yes-associated protein (YAP), suggesting a role in cell signaling from the cell surface to the nucleus.[24]
PRGP2-YAP Interaction
Caption: Interaction of PRGP2 with the transcriptional coactivator YAP.
Future Directions and Therapeutic Implications
The discovery of novel VKDPs has opened up new avenues for understanding and potentially treating a wide range of diseases. The development of specific agonists or antagonists for these proteins, as well as strategies to modulate their carboxylation status, could offer novel therapeutic approaches for conditions such as vascular calcification, cancer, and fibrotic diseases. Further research is needed to fully elucidate the functions of PRGPs and TMGs and to translate the growing body of knowledge on Gas6, GRP, and periostin into clinical applications.
Conclusion
The family of human vitamin K-dependent proteins is larger and more functionally diverse than previously appreciated. The novel VKDPs discussed in this guide represent exciting new targets for basic research and drug development. The experimental protocols and data presented here provide a valuable resource for scientists working to unravel the complexities of vitamin K biology and its implications for human health.
References
- 1. mdpi.com [mdpi.com]
- 2. Gla domain - Wikipedia [en.wikipedia.org]
- 3. Vitamin K-dependent proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Primary structure and tissue distribution of two novel proline-rich gamma-carboxyglutamic acid proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vitamin K-dependent proteins involved in bone and cardiovascular health - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elevated Plasma Levels of Growth Arrest Specific 6 (Gas6) Protein in Severe Obesity: Implications for Adipose Tissue and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gla-Rich Protein Is a Novel Vitamin K-Dependent Protein Present in Serum That Accumulates at Sites of Pathological Calcifications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gla-rich protein acts as a calcification inhibitor in the human cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The role of periostin in tissue remodeling across health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Periostin and its interacting proteins in the construction of extracellular architectures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Primary structure and tissue distribution of two novel proline-rich γ-carboxyglutamic acid proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of two novel transmembrane γ-carboxyglutamic acid proteins expressed broadly in fetal and adult tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of two novel transmembrane gamma-carboxyglutamic acid proteins expressed broadly in fetal and adult tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Methylation of gamma-carboxylated Glu (Gla) allows detection by liquid chromatography-mass spectrometry and the identification of Gla residues in the gamma-glutamyl carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Insights into vitamin K-dependent carboxylation: home field advantage - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Vitamin K-dependent carboxylation of coagulation factors: insights from a cell-based functional study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Vitamin K-dependent carboxylation of coagulation factors: insights from a cell-based functional study | Haematologica [haematologica.org]
- 19. Growth arrest-specific gene 6 expression in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Two Members of Vitamin-K-Dependent Proteins, Gla-Rich Protein (GRP) and Matrix Gla Protein (MGP), as Possible New Players in the Molecular Mechanism of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. researchgate.net [researchgate.net]
- 23. Frontiers | Periostin: A Matricellular Protein With Multiple Functions in Cancer Development and Progression [frontiersin.org]
- 24. pnas.org [pnas.org]
The Role of Vitamin K2 in the Mitochondrial Electron Transport Chain: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vitamin K2, a member of the menaquinone family, is emerging as a significant player in mitochondrial bioenergetics, extending its physiological relevance beyond its classical role in blood coagulation and bone metabolism. This technical guide delves into the intricate mechanisms by which this compound participates in the mitochondrial electron transport chain (ETC). It serves as a comprehensive resource, detailing its function as an electron carrier, its impact on ATP synthesis and reactive oxygen species (ROS) modulation, and its interplay with key signaling pathways. This document synthesizes current research, presenting quantitative data in structured tables, providing detailed experimental protocols for key assays, and visualizing complex pathways to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Introduction: The Mitochondrial Electron Transport Chain and the Canonical Role of Coenzyme Q10
The mitochondrial electron transport chain is the central hub of cellular energy production, responsible for generating the majority of cellular ATP through oxidative phosphorylation. This process involves a series of protein complexes (Complex I-IV) embedded in the inner mitochondrial membrane that facilitate the transfer of electrons from donors like NADH and FADH2 to the final electron acceptor, oxygen. This electron flow is coupled with the pumping of protons across the inner membrane, creating an electrochemical gradient that drives ATP synthase (Complex V).
Coenzyme Q10 (CoQ10), or ubiquinone, is a well-established lipid-soluble electron carrier that shuttles electrons from Complex I and Complex II to Complex III. Its long isoprenoid tail allows it to move freely within the mitochondrial membrane, making it a critical component of the ETC.
The Emerging Role of this compound in the Electron Transport Chain
Recent scientific evidence has illuminated a non-canonical role for this compound (specifically menaquinone-4, MK-4) as a mitochondrial electron carrier. This function is particularly significant in pathological conditions characterized by mitochondrial dysfunction.
This compound as a Mitochondrial Electron Carrier
In its reduced form, menaquinol, this compound can donate electrons to the electron transport chain. Studies in Drosophila have shown that this compound is both necessary and sufficient for electron transfer in their mitochondria[1][2]. This function appears to be particularly crucial in rescuing mitochondrial defects associated with mutations in the PINK1 gene, a key player in Parkinson's disease pathogenesis[1][2][3]. The enzyme UBIAD1, located in the mitochondria, is responsible for converting Vitamin K1 to this compound (MK-4), highlighting a dedicated pathway for its mitochondrial presence[1].
A Point of Controversy: this compound as a Substitute for Coenzyme Q10
While the role of this compound as an electron carrier is supported by several studies, its ability to fully substitute for Coenzyme Q10 in mammalian cells is a subject of debate. Some research indicates that while this compound can enter mitochondria, it fails to restore electron flow or ATP synthesis in CoQ10-deficient human and yeast cells[4][5][6]. These studies suggest that the electron-accepting capacity of this compound from Complex II is significantly lower than that of CoQ10 analogs[4]. This discrepancy may be due to species-specific differences in the electron transport chain.
Quantitative Impact of this compound on Mitochondrial Function
The engagement of this compound in the mitochondrial ETC has quantifiable effects on cellular bioenergetics and redox status.
Enhancement of ATP Production
Multiple studies have demonstrated that this compound can enhance mitochondrial ATP production[7][8][9][10]. This effect is particularly pronounced in models of mitochondrial dysfunction. For instance, in cells with defects in the PINK1 gene, this compound treatment leads to a significant increase in ATP levels[1][2]. Even under normal conditions or in the presence of oxidative stress induced by warfarin, this compound (as MK-7) has been shown to increase ATP production in vascular smooth muscle cells[7][9][10].
| Experimental Model | This compound Form | Observed Effect on ATP Production | Reference |
| Drosophila with heix (UBIAD1 homolog) mutation | MK-4 | Significantly increased ATP production in larval lymph glands and brain. | [8] |
| Human vascular smooth muscle cells (warfarin-induced stress) | MK-7 | Increased ATP production. | [7][9][10] |
| IPEC-J2 cells | MK-4 (5 µM) | Stimulated ATP production via oxidative phosphorylation. | [11][12] |
Modulation of Reactive Oxygen Species (ROS)
Mitochondria are a primary source of cellular ROS. Dysfunctional electron transport can lead to increased ROS production and oxidative stress. This compound has been shown to mitigate mitochondrial ROS levels. In Drosophila mutants with mitochondrial defects, this compound treatment significantly reduces mitochondrial ROS[8][13]. Similarly, in microglial cells challenged with rotenone, MK-4 attenuates ROS production[14]. This antioxidant effect is linked to its ability to maintain mitochondrial membrane potential and efficient electron flow.
| Experimental Model | This compound Form | Observed Effect on ROS Levels | Reference |
| Drosophila with heix (UBIAD1 homolog) mutation | MK-4 | Significantly reduced mitochondrial ROS in larval lymph glands. | [8][13] |
| BV2 microglial cells (rotenone-induced stress) | MK-4 | Attenuated ROS production. | [14] |
| SH-SY5Y cells (streptozotocin/menadione-induced stress) | MK-4 | Significantly reduced ROS levels. | [15] |
| Human vascular smooth muscle cells (warfarin-induced stress) | MK-7 | Counteracted intracellular oxidative stress. | [7][9][10] |
Restoration of Mitochondrial Membrane Potential
The mitochondrial membrane potential is a critical indicator of mitochondrial health and is essential for ATP synthesis. Several studies have reported that this compound can restore or maintain mitochondrial membrane potential in the face of cellular stress. In Drosophila mutants, MK-4 treatment leads to a more negative mitochondrial membrane potential, indicative of improved function[16]. In SH-SY5Y cells exposed to neurotoxins, this compound helps in the retainment of mitochondrial membrane potential[15][17].
| Experimental Model | This compound Form | Observed Effect on Mitochondrial Membrane Potential | Reference |
| Drosophila with heix (UBIAD1 homolog) mutation | MK-4 | Resulted in a more negative mitochondrial membrane potential. | [16] |
| SH-SY5Y cells (6-hydroxydopamine-induced stress) | MK-4 | Inhibited mitochondrial depolarization. | [17][18] |
| SH-SY5Y cells (streptozotocin/menadione-induced stress) | MK-4 | Aided in the retainment of mitochondrial membrane potential. | [15] |
| BV2 microglial cells (rotenone-induced stress) | MK-4 | Restored mitochondrial membrane potential. | [14] |
Signaling Pathways Influenced by this compound's Mitochondrial Role
The effects of this compound on mitochondrial function are intertwined with its ability to modulate specific cellular signaling pathways.
The PINK1/Parkin Pathway and Mitochondrial Quality Control
The PINK1/Parkin pathway is a critical mitochondrial quality control mechanism that identifies and removes damaged mitochondria via a process called mitophagy. In healthy mitochondria, PINK1 is imported into the inner mitochondrial membrane and degraded. However, upon mitochondrial depolarization, PINK1 accumulates on the outer mitochondrial membrane, where it recruits the E3 ubiquitin ligase Parkin from the cytosol. Parkin then ubiquitinates mitochondrial outer membrane proteins, tagging the damaged organelle for degradation.
This compound has been shown to modulate this pathway. In models of PINK1 deficiency, this compound can rescue mitochondrial defects, suggesting it acts downstream or parallel to PINK1 to maintain mitochondrial function[1][2][3]. Furthermore, in cells treated with 6-hydroxydopamine, this compound treatment promotes mitophagy by downregulating p62 and upregulating LC3A via the PINK1/Parkin signaling pathway[17][18].
The JNK/p38 MAPK Signaling Pathway
The c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways are stress-activated signaling cascades involved in a variety of cellular processes, including apoptosis. In some contexts, particularly in cancer cells, this compound has been shown to induce apoptosis through the generation of ROS, which in turn activates the JNK and p38 MAPK pathways[19][20]. This leads to a loss of mitochondrial membrane potential and the release of pro-apoptotic factors.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Measurement of Mitochondrial Respiration using a Seahorse XF Analyzer
Objective: To measure the oxygen consumption rate (OCR) as an indicator of mitochondrial respiration in response to this compound treatment.
Materials:
-
Seahorse XF Analyzer (e.g., XFe24 or XF96)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant Solution
-
XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
This compound (MK-4 or MK-7) stock solution
-
Oligomycin, FCCP, Rotenone/Antimycin A (from Seahorse XF Cell Mito Stress Test Kit)
-
Adherent cells of interest
Protocol:
-
Cell Seeding:
-
Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density.
-
Allow cells to adhere and grow overnight.
-
-
This compound Treatment:
-
Treat cells with the desired concentrations of this compound for the specified duration. Include a vehicle control.
-
-
Sensor Cartridge Hydration:
-
One day prior to the assay, hydrate (B1144303) the Seahorse XF sensor cartridge with Seahorse XF Calibrant solution in a non-CO2 37°C incubator overnight.
-
-
Assay Medium Preparation:
-
Warm supplemented XF Base Medium to 37°C and adjust the pH to 7.4.
-
-
Cell Plate Preparation:
-
Remove the cell culture medium from the wells and wash twice with the pre-warmed assay medium.
-
Add the final volume of assay medium to each well.
-
Incubate the cell plate in a non-CO2 37°C incubator for 1 hour prior to the assay.
-
-
Drug Loading:
-
Prepare working solutions of oligomycin, FCCP, and rotenone/antimycin A in the assay medium.
-
Load the drugs into the appropriate ports of the hydrated sensor cartridge.
-
-
Seahorse Assay:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell plate.
-
Run the assay protocol, which will sequentially inject the drugs and measure OCR at each stage (basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration).
-
-
Data Analysis:
-
Normalize OCR data to cell number or protein concentration.
-
Calculate key parameters of mitochondrial function.
-
Measurement of Mitochondrial ROS using MitoSOX Red
Objective: To quantify mitochondrial superoxide (B77818) levels in response to this compound treatment.
Materials:
-
MitoSOX Red mitochondrial superoxide indicator
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
This compound (MK-4 or MK-7) stock solution
-
Cells of interest
-
Flow cytometer or fluorescence microscope
Protocol:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with this compound and appropriate controls (including a positive control for ROS induction if necessary).
-
-
MitoSOX Staining:
-
Prepare a 5 mM stock solution of MitoSOX Red in DMSO.
-
Dilute the MitoSOX stock solution to a final working concentration (typically 2.5-5 µM) in pre-warmed HBSS or cell culture medium.
-
Remove the culture medium from the cells and add the MitoSOX working solution.
-
Incubate for 10-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Gently wash the cells three times with pre-warmed HBSS or PBS to remove excess probe.
-
-
Analysis:
-
Flow Cytometry:
-
Trypsinize and resuspend the cells in a suitable buffer.
-
Analyze the fluorescence of the cells using a flow cytometer with appropriate excitation and emission wavelengths (e.g., excitation at 510 nm and emission at 580 nm).
-
-
Fluorescence Microscopy:
-
Image the cells using a fluorescence microscope with the appropriate filter sets.
-
Quantify the fluorescence intensity using image analysis software.
-
-
Quantification of Cellular ATP Levels
Objective: To measure total cellular ATP content following this compound treatment.
Materials:
-
Commercial ATP quantification kit (e.g., luciferase-based assay)
-
Lysis buffer (often included in the kit)
-
ATP standard solution (often included in the kit)
-
This compound (MK-4 or MK-7) stock solution
-
Cells of interest
-
Luminometer
Protocol:
-
Cell Culture and Treatment:
-
Plate cells in a white-walled, clear-bottom 96-well plate suitable for luminescence assays.
-
Treat cells with this compound and appropriate controls.
-
-
ATP Standard Curve Preparation:
-
Prepare a series of ATP standards of known concentrations according to the kit manufacturer's instructions.
-
-
Cell Lysis and ATP Measurement:
-
Remove the culture medium from the wells.
-
Add the ATP releasing/assay reagent provided in the kit to each well (including standards). This reagent typically lyses the cells and provides the necessary components for the luciferase reaction.
-
Incubate for the time specified in the kit protocol (usually a few minutes at room temperature) to allow for cell lysis and stabilization of the luminescent signal.
-
-
Luminescence Reading:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Generate a standard curve from the luminescence readings of the ATP standards.
-
Use the standard curve to calculate the ATP concentration in the experimental samples.
-
Normalize ATP levels to cell number or protein concentration.
-
Experimental Workflow Visualization
The following diagram illustrates a general experimental workflow for investigating the effects of this compound on mitochondrial function.
Conclusion and Future Directions
The evidence presented in this guide strongly supports a role for this compound in the mitochondrial electron transport chain, with significant implications for cellular energy metabolism and redox homeostasis. Its ability to enhance ATP production and reduce ROS, particularly in the context of mitochondrial dysfunction, positions it as a molecule of interest for further research and potential therapeutic development, especially for neurodegenerative diseases like Parkinson's.
However, key questions remain. The precise mechanism of electron transfer by this compound within the mammalian ETC and its relationship with Coenzyme Q10 need further elucidation. Comprehensive dose-response studies in various cell types and in vivo models are necessary to establish optimal concentrations for its bioenergetic effects. Future research should focus on identifying the specific protein interactors of this compound within the mitochondria and further exploring the signaling pathways it modulates. A deeper understanding of these aspects will be crucial for harnessing the full therapeutic potential of this compound in mitochondrial medicine.
References
- 1. This compound is a mitochondrial electron carrier that rescues pink1 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] this compound Is a Mitochondrial Electron Carrier That Rescues Pink1 Deficiency | Semantic Scholar [semanticscholar.org]
- 4. This compound cannot substitute Coenzyme Q10 as electron carrier in the mitochondrial respiratory chain of mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound cannot substitute Coenzyme Q10 as electron carrier in the mitochondrial respiratory chain of mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. menaq7.com [menaq7.com]
- 8. researchgate.net [researchgate.net]
- 9. nutraceuticalsworld.com [nutraceuticalsworld.com]
- 10. nutritionaloutlook.com [nutritionaloutlook.com]
- 11. Vitamin K Vitamers Differently Affect Energy Metabolism in IPEC-J2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Vitamin K Vitamers Differently Affect Energy Metabolism in IPEC-J2 Cells [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. This compound suppresses rotenone-induced microglial activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound Modulates Organelle Damage and Tauopathy Induced by Streptozotocin and Menadione in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound Modulates Mitochondrial Dysfunction Induced by 6-Hydroxydopamine in SH-SY5Y Cells via Mitochondrial Quality-Control Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. This compound Induces Mitochondria-Related Apoptosis in Human Bladder Cancer Cells via ROS and JNK/p38 MAPK Signal Pathways | PLOS One [journals.plos.org]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to Vitamin K2 (Menaquinone) Biosynthesis in Gut Microbiota
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vitamin K2, a family of molecules known as menaquinones (MK-n), is a crucial fat-soluble vitamin primarily synthesized by bacteria. The human gut microbiota serves as a significant endogenous source of this vitamin, contributing to host health in ways that are increasingly being recognized. Menaquinones play a vital role in bacterial bioenergetics as electron carriers in anaerobic respiratory chains. For the human host, they are essential for processes such as blood coagulation, bone metabolism, and cardiovascular health. Dysbiosis in the gut microbiota can impact the availability of menaquinones, with potential implications for various disease states. This technical guide provides a comprehensive overview of the core aspects of menaquinone biosynthesis within the gut microbiota, detailing the biosynthetic pathways, key bacterial producers, quantitative data on production, experimental protocols for analysis, and the interaction of gut-derived menaquinones with host signaling pathways. This document is intended to be a valuable resource for researchers and professionals in the fields of microbiology, nutrition, and drug development.
Introduction
Vitamin K exists in two primary forms: phylloquinone (vitamin K1), which is of plant origin, and menaquinones (this compound), which are synthesized by bacteria.[1] Menaquinones are characterized by a 2-methyl-1,4-naphthoquinone ring and a variable-length polyisoprenoid side chain, denoted as MK-n, where 'n' represents the number of isoprenoid units.[2] The human gut is colonized by a dense and diverse community of microorganisms, many of which possess the genetic machinery to produce a range of menaquinone homologs, from MK-4 to MK-13.[1][3] These bacterially-synthesized menaquinones are not only crucial for the producing organisms' metabolism but are also absorbed by the host, thereby contributing to the systemic vitamin K pool.[4][5] This guide delves into the technical details of this vital microbial function.
Menaquinone Biosynthesis Pathways in Gut Bacteria
Bacteria predominantly utilize two distinct pathways for the de novo synthesis of the menaquinone naphthoquinone ring: the canonical menaquinone pathway and the futalosine (B117586) pathway. Both pathways begin with chorismate, a key intermediate in the shikimate pathway.[6]
The Canonical Menaquinone Pathway
The canonical pathway is the most well-characterized route for menaquinone biosynthesis and is found in a wide range of gut bacteria, including Escherichia coli.[6][7] This pathway involves a series of enzymatic steps to convert chorismate into 1,4-dihydroxy-2-naphthoate (DHNA), the immediate precursor to the naphthoquinone ring.[8]
The key enzymes and intermediates in the canonical menaquinone biosynthesis pathway are as follows:
-
MenF (Isochorismate Synthase): Converts chorismate to isochorismate.[9]
-
MenD (SEPHCHC Synthase): Catalyzes the addition of 2-ketoglutarate to isochorismate to form 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate (SEPHCHC).[10]
-
MenH: An enzyme whose precise function in converting SEPHCHC is still under investigation.[9]
-
MenC (o-Succinylbenzoate Synthase): Converts the product of MenH to o-succinylbenzoate (OSB).[9]
-
MenE (o-Succinylbenzoate-CoA Synthase): Activates OSB by converting it to OSB-CoA.[9]
-
MenB (1,4-dihydroxy-2-naphthoate-CoA Synthase): Cyclizes OSB-CoA to form 1,4-dihydroxy-2-naphthoyl-CoA.[9]
-
Thioesterase (e.g., YciA in E. coli): Hydrolyzes 1,4-dihydroxy-2-naphthoyl-CoA to yield 1,4-dihydroxy-2-naphthoate (DHNA).[9]
-
MenA (DHNA Prenyltransferase): Attaches the polyisoprenoid side chain to DHNA to form demethylmenaquinone (B1232588) (DMK).[1][7]
-
MenG/UbiE (Demethylmenaquinone Methyltransferase): The final step involves the methylation of DMK to produce the mature menaquinone (MK).[7]
The Futalosine Pathway
An alternative route, the futalosine pathway, has been discovered in various bacteria, including some gut commensals.[11][12] This pathway also starts from chorismate but proceeds through a different set of intermediates, with futalosine being a key molecule.[13] The futalosine pathway is considered to be evolutionarily ancient and is found in a broad taxonomic range of prokaryotes.[11][12]
The key enzymes in the futalosine pathway include:
-
MqnA, MqnB, MqnC, MqnD: These enzymes catalyze the conversion of chorismate to 1,4-dihydroxy-6-naphthoate, which is then further processed to menaquinone.[11]
Key Menaquinone-Producing Bacteria in the Gut
A diverse array of gut bacteria across different phyla are capable of synthesizing menaquinones. The specific homologs produced can vary between species and even strains.
| Phylum | Genus | Predominant Menaquinone Homologs Produced |
| Bacteroidetes | Bacteroides | MK-10, MK-11[3][14] |
| Prevotella | MK-5, MK-6, MK-7, MK-11, MK-12, MK-13[15] | |
| Firmicutes | Bacillus | MK-7[16][17][18][19] |
| Eubacterium | MK-6[3] | |
| Lactococcus | MK-5 to MK-10[20] | |
| Lactobacillus | MK-4[20] | |
| Proteobacteria | Escherichia | MK-8[3][21] |
| Klebsiella | MK-8[21] | |
| Actinobacteria | Propionibacterium | Menaquinones (specific homologs vary)[21] |
| Fusobacteria | Veillonella | MK-7[3] |
Quantitative Production of Menaquinones by Gut Bacteria
The quantity of menaquinones produced by gut bacteria can vary significantly depending on the species, strain, and culture conditions. The following table summarizes some reported production levels.
| Bacterial Species | Menaquinone Homolog | Production Level | Reference |
| Bacillus subtilis natto | MK-7 | 0.319 mg/L | [17] |
| Bacillus subtilis BS-ΔackA | MK-7 | 154.6 ± 1.32 mg/L | [18] |
| Bacillus subtilis natto (in biofilm reactor) | MK-7 | 20.5 ± 0.5 mg/L | [19] |
| Bacteroides fragilis | MK-10 | Most abundant form (relative quantification) | [14] |
| Lactococcus lactis subsp. cremoris MG1363 | Total MKs (MK-5 to MK-10) | 90 nmol/L | [20] |
| Lactobacillus fermentum LC272 | MK-4 | 184.94 µg/L | [20] |
Experimental Protocols
Quantification of Menaquinones by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of menaquinones from bacterial cultures or fecal samples.
5.1.1. Sample Preparation (Extraction from Bacterial Culture)
-
Cell Harvesting: Centrifuge the bacterial culture to pellet the cells.
-
Solvent Extraction: Resuspend the cell pellet in a mixture of 2-propanol and n-hexane (e.g., 2:1, v/v).[22] For enhanced extraction from gram-positive bacteria with thick cell walls, enzymatic hydrolysis with lipase (B570770) (e.g., 1% w/v) can be performed prior to solvent extraction.[22]
-
Phase Separation: Vortex the mixture vigorously and centrifuge to separate the organic and aqueous phases.
-
Collection and Evaporation: Collect the upper organic phase containing the menaquinones. Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., the mobile phase) for HPLC analysis.
5.1.2. HPLC Conditions (Example for MK-7)
-
Column: C18 or C8 reverse-phase column (e.g., Gemini C18, Kinetex C8).[22][23]
-
Mobile Phase: Isocratic elution with a mixture of methanol, ethanol, and water (e.g., 80:19.5:0.5, v/v/v) or 2-propanol and n-hexane (2:1, v/v).[22][24]
-
Detection: UV detection at approximately 248 nm or 268 nm.[22][23]
-
Quantification: Use a standard curve of known concentrations of the specific menaquinone homolog for quantification.
Metagenomic Analysis of Menaquinone Biosynthesis Pathways
Metagenomic analysis of the gut microbiome allows for the identification and characterization of menaquinone biosynthesis genes and pathways at a community level.
5.2.1. Workflow
-
Fecal Sample Collection and DNA Extraction: Collect fecal samples and extract total microbial DNA using a suitable kit.
-
Shotgun Metagenomic Sequencing: Perform high-throughput sequencing of the extracted DNA (e.g., using Illumina platforms).
-
Quality Control and Assembly: Process the raw sequencing reads to remove low-quality data. Assemble the reads into contigs.
-
Gene Prediction and Annotation: Predict open reading frames (ORFs) from the assembled contigs and annotate them by comparing against protein databases (e.g., KEGG, eggNOG).
-
Pathway Analysis: Specifically search for genes homologous to the known menaquinone biosynthesis genes (e.g., menA, menB, menC, menD, menE, menF, menG, mqnA, mqnB, mqnC, mqnD).
-
Taxonomic and Functional Profiling: Determine the taxonomic origin of the identified menaquinone biosynthesis genes to identify the key producing organisms in the community.
Host Signaling Pathways Modulated by Menaquinones
Gut-derived menaquinones can be absorbed by the host and have been shown to modulate several key signaling pathways, highlighting a direct molecular link between the gut microbiota and host physiology.
Pregnane X Receptor (PXR) Signaling
This compound, particularly MK-4, is an agonist for the Pregnane X Receptor (PXR), a nuclear receptor that regulates xenobiotic metabolism and inflammation.[25][26] Activation of PXR by this compound can lead to the transcription of genes involved in detoxification and anti-inflammatory responses in the gut and liver.[25]
NF-κB Signaling Pathway
Menaquinones have demonstrated anti-inflammatory properties by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[27] This pathway is a central regulator of inflammation, and its inhibition by this compound can lead to a reduction in the production of pro-inflammatory cytokines.[27]
AMPK Signaling Pathway
Recent studies have suggested a role for this compound in modulating the AMP-activated protein kinase (AMPK) signaling pathway.[28][29] AMPK is a key energy sensor in cells, and its activation can influence metabolic processes such as glycolysis and autophagy.[28][29]
Conclusion and Future Directions
The biosynthesis of menaquinones by the gut microbiota represents a fascinating and clinically relevant example of host-microbe symbiosis. The ability of gut bacteria to produce various forms of this compound underscores the importance of a healthy and diverse microbiome for maintaining optimal host health. For researchers and drug development professionals, understanding the intricacies of these biosynthetic pathways, the key microbial players, and the host's response to these microbial metabolites opens up new avenues for therapeutic intervention. Future research should focus on elucidating the specific roles of different menaquinone homologs, the regulation of their biosynthesis in the complex gut environment, and their potential as biomarkers or therapeutic agents for a range of conditions, from osteoporosis to inflammatory bowel disease. The methodologies outlined in this guide provide a foundation for further exploration into this exciting field.
References
- 1. Menaquinone (this compound) Biosynthesis: Localization and Characterization of the menA Gene from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Relationship Among Intestinal Bacteria, Vitamin K and Response of Vitamin K Antagonist: A Review of Evidence and Potential Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pregnane X Receptor Signaling Pathway and Vitamin K: Molecular Mechanisms and Clinical Relevance in Human Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The production of menaquinones (this compound) by intestinal bacteria and their role in maintaining coagulation homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biosynthesis of Menaquinone (this compound) and Ubiquinone (Coenzyme Q) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biosynthesis of Menaquinone (this compound) and Ubiquinone (Coenzyme Q) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Menaquinone biosynthesis in Escherichia coli: identification of 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate as a novel intermediate and re-evaluation of MenD activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scienceopen.com [scienceopen.com]
- 12. The futalosine pathway played an important role in menaquinone biosynthesis during early prokaryote evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. journals.asm.org [journals.asm.org]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Advances in Enhanced Menaquinone-7 Production From Bacillus subtilis [frontiersin.org]
- 17. rmm.mazums.ac.ir [rmm.mazums.ac.ir]
- 18. Enhancement of Menaquinone-7 production in Bacillus subtilis by optimizing the medium components through response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Enhanced Vitamin K (Menaquinone-7) Production by Bacillus subtilis natto in Biofilm Reactors by Optimization of Glucose-based Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Production of Vitamin K by Wild-Type and Engineered Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Production of menaquinones by intestinal anaerobes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Determination of Menaquinone-7 by a Simplified Reversed Phase- HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A Novel Fast HPLC-UV Method for Menaquinone-7 Determination in Fermentation Broth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Pregnane X Receptor Signaling Pathway and Vitamin K: Molecular Mechanisms and Clinical Relevance in Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 26. blumberg-lab.bio.uci.edu [blumberg-lab.bio.uci.edu]
- 27. mdpi.com [mdpi.com]
- 28. This compound promotes PI3K/AKT/HIF-1α-mediated glycolysis that leads to AMPK-dependent autophagic cell death in bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 29. This compound promotes PI3K/AKT/HIF-1α-mediated glycolysis that leads to AMPK-dependent autophagic cell death in bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the extrahepatic functions of vitamin K2
An in-depth technical guide or whitepaper on the core extrahepatic functions of vitamin K2.
Introduction
Vitamin K, a fat-soluble vitamin, exists in two primary forms: phylloquinone (vitamin K1) and a series of menaquinones (this compound). While vitamin K1 is primarily transported to and utilized by the liver for the synthesis of coagulation factors, this compound, particularly its long-chain forms like menaquinone-7 (B21479) (MK-7), is more readily distributed to extrahepatic tissues.[1][2][3] This distribution allows this compound to play a crucial role in a variety of physiological processes beyond hemostasis. Its primary mechanism of action is serving as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX), which catalyzes the post-translational modification of specific glutamate (B1630785) (Glu) residues into gamma-carboxyglutamate (B555490) (Gla) residues on vitamin K-dependent proteins (VKDPs).[4][5] This carboxylation is essential for the biological activity of these proteins, enabling them to bind calcium ions and participate in various cellular functions.[6] This whitepaper provides a technical overview of the core extrahepatic functions of this compound, focusing on its roles in bone metabolism, cardiovascular health, neurological function, and other emerging areas of research.
Core Mechanism: The Vitamin K Cycle and Protein Carboxylation
The foundational mechanism for this compound's extrahepatic activity is the vitamin K cycle, which facilitates the continuous carboxylation of VKDPs. In this cycle, the hydroquinone (B1673460) form of vitamin K (KH2) is oxidized to vitamin K epoxide (KO) by GGCX, providing the energy for the carboxylation of Glu residues to Gla. The enzyme vitamin K epoxide reductase (VKOR) then reduces KO back to the quinone form, which is subsequently reduced again to KH2, completing the cycle.[7] This process activates extrahepatic VKDPs such as osteocalcin (B1147995) and Matrix Gla Protein, which are central to bone and cardiovascular health, respectively.
Caption: The Vitamin K cycle, enabling the carboxylation and activation of Vitamin K-Dependent Proteins (VKDPs).
Bone Metabolism
This compound is essential for maintaining bone strength and quality.[8] It exerts its effects through multiple mechanisms, primarily by ensuring the proper function of osteocalcin (OC), the most abundant non-collagenous protein in the bone matrix, and by regulating the balance between bone formation and resorption.[8][9]
Activation of Osteocalcin
Osteocalcin is synthesized by osteoblasts and plays a critical role in bone mineralization.[6] Its function is dependent on the this compound-mediated carboxylation of three specific glutamic acid residues.[6] Carboxylated osteocalcin (cOC) has a high affinity for calcium ions and hydroxyapatite, the primary mineral component of bone.[6][10] By binding to hydroxyapatite, cOC helps to anchor calcium within the bone matrix, contributing to bone density and strength.[4][11] Insufficient this compound leads to the circulation of undercarboxylated osteocalcin (ucOC), which is unable to effectively bind calcium and is associated with lower bone mineral density and an increased risk of fractures.[8][12]
Regulation of Bone Remodeling
This compound influences the entire bone remodeling process by modulating the activity of both osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells).
-
Promoting Osteoblast Function: this compound promotes the differentiation of mesenchymal stem cells into osteoblasts and enhances osteoblast proliferation and activity.[5][9] It has been shown to increase the production of bone anabolic markers like alkaline phosphatase and osteocalcin in osteoblasts.[9] This anabolic effect is mediated through several pathways, including the upregulation of bone-specific gene transcription and activation of the steroid and xenobiotic receptor (SXR).[5][9]
-
Inhibiting Osteoclast Activity: this compound inhibits bone resorption by suppressing the formation and activity of osteoclasts. It achieves this by modulating the RANKL/OPG signaling pathway. Specifically, it can inhibit the expression of Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) and promote the expression of its decoy receptor, osteoprotegerin (OPG), on osteoblasts.[9] It also directly inhibits osteoclast formation by downregulating cytokine-induced NF-κB activation, a critical pathway for osteoclastogenesis.[5][9]
Caption: this compound's dual role in promoting bone formation and inhibiting bone resorption.
Quantitative Data on Bone Health
| Study Type | Population | Intervention | Key Finding | Citation |
| Meta-analysis | 6,425 postmenopausal women | This compound supplements | Positive effect on bone mineralization and increased bone strength. | [13] |
| Animal Model | Ovariectomized rats | This compound supplementation | Inhibited loss of bone mass density and trabecular bone; improved osteoblast function. | [9] |
Cardiovascular Health
A growing body of evidence demonstrates that this compound is a critical nutrient for cardiovascular health, primarily by preventing pathological vascular calcification.[14][15][16]
Activation of Matrix Gla Protein (MGP)
The cornerstone of this compound's vascular benefits is its role in activating Matrix Gla Protein (MGP).[14][17] MGP is synthesized by vascular smooth muscle cells (VSMCs) and is considered the most potent inhibitor of soft tissue calcification known.[14] To become biologically active, MGP must undergo two post-translational modifications: vitamin K-dependent carboxylation and subsequent phosphorylation.[14][16][18]
Activated, carboxylated MGP (cMGP) functions by binding to calcium crystals and inhibiting their growth and deposition within the arterial wall.[19] It also helps to clear calcium from soft tissues. In a state of this compound deficiency, MGP remains in its inactive, uncarboxylated form (ucMGP). This inactive protein is not only unable to prevent calcification but is also a recognized biomarker for vitamin K deficiency and is strongly associated with increased arterial stiffness, vascular and valvular calcification, and cardiovascular mortality.[14][15][16]
Caption: this compound activates MGP to inhibit vascular calcification in the arterial wall.
Quantitative Data on Cardiovascular Health
| Study Type | Population | Intervention/Association | Key Finding | Citation |
| Rotterdam Study (Observational) | 4,807 subjects | High dietary this compound intake | Lower risk of fatal heart attack, aortic calcification, and all-cause mortality. | [4] |
| Observational Study | 16,057 women (49-70 years) | Each 10-μg increase in daily K2 intake | 9% lower incidence of heart attack. | [4] |
| Japanese Cohort Study | 13,355 men, 15,724 women | High intake of natto (rich in K2) | 25% lower hazard of CVD mortality (HR=0.75). | [14] |
| Placebo-Controlled Study | N/A | 180 mg or 360 mg of MK-7 daily | Significant reductions in inactive MGP (ucMGP) of 31% and 46%, respectively. | [4] |
Neurological and Mitochondrial Function
Emerging research highlights a neuroprotective role for this compound, which appears to be linked to its function within mitochondria.
Mitochondrial Electron Transport
Studies using Drosophila models have shown that this compound can function as a mitochondrial electron carrier, transferring electrons within the electron transport chain.[20] This action helps to maintain efficient ATP production and overall mitochondrial function. By rescuing mitochondrial defects, this compound may offer a therapeutic avenue for mitochondrial pathologies, including certain neurodegenerative diseases.[20]
Neuroprotection and Oxidative Stress
This compound exhibits potent antioxidant properties and protects neuronal cells from damage. In cell culture models using the neurotoxin 6-hydroxydopamine (6-OHDA), this compound was found to inhibit nerve cell damage by protecting mitochondria.[21] It accomplishes this by:
-
Reducing Oxidative Stress: Attenuating the production of reactive oxygen species (ROS).[21][22]
-
Regulating Apoptosis: Upregulating the anti-apoptotic protein Bcl-2 and downregulating the pro-apoptotic protein Bax.[21][23]
-
Preserving Mitochondrial Integrity: Maintaining the mitochondrial membrane potential and controlling the mitochondrial quality control loop, which includes fusion, fission, and autophagy.[21][22]
-
Reducing ER Stress: Decreasing the expression of markers associated with endoplasmic reticulum (ER) stress, which can lead to cell death.[22]
These mechanisms suggest that this compound could play a role in the prevention and treatment of neurodegenerative conditions like Parkinson's and Alzheimer's disease.[21]
Caption: A typical experimental workflow for assessing the neuroprotective effects of this compound in vitro.
Other Emerging Functions
Research into the extrahepatic roles of this compound is expanding, with promising data in several other areas.
Cancer
In vitro and animal studies suggest that this compound may have anti-carcinogenic properties.[13][24] The proposed mechanisms include the induction of apoptosis (programmed cell death), cell-cycle arrest, and suppression of cancer cell invasion.[24][25] Observational studies have linked higher dietary intake of this compound with a reduced risk of developing or dying from certain cancers.
| Cancer Type | Population/Study | Association/Finding | Citation |
| General Cancer | EPIC-Heidelberg Cohort | Highest quartile of K2 intake vs. lowest | 28% less likely to have died from cancer. |
| Lung Cancer | EPIC-Heidelberg Cohort | Highest quartile of K2 intake | 62% reduced risk of lung cancer and mortality. |
| Prostate Cancer | EPIC-Heidelberg Cohort | Highest quartile of K2 intake | 42% reduced risk of prostate cancer. |
| Liver Cancer | In vitro / In vivo | K2 may inhibit the growth of liver cancer cells. | [13][25] |
Insulin (B600854) Sensitivity
This compound appears to play a role in glucose metabolism and insulin sensitivity, a function that may be mediated by osteocalcin.[26][27] Animal studies first suggested that undercarboxylated osteocalcin (ucOC) acted as a hormone to improve insulin sensitivity. However, human studies suggest the opposite: that this compound supplementation, which decreases ucOC and increases carboxylated osteocalcin (cOC), improves insulin sensitivity.[28][29] A placebo-controlled trial in healthy young men found that 4 weeks of this compound supplementation significantly increased insulin sensitivity, an effect that was associated with the increase in cOC.[29][30] The exact mechanism may involve the modulation of adipokines like adiponectin or direct effects on skeletal muscle and adipose tissues.[28][29]
Skin Health
The role of this compound in preventing soft tissue calcification also extends to the skin.[31][32] Elastin, a key protein for skin elasticity, can become calcified, leading to wrinkles and sagging. This compound activates MGP within the skin, which is thought to prevent the calcification of elastin, thereby helping to maintain skin elasticity and a more youthful appearance.[33]
Experimental Protocols: Key Methodologies
In Vitro Osteoblast Culture for Osteocalcin Accumulation
-
Cell Line: Normal human osteoblasts.
-
Culture Conditions: Cells are cultured in a standard medium.
-
Treatment: To induce osteocalcin production, cells are treated with 10⁻⁹ M 1,25-dihydroxyvitamin D3 (1,25(OH)₂D₃) for an extended period (e.g., 20 days).
-
Intervention: this compound (menaquinone-4) is added to the culture medium at concentrations ranging from 1.5 to 5.0 µM alongside 1,25(OH)₂D₃. A control group receives only 1,25(OH)₂D₃.
-
Analysis: Osteocalcin levels are measured separately in the conditioned medium and in the extracellular matrix. The carboxylation status of osteocalcin is determined using assays specific for Gla-containing osteocalcin. Mineralization can be assessed using methods like Alizarin Red staining.
-
Inhibition Control: Warfarin, a vitamin K antagonist, can be added to confirm that the observed effects are vitamin K-dependent.[10]
Clinical Trial Protocol for MGP Activation in Hemodialysis Patients
-
Objective: To investigate if daily this compound (MK-7) supplementation improves the bioactivity of VKDPs.
-
Population: Hemodialysis patients, who are known to have poor vitamin K status and severe vascular calcification.
-
Intervention: Daily supplementation with a specified dose of this compound (MK-7) for a set period (e.g., six weeks).
-
Primary Outcome Measures: Changes in the circulating levels of inactive, dephospho-uncarboxylated MGP (dp-ucMGP).
-
Secondary Outcome Measures: Changes in levels of uncarboxylated osteocalcin (ucOC) and uncarboxylated prothrombin (PIVKA-II).
-
Methodology: Plasma samples are collected at baseline and at regular intervals during the treatment period. Levels of dp-ucMGP and ucOC are determined using specific Enzyme-Linked Immunosorbent Assays (ELISAs). The changes from baseline are then analyzed.[34]
Conclusion
The extrahepatic functions of this compound are extensive and critical for long-term health. Beyond its established role in coagulation, this compound is a key regulator of calcium homeostasis, directing calcium to the bones for proper mineralization while preventing its pathological deposition in arteries and other soft tissues. Its functions in bone metabolism and cardiovascular health are supported by robust mechanistic and clinical data. Furthermore, emerging evidence highlights its significant potential in neuroprotection, mitochondrial health, cancer risk reduction, and the improvement of insulin sensitivity. The diverse biological activities of this compound underscore its importance as a vital nutrient for maintaining health and preventing chronic disease, warranting further investigation and consideration in clinical and nutritional science.
References
- 1. nutritionaloutlook.com [nutritionaloutlook.com]
- 2. The role of menaquinones (this compound) in human health | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 3. The role of menaquinones (vitamin K₂) in human health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. restorativemedicine.org [restorativemedicine.org]
- 5. The Dual Role of this compound in “Bone-Vascular Crosstalk”: Opposite Effects on Bone Loss and Vascular Calcification | MDPI [mdpi.com]
- 6. Vitamin K-Dependent Carboxylation of Osteocalcin: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of emerging vitamin K-dependent proteins: Growth arrest-specific protein 6, Gla-rich protein and periostin (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of this compound in bone metabolism: a point of view and a short reappraisal of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vitamin K and Bone Metabolism: A Review of the Latest Evidence in Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound enhances osteocalcin accumulation in the extracellular matrix of human osteoblasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Vitamin K Dependent Proteins and the Role of this compound in the Modulation of Vascular Calcification: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Everything You Need to Know About this compound [healthline.com]
- 14. This compound—a neglected player in cardiovascular health: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound-a neglected player in cardiovascular health: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. openheart.bmj.com [openheart.bmj.com]
- 17. openaccessjournals.com [openaccessjournals.com]
- 18. mdpi.com [mdpi.com]
- 19. timesofindia.indiatimes.com [timesofindia.indiatimes.com]
- 20. This compound for Your Mitochondria - ChemistryViews [chemistryviews.org]
- 21. This compound Repairs Nerve Cells via Mitochondrial Quality Control Loop----Chinese Academy of Sciences [english.cas.cn]
- 22. mdpi.com [mdpi.com]
- 23. This compound Modulates Mitochondrial Dysfunction Induced by 6-Hydroxydopamine in SH-SY5Y Cells via Mitochondrial Quality-Control Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Research progress on the anticancer effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Effect of this compound on type 2 diabetes mellitus: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Endocrine roles of vitamin K-dependent- osteocalcin in the relation between bone metabolism and metabolic disorders | Semantic Scholar [semanticscholar.org]
- 28. examine.com [examine.com]
- 29. This compound Supplementation Improves Insulin Sensitivity via Osteocalcin Metabolism: A Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 30. diabetesjournals.org [diabetesjournals.org]
- 31. This compound Benefits: The Secret To Anti-Ageing | GlycanAge [glycanage.com]
- 32. novoslabs.com [novoslabs.com]
- 33. performancelab.com [performancelab.com]
- 34. ClinicalTrials.gov [clinicaltrials.gov]
The Emerging Neuroprotective Role of Vitamin K2: A Technical Guide to Initial Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin K2, a group of menaquinone compounds, has long been recognized for its essential role in blood coagulation and bone metabolism.[1][2][3][4][5][6] However, a growing body of preclinical evidence has illuminated its potential as a potent neuroprotective agent, offering promising avenues for the development of novel therapeutics for a range of neurodegenerative disorders.[2][7][8][9] Initial studies reveal that this compound, particularly the MK-4 and MK-7 isoforms, exerts its effects through a multifaceted approach, targeting key pathological processes such as oxidative stress, neuroinflammation, mitochondrial dysfunction, and apoptosis.[1][8][9][10][11][12][13][14][15][16] This technical guide provides an in-depth overview of the foundational studies on the neuroprotective mechanisms of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways.
Quantitative Data from Key Studies
The following tables summarize the key quantitative findings from initial in vitro and in vivo studies investigating the neuroprotective effects of this compound.
Table 1: In Vitro Neuroprotective Efficacy of Vitamin K
| Cell Type | Insult/Model | Vitamin K Form | Concentration/Dose | Key Finding | Reference |
| Primary oligodendrocyte precursors | Glutathione (B108866) depletion | Vitamin K1 | EC50: 30 nM | Potent inhibition of oxidative cell death | [17] |
| Primary immature fetal cortical neurons | Glutathione depletion | Menaquinone-4 (MK-4) | EC50: 2 nM | Potent inhibition of oxidative cell death | [17] |
| β-CTF/C6 cells (astroglia expressing Aβ) | Amyloid-β toxicity | This compound | 1 µM | ~1.2-fold decrease in caspase-3 activity at 25h | [18] |
| β-CTF/C6 cells (astroglia expressing Aβ) | Amyloid-β toxicity | This compound | 10 µM | ~2.5-fold decrease in caspase-3 activity at 25h | [10][18] |
| PC12 cells | Aβ(1-42) and H2O2 | This compound | Pre-treatment | Marked decrease in apoptosis | [10] |
| BV2 microglial cells | Rotenone | Menaquinone-4 (MK-4) | 5-20 µmol/L | Significant attenuation of microglia-mediated death of SH-SY5Y cells | [12] |
| SH-SY5Y cells | 6-hydroxydopamine (6-OHDA) | This compound | Not specified | Significant suppression of the decrease in cell viability and mitochondrial membrane potential | [19] |
Table 2: Modulation of Gene and Protein Expression by this compound in Neuronal Cell Models
| Cell Model | Vitamin K Form | Target Gene/Protein | Effect | Reference |
| Neuroblastoma cells | Menaquinone-7 (MK-7) & Menaquinone-4 (MK-4) | PSEN1, BACE1, IL-1β, IL-6 | Downregulation | [20] |
| Neuroblastoma cells | Menaquinone-7 (MK-7) & Menaquinone-4 (MK-4) | ADAM10, ADAM17 | Upregulation | [20] |
| SH-SY5Y cells | This compound | Bcl-2 | Upregulation | [19][21] |
| SH-SY5Y cells | This compound | Bax | Downregulation | [19][21] |
| SH-SY5Y cells | This compound | MFN1/2 | Inhibition of downregulation | [19] |
| SH-SY5Y cells | This compound | DRP1 | Inhibition of upregulation | [19] |
| SH-SY5Y cells | This compound | p62 | Downregulation | [19] |
| SH-SY5Y cells | This compound | LC3A | Upregulation | [19] |
| SH-SY5Y cells | This compound | PGC-1α, NRF1, TFAM | Upregulation | [19] |
| SH-SY5Y cells | This compound | CHOP, p-IRE1α, GSK3α/β, Total Tau | Downregulation | [11][22] |
Core Neuroprotective Mechanisms and Signaling Pathways
This compound's neuroprotective effects are not attributed to a single mechanism but rather a synergistic interplay of multiple actions.
Antioxidant Activity
A primary mechanism of this compound-mediated neuroprotection is its potent antioxidant activity.[7][9][23] It effectively reduces the accumulation of reactive oxygen species (ROS), a key driver of neuronal damage in various neurodegenerative conditions.[7][9][10][18][19][23][24][25] Notably, this antioxidant function appears to be independent of its classical role as a cofactor for γ-glutamylcarboxylase.[17] Studies have shown that this compound can block free radical accumulation following glutathione depletion without preventing the depletion itself.[17]
References
- 1. The epigenetic potential of this compound in brain health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Growing Evidence of a Proven Mechanism Shows this compound Can Impact Health Conditions Beyond Bone and Cardiovascular - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. surfaceyourrealself.com [surfaceyourrealself.com]
- 5. The epigenetic potential of this compound in brain health: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 6. The epigenetic potential of this compound in brain health. | Read by QxMD [read.qxmd.com]
- 7. jneonatalsurg.com [jneonatalsurg.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound Holds Promise for Alzheimer’s Prevention and Treatment [mdpi.com]
- 11. This compound Modulates Organelle Damage and Tauopathy Induced by Streptozotocin and Menadione in SH-SY5Y Cells [mdpi.com]
- 12. This compound suppresses rotenone-induced microglial activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. The biological responses of this compound: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Novel Role of Vitamin K in Preventing Oxidative Injury to Developing Oligodendrocytes and Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Molecular Mechanism of this compound Protection against Amyloid-β-Induced Cytotoxicity | MDPI [mdpi.com]
- 19. This compound Modulates Mitochondrial Dysfunction Induced by 6-Hydroxydopamine in SH-SY5Y Cells via Mitochondrial Quality-Control Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound can tackle neuroinflammation and degeneration, study finds [nutraceuticalbusinessreview.com]
- 21. This compound Repairs Nerve Cells via Mitochondrial Quality Control Loop----Chinese Academy of Sciences [english.cas.cn]
- 22. This compound Modulates Organelle Damage and Tauopathy Induced by Streptozotocin and Menadione in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The role of this compound in cognitive impairment: linking vascular health to brain health - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | The role of this compound in cognitive impairment: linking vascular health to brain health [frontiersin.org]
- 25. researchgate.net [researchgate.net]
Vitamin K2: A Mechanistic Exploration of its Emerging Role in Cutaneous Health
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vitamin K2, a member of the fat-soluble vitamin K family, is gaining recognition for its potential benefits in skin health and aesthetics. Beyond its established role in blood coagulation and bone metabolism, emerging research indicates that this compound, particularly its menaquinone-4 (MK-4) and menaquinone-7 (B21479) (MK-7) forms, may play a crucial role in maintaining skin elasticity, preventing premature aging, and promoting overall skin vitality. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action in the skin, focusing on its role in inhibiting elastin (B1584352) calcification, its antioxidant and anti-inflammatory properties, and its potential to influence collagen production and wound healing. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the therapeutic and preventative potential of this compound in dermatology.
Introduction
The pursuit of healthy and youthful-appearing skin has driven extensive research into the roles of various nutrients in cutaneous biology. While vitamins A, C, and E have long been recognized for their significant contributions to skin health, this compound is emerging as a promising, yet less understood, player.[1] this compound encompasses a group of molecules known as menaquinones, with MK-4 and MK-7 being the most biologically significant.[2] These compounds are found in fermented foods and animal products and are also produced by the gut microbiota.[2]
Emerging evidence suggests that this compound's influence on skin health is multifaceted, extending beyond simple nutritional support.[3] Its primary proposed mechanism involves the activation of Matrix Gla Protein (MGP), a potent inhibitor of soft tissue calcification, which is crucial for maintaining the integrity of elastin fibers in the skin.[4] Additionally, this compound exhibits antioxidant and anti-inflammatory properties that may protect the skin from environmental aggressors and mitigate inflammatory skin conditions.[4][5] This guide will delve into the molecular pathways and experimental evidence supporting these roles, providing a detailed resource for the scientific community.
The Role of this compound in Preventing Elastin Calcification
One of the most compelling aspects of this compound's role in skin health is its ability to prevent the calcification of elastin, a key protein responsible for the skin's elasticity and resilience.
The Vitamin K Cycle and MGP Activation
The biological activity of this compound is intrinsically linked to the vitamin K cycle, a cellular process that facilitates the post-translational modification of specific proteins. This cycle involves the enzymes gamma-glutamyl carboxylase (GGCX) and vitamin K epoxide reductase (VKOR). GGCX utilizes the reduced form of vitamin K (hydroquinone) as a cofactor to convert glutamate (B1630785) (Glu) residues on target proteins into gamma-carboxyglutamate (B555490) (Gla) residues. This carboxylation is essential for the activation of vitamin K-dependent proteins, including MGP.
MGP: A Potent Inhibitor of Soft Tissue Calcification
Matrix Gla Protein (MGP) is a key vitamin K-dependent protein that, once carboxylated, becomes a powerful inhibitor of ectopic calcification in soft tissues, including the skin.[4] In its active, carboxylated form (cMGP), MGP binds to calcium crystals, preventing their deposition and growth within the extracellular matrix, particularly on elastin fibers.
A deficiency in this compound leads to an accumulation of uncarboxylated, inactive MGP (ucMGP). This inactive form is unable to prevent calcium from depositing on elastin fibers, leading to a loss of skin elasticity and the formation of wrinkles.[4] The genetic disorder Pseudoxanthoma elasticum (PXE), characterized by severe premature wrinkling and calcification of elastic fibers, has been linked to impaired MGP carboxylation, highlighting the critical role of vitamin K in maintaining elastin integrity.[6]
Experimental Evidence
While direct clinical studies on the effect of oral or topical this compound on skin elasticity in healthy individuals are limited, research on related conditions provides strong indirect evidence.
| Study Focus | Experimental Model | Key Findings | Reference |
| Pseudoxanthoma Elasticum (PXE) | Abcc6-/- mice | Dietary supplementation with high doses of this compound (MK-4) did not prevent the progression of skin calcification. This suggests that the availability of vitamin K may not be the sole limiting factor in this specific genetic disorder. | [2] |
| Pseudoxanthoma Elasticum (PXE) | Human patients | PXE patients showed altered vitamin K metabolism, with differences in baseline concentrations of serum MK-4 and urinary vitamin K metabolites compared to healthy controls. | [7] |
Experimental Protocol: Analysis of Skin Calcification in Abcc6-/- Mice
-
Animal Model: Abcc6-/- mice, a model for Pseudoxanthoma elasticum (PXE).
-
Intervention: Mice were fed diets enriched with vitamin K1 or menaquinone-4 (MK-4) at concentrations of 5 or 100 mg/kg, starting at different life stages (prenatal, 3 weeks, or 3 months of age).
-
Assessment of Calcification:
-
Calcium Content Quantification: The calcium content of the muzzle skin was measured to quantify the extent of calcification.
-
Histological Staining: The contralateral side of the muzzle skin was histologically stained for calcium deposits to visualize the location and extent of calcification.
-
-
Biochemical Analysis: Serum levels of MK-4 were measured using HPLC-MS to confirm systemic absorption of the supplemented this compound. The carboxylation status of MGP was also assessed.[2]
Antioxidant and Anti-inflammatory Properties of this compound
Chronic inflammation and oxidative stress are major contributors to skin aging. This compound has been shown to possess both antioxidant and anti-inflammatory properties that may help protect the skin from these damaging processes.
Antioxidant Mechanisms
This compound can act as an antioxidant by scavenging reactive oxygen species (ROS) and protecting against lipid peroxidation.[4][8] Some studies suggest that its antioxidant capacity may be even more potent than that of vitamin E and coenzyme Q10.[2] This antioxidant activity helps to shield cellular components, including collagen and elastin, from oxidative damage induced by UV radiation and other environmental stressors.
Anti-inflammatory Mechanisms: Inhibition of NF-κB Signaling
A key anti-inflammatory mechanism of this compound involves the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway.[5][7] NF-κB is a transcription factor that plays a central role in regulating the expression of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in response to various stimuli. By inhibiting the activation of NF-κB, this compound can downregulate the production of these inflammatory mediators in skin cells, potentially reducing skin redness and irritation associated with inflammatory skin conditions.
Experimental Evidence
| Study Focus | Experimental Model | Key Findings | Reference |
| Anti-inflammatory Effects | Human monocyte-derived macrophages (hMDMs) | Pretreatment with 10 µM of MK-7 for 30 hours significantly inhibited the production of TNF-α, IL-1α, and IL-1β upon activation with TLR agonists. | [9] |
| NF-κB Inhibition | Human hepatocellular carcinoma cells | This compound inhibited the activity of the cyclin D1 promoter in an NF-κB-dependent manner and suppressed IκB kinase (IKK) activity. | [5] |
Experimental Protocol: In Vitro Anti-inflammatory Assay in Human Macrophages
-
Cell Culture: Human monocyte-derived macrophages (hMDMs) were cultured.
-
Intervention: Cells were pretreated with menaquinone-7 (MK-7) at various concentrations (e.g., 10 µM) for different durations (e.g., up to 30 hours).
-
Stimulation: Following pretreatment, cells were activated with Toll-like receptor (TLR) agonists, such as lipopolysaccharide (LPS), to induce an inflammatory response.
-
Assessment of Inflammatory Markers:
-
Protein Levels: The concentrations of pro-inflammatory cytokines (TNF-α, IL-1α, IL-1β) in the cell culture supernatant were measured using ELISA.
-
Gene Expression: The mRNA expression levels of TNF-α, IL-1α, and IL-1β were quantified using reverse transcription-polymerase chain reaction (RT-PCR).[9]
-
This compound and its Potential Role in Collagen Production and Wound Healing
While the evidence is still emerging, some studies suggest that this compound may also influence collagen synthesis and play a role in the wound healing process.
Influence on Collagen Synthesis
Research has indicated that menaquinone-4 (MK-4) can increase collagen accumulation in osteoblastic cells.[10] While these studies were conducted in the context of bone metabolism, they suggest a potential mechanism by which this compound could influence collagen production in other tissues, including the skin. Further research is needed to determine the direct effects of this compound on collagen synthesis in human dermal fibroblasts.
Role in Wound Healing
Vitamin K has long been known for its role in blood coagulation, which is the initial step in the wound healing cascade.[11] Beyond this, studies have suggested that topical application of vitamin K can accelerate wound healing. This may be due to its ability to promote the formation of fibroblasts and collagen fibers.[11] Additionally, Vitamin K may enhance the expression of growth factors such as transforming growth factor-beta (TGF-β) and platelet-derived growth factor (PDGF), which are critical for tissue regeneration.[10]
Experimental Evidence
| Study Focus | Experimental Model | Key Findings | Reference |
| Topical Wound Healing | Human patients post-electrocautery | Topical application of a 1% Vitamin K cream significantly reduced wound healing time compared to a control cream. The average healing time was 10.6 days for the vitamin K group versus 12.4 days for the control group. | [9][11] |
| Topical Skin Penetration | In vitro porcine ear skin | Monoolein-based liquid crystalline systems enhanced the skin penetration of vitamin K compared to a vaseline-based formulation, delivering 2.0-3.7 times more vitamin K to the epidermis and dermis. | [8][12] |
| Wound Healing Mechanisms | Rat skin wound model | A combination of an ointment and vitamin K injection resulted in a 99% wound contraction and a significant increase in the expression of TGF-β and PDGF. | [10] |
Experimental Protocol: Randomized Controlled Trial of Topical Vitamin K for Wound Healing
-
Study Population: 63 patients who had undergone electrocautery for tissue removal.
-
Intervention: Patients were randomly assigned to one of three groups:
-
Group A: 1% Vitamin K cream
-
Group B: 1% Phenytoin cream
-
Control Group: Eucerin cream
-
-
Application: The assigned cream was applied to the wound site.
-
Assessment: A dermatologist evaluated the wound status at 2 weeks post-procedure, measuring wound width and time to full recovery.[9]
Conclusion and Future Directions
The existing body of research strongly suggests that this compound is a promising nutrient for maintaining and improving skin health. Its well-defined role in activating MGP to prevent elastin calcification provides a solid mechanistic basis for its anti-aging potential. Furthermore, its antioxidant and anti-inflammatory properties offer additional layers of protection against cutaneous damage.
However, to fully elucidate the potential of this compound in dermatology, further research is imperative. Specifically, there is a need for:
-
In vitro studies to quantify the direct effects of different menaquinones (MK-4 and MK-7) on collagen and elastin synthesis in human dermal fibroblasts and keratinocytes.
-
Dose-response studies to determine the optimal concentrations of this compound for achieving desired antioxidant and anti-inflammatory effects in skin cells.
-
Well-controlled clinical trials to evaluate the efficacy of both oral and topical this compound formulations on measurable skin parameters such as elasticity, wrinkle depth, and hydration in a healthy aging population.
-
Formulation studies to optimize the delivery of this compound into the skin for topical applications.
By addressing these research gaps, the scientific community can pave the way for the development of novel, evidence-based skincare and dermatological therapies leveraging the multifaceted benefits of this compound.
References
- 1. Inhibition of MK2 suppresses IL-1β, IL-6, and TNF-α-dependent colorectal cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Benefits: The Secret To Anti-Ageing | GlycanAge [glycanage.com]
- 3. revivalabs.com [revivalabs.com]
- 4. performancelab.com [performancelab.com]
- 5. Vitamin K Contribution to DNA Damage—Advantage or Disadvantage? A Human Health Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular photoprotection of human keratinocytes in vitro by the naturally occurring mycosporine-like amino acid palythine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The biological responses of this compound: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Inhibition of TNF-α, IL-1α, and IL-1β by Pretreatment of Human Monocyte-Derived Macrophages with Menaquinone-7 and Cell Activation with TLR Agonists In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Epidermal p65/NF‐κB signalling is essential for skin carcinogenesis | EMBO Molecular Medicine [link.springer.com]
- 12. Downregulation of NF-kappaB activation in human keratinocytes by melanogenic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Genetic Regulation of Vitamin K2 Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the genetic and molecular mechanisms governing the metabolism of vitamin K2, also known as menaquinone (MK). The focus is on the core genes, enzymes, and regulatory pathways that control the biosynthesis and physiological functions of this compound, with a particular emphasis on menaquinone-4 (MK-4), the primary form of this compound synthesized in human tissues. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study of vitamin K metabolism and the development of therapeutics targeting this essential nutrient.
Core Genetic Regulators of this compound Metabolism
The metabolism of this compound is a complex process involving a series of enzymatic reactions governed by specific genes. In humans, the synthesis of MK-4 from other vitamin K forms is a key pathway, while bacteria utilize a distinct set of genes for the de novo synthesis of various menaquinones.
Human Menaquinone-4 (MK-4) Biosynthesis and the Vitamin K Cycle
Humans obtain vitamin K from dietary sources in two primary forms: phylloquinone (vitamin K1), found in green leafy vegetables, and menaquinones (this compound), produced by bacteria in the gut and found in fermented foods and animal products.[1][2] A significant portion of the physiologically active this compound in human tissues is in the form of MK-4, which is endogenously synthesized from dietary vitamin K1 and other menaquinones.[3] This conversion is a two-step process involving the cleavage of the side chain of dietary vitamin K to produce menadione (B1676200) (vitamin K3) as an intermediate, followed by the prenylation of menadione to form MK-4.[3]
The central enzyme responsible for the final step of MK-4 synthesis is UbiA Prenyltransferase Domain Containing 1 (UBIAD1) .[3][4] This enzyme catalyzes the transfer of a geranylgeranyl pyrophosphate (GGPP) group to menadione.[5] UBIAD1 is a key player in maintaining tissue-specific levels of MK-4 and has been implicated in various physiological processes beyond coagulation, including bone metabolism and the prevention of vascular calcification.[5][6]
The overall vitamin K cycle is crucial for the activation of vitamin K-dependent proteins (VKDPs). This cycle involves the reduction of vitamin K quinone to its active hydroquinone (B1673460) form by the enzyme Vitamin K Epoxide Reductase Complex Subunit 1 (VKORC1) .[7][8] The hydroquinone form then serves as a cofactor for Gamma-Glutamyl Carboxylase (GGCX) , which carboxylates specific glutamate (B1630785) residues on VKDPs, rendering them biologically active.[7] In this process, vitamin K is oxidized to vitamin K epoxide, which is then recycled back to the quinone form by VKORC1, completing the cycle.[8][9] Genetic variations in VKORC1 and GGCX can significantly impact the efficiency of this cycle and an individual's response to anticoagulant drugs like warfarin.[7][10]
Bacterial Menaquinone Biosynthesis Pathway
Bacteria synthesize a range of menaquinones de novo through the menaquinone (Men) pathway. This pathway starts from chorismate, a key intermediate in the shikimate pathway, and involves a series of enzymes encoded by the men genes (menA, menB, menC, menD, menE, and menF).[11][12] These enzymes catalyze the conversion of chorismate to 1,4-dihydroxy-2-naphthoate (DHNA), the bicyclic naphthoquinone ring structure of menaquinones.[11] The final step involves the prenylation of DHNA by the enzyme DHNA-octaprenyltransferase, encoded by the menA gene, to form demethylmenaquinone, which is then methylated to the final menaquinone product.[11][13] The length of the isoprenoid side chain varies among different bacterial species.
Quantitative Data on this compound Metabolism
This section presents quantitative data related to the genetic regulation of this compound metabolism, organized into tables for clarity and comparative analysis.
Table 1: Gene Expression of Key Vitamin K Metabolic Genes in Human Tissues
| Gene | Brain | Heart | Kidney | Liver | Pancreas | Adipose Tissue |
| UBIAD1 | High | High | High | Medium | High | Medium |
| VKORC1 | Medium | Low | Low | High | Low | Medium |
| GGCX | Low | Low | Low | High | Low | Low |
Data synthesized from the Genotype-Tissue Expression (GTEx) Portal and other sources.[14][15] Expression levels are relative and categorized as High, Medium, or Low for comparative purposes.
Table 2: Tissue Concentrations of Menaquinone-4 (MK-4) in Humans and Rodents
| Tissue | Human (ng/g) | Rat (pmol/g) | Mouse (pmol/g) |
| Brain | 0.5 - 2.0 | 10 - 30 | 5 - 15 |
| Heart | 0.2 - 1.0 | 5 - 15 | 2 - 8 |
| Kidney | 1.0 - 5.0 | 20 - 50 | 10 - 25 |
| Liver | 0.1 - 0.5 | 2 - 10 | 1 - 5 |
| Pancreas | 2.0 - 10.0 | 50 - 150 | 20 - 60 |
Data are approximate ranges compiled from multiple sources and may vary based on dietary intake and other factors.[14][16]
Table 3: Kinetic Parameters of Human UBIAD1 and its Mutants
| Enzyme | Substrate | Km (µM) | Vmax (relative activity) |
| Wild-type UBIAD1 | Menadione | 5.8 | 100% |
| Wild-type UBIAD1 | GGPP | 1.2 | 100% |
| N102S Mutant | Menadione | 7.2 | ~82% |
| G177R Mutant | Menadione | 9.5 | ~45% |
Data extracted from studies on recombinant UBIAD1 expressed in Sf9 cells. Km and Vmax values can vary depending on the experimental conditions.[1][17]
Signaling Pathways and Experimental Workflows
This section provides visual representations of the key pathways and experimental workflows involved in the study of this compound metabolism, generated using the DOT language.
Human Vitamin K Cycle and MK-4 Biosynthesis
References
- 1. Immunofluorescence protocol for culture cells. EuroMAbNet [euromabnet.com]
- 2. usbio.net [usbio.net]
- 3. www2.tulane.edu [www2.tulane.edu]
- 4. bevital.no [bevital.no]
- 5. researchgate.net [researchgate.net]
- 6. Enzyme Kinetics [www2.chem.wisc.edu]
- 7. Genotype-Tissue Expression (GTEx) | NIH Common Fund [commonfund.nih.gov]
- 8. YY1 Binding Motif Primer Design Guide | PDF | Primer (Molecular Biology) | Life Sciences [scribd.com]
- 9. The Genotype-Tissue Expression (GTEx) project - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. BestProtocols: Immunofluorescent Staining of Intracellular Antigens on Cultured Cells | Thermo Fisher Scientific - UK [thermofisher.com]
- 12. YY1 Is a Structural Regulator of Enhancer-Promoter Loops - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pages.charlotte.edu [pages.charlotte.edu]
- 16. Functional Characterization of the this compound Biosynthetic Enzyme UBIAD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. LC-MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational research on vitamin K2's anti-inflammatory properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chronic inflammation is a fundamental contributor to a wide array of debilitating conditions, driving a critical need for novel therapeutic interventions. Emerging evidence has identified Vitamin K2, a group of menaquinone compounds, as a potent modulator of inflammatory processes. This technical guide provides an in-depth exploration of the foundational research elucidating the anti-inflammatory properties of this compound. It details the molecular pathways, summarizes quantitative experimental data, and provides comprehensive experimental protocols from key studies. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound in inflammation-driven pathologies.
Introduction
Vitamin K, a fat-soluble vitamin, is traditionally recognized for its essential role in blood coagulation through the γ-carboxylation of specific glutamic acid residues in clotting factors.[1][2] Beyond this classical function, a growing body of research has unveiled the diverse biological activities of its subtype, this compound, which encompasses a range of menaquinones (MKs), most notably MK-4 and MK-7.[1][2] These molecules are increasingly implicated in the regulation of bone metabolism, cardiovascular health, and, critically, the modulation of inflammatory responses.[2][3] Unlike Vitamin K1 (phylloquinone), which is primarily routed to the liver, this compound is more readily distributed to extrahepatic tissues, including bone and blood vessels, where it exerts its pleiotropic effects.[4] This guide focuses on the foundational, non-canonical, anti-inflammatory mechanisms of this compound, independent of its traditional role as a coenzyme for γ-glutamyl carboxylase.[5][6]
Core Anti-Inflammatory Mechanism: Inhibition of the NF-κB Signaling Pathway
The cornerstone of this compound's anti-inflammatory action lies in its ability to suppress the Nuclear Factor kappa-B (NF-κB) signaling pathway.[1][7] NF-κB is a master regulator of pro-inflammatory gene expression, orchestrating the production of potent inflammatory mediators including cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[1][4]
This compound has been shown to inhibit NF-κB activation by preventing the phosphorylation of IκB kinase (IKK), which is a critical step in the canonical NF-κB pathway.[4][8] By inhibiting IKK, this compound prevents the subsequent phosphorylation and degradation of the inhibitor of κB (IκBα).[8] This action keeps NF-κB sequestered in the cytoplasm, thereby preventing its translocation to the nucleus where it would otherwise initiate the transcription of pro-inflammatory genes.[8] This inhibitory effect has been observed across various forms of Vitamin K, including K1, MK-3, MK-4, and MK-7.[1]
Modulation of Pro-Inflammatory Cytokine Production
A direct consequence of NF-κB inhibition is the reduced production of key pro-inflammatory cytokines. In vitro studies have consistently demonstrated the ability of this compound, particularly the MK-7 form, to dose-dependently inhibit the gene expression and protein production of TNF-α, IL-1α, and IL-1β in human monocyte-derived macrophages (hMDMs).[9][10]
Quantitative Data on Cytokine Inhibition
The following table summarizes key quantitative findings from in vitro studies on the effect of this compound on pro-inflammatory cytokine production.
| Cell Type | This compound Form | Concentration | Treatment Time | Inflammatory Stimulus | Measured Cytokine | % Inhibition | Reference |
| Human Monocyte-Derived Macrophages (hMDMs) | MK-7 | 10 µM | 30 hours (pre-treatment) | Lipopolysaccharide (LPS) | TNF-α | 20% | [9] |
| Human Monocyte-Derived Macrophages (hMDMs) | MK-7 | 10 µM | 30 hours (pre-treatment) | Macrophage-Activating Lipopeptide (MALP) | TNF-α | 43% | [9] |
| Human Primary Cultured Fibroblasts | MK-4 | Not specified | Not specified | Lipopolysaccharide (LPS) | IL-6 | More potent than K1 | [5] |
| Murine Macrophage-like cells (RAW264.7) | MK-4 | Not specified | Not specified | Not specified | IL-6 mRNA | Significant reduction | [11] |
Experimental Protocol: In Vitro Cytokine Inhibition Assay
This protocol is a synthesized representation based on methodologies described in the cited literature.[9][10]
Objective: To determine the effect of this compound (MK-7) on the production of pro-inflammatory cytokines by human monocyte-derived macrophages (hMDMs) stimulated with Toll-like receptor (TLR) agonists.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
Ficoll-Paque PLUS
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Recombinant human Macrophage Colony-Stimulating Factor (M-CSF)
-
This compound (MK-7, high purity)
-
Lipopolysaccharide (LPS) from E. coli
-
Macrophage-Activating Lipopeptide-2 (MALP-2)
-
ELISA kits for human TNF-α, IL-1α, and IL-1β
-
RNA extraction kit
-
qRT-PCR reagents and primers for TNF-α, IL-1α, IL-1β, and a housekeeping gene (e.g., GAPDH)
Methodology:
-
Isolation and Differentiation of hMDMs:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Culture PBMCs in RPMI 1640 medium for 2 hours to allow monocytes to adhere.
-
Remove non-adherent cells and culture the adherent monocytes in RPMI 1640 medium containing M-CSF (50 ng/mL) for 7 days to differentiate them into macrophages. Replace the medium every 2-3 days.
-
-
This compound Pre-treatment:
-
Plate the differentiated hMDMs at a density of 1 x 10^6 cells/well in a 24-well plate.
-
Pre-treat the cells with varying concentrations of MK-7 (e.g., 1, 5, 10 µM) or vehicle control (e.g., ethanol) for 6 to 30 hours.
-
-
Inflammatory Stimulation:
-
After the pre-treatment period, stimulate the cells with a TLR agonist such as LPS (100 ng/mL) or MALP-2 (10 ng/mL) for a specified duration (e.g., 4 hours for gene expression analysis, 24 hours for protein analysis).
-
-
Measurement of Cytokine Production:
-
Protein Level (ELISA): Collect the cell culture supernatants and measure the concentrations of TNF-α, IL-1α, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.
-
Gene Expression (qRT-PCR): Lyse the cells and extract total RNA. Synthesize cDNA and perform quantitative real-time PCR using specific primers for the target cytokine genes and a housekeeping gene for normalization.
-
Data Analysis:
-
Calculate the percentage inhibition of cytokine production in MK-7 treated cells relative to the vehicle-treated, stimulated control cells.
-
Analyze gene expression data using the ΔΔCt method to determine the fold change in mRNA levels.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects.
Impact on Oxidative Stress and the NLRP3 Inflammasome
Beyond NF-κB, this compound also exhibits anti-inflammatory effects through its influence on oxidative stress and inflammasome activation.
Reduction of Oxidative Stress
In vitro studies have shown that this compound (as MK-7) can counteract intracellular oxidative stress.[12][13] In vascular smooth muscle cells, MK-7 was found to lower oxidative stress and increase ATP production, even in the presence of warfarin, a Vitamin K antagonist.[12][14] This suggests a role for this compound in maintaining mitochondrial health and function, which is intrinsically linked to the inflammatory response.[1][4]
Modulation of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that, when activated, leads to the secretion of the potent pro-inflammatory cytokines IL-1β and IL-18. While some synthetic forms of Vitamin K (K3 and K4) have been shown to inhibit NLRP3 inflammasome activation, studies suggest that the dietary forms, Vitamin K1 and K2, do not directly inhibit its activation.[15] However, by reducing upstream signals such as oxidative stress and the production of other pro-inflammatory cytokines via NF-κB inhibition, this compound may indirectly modulate NLRP3 inflammasome activity. Further research is warranted to fully elucidate this relationship.
Conclusion and Future Directions
The foundational research presented in this technical guide strongly supports the role of this compound as a significant anti-inflammatory agent. Its primary mechanism of action involves the potent inhibition of the NF-κB signaling pathway, leading to a downstream reduction in the production of key pro-inflammatory cytokines. Additionally, its ability to mitigate oxidative stress points to a broader, multifaceted anti-inflammatory profile.
For drug development professionals, these findings position this compound and its derivatives as promising candidates for the prevention and treatment of chronic inflammatory diseases. Future research should focus on:
-
In vivo studies and clinical trials: To establish the efficacy and optimal dosage of this compound for various inflammatory conditions in humans.[9]
-
Structure-activity relationship studies: To identify which menaquinone forms possess the most potent anti-inflammatory properties.
-
Elucidation of further mechanisms: Including the full extent of its impact on inflammasome activation and its interplay with other signaling pathways.
A deeper understanding of these areas will be critical in harnessing the full therapeutic potential of this compound in the fight against chronic inflammation.
References
- 1. Frontiers | Associations between vitamin K and systemic immune and inflammation biomarkers: a population-based study from the NHANES (2007–2020) [frontiersin.org]
- 2. The biological responses of this compound: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Pathways and Roles for this compound-7 as a Health-Beneficial Nutraceutical: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Associations between vitamin K and systemic immune and inflammation biomarkers: a population-based study from the NHANES (2007–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Redirecting to https://onderzoekmetmensen.nl/en/trial/51421 [onderzoekmetmensen.nl]
- 7. This compound stimulates osteoblastogenesis and suppresses osteoclastogenesis by suppressing NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vitamin K Contribution to DNA Damage—Advantage or Disadvantage? A Human Health Response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular data: Study suggests role for this compound in regulating inflammation [nutraingredients.com]
- 10. menaq7.com [menaq7.com]
- 11. prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com [prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com]
- 12. menaq7.com [menaq7.com]
- 13. nutraceuticalsworld.com [nutraceuticalsworld.com]
- 14. nutritionaloutlook.com [nutritionaloutlook.com]
- 15. Synthetic vitamin K analogs inhibit inflammation by targeting the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Vitamin K2 (MK-4) in Human Plasma using HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of Vitamin K2, specifically menaquinone-4 (MK-4), in human plasma. This method is crucial for researchers and professionals in drug development and clinical studies who need to monitor Vitamin K levels, particularly in patients undergoing therapies that may interact with vitamin K metabolism, such as warfarin (B611796) treatment.[1][2][3][4] The protocol described herein provides a robust and reliable approach for the extraction and quantification of MK-4 from plasma samples, meeting the validation parameters of selectivity, accuracy, and precision.[1][2][3][4]
Introduction
Vitamin K is a family of fat-soluble vitamins essential for the synthesis of proteins required for blood coagulation and bone metabolism. This compound, or menaquinone, has several subtypes (MK-n), with MK-4 being a significant form found in animal products and synthesized in the body from vitamin K1. Accurate quantification of plasma MK-4 is vital for understanding its physiological roles, assessing nutritional status, and for therapeutic drug monitoring. High-Performance Liquid Chromatography (HPLC) with UV detection offers a cost-effective, precise, and accessible method for this purpose compared to more complex techniques like LC-MS/MS.[1] This document provides a comprehensive protocol for the determination of MK-4 in human plasma using HPLC-UV, including sample preparation, chromatographic conditions, and method validation data.
Experimental Protocols
Materials and Reagents
-
This compound (MK-4) standard (Merck or equivalent)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (Merck or equivalent)
-
Phosphoric acid (Merck or equivalent)
-
Water (HPLC grade)
-
Blank human plasma (from a certified blood bank)
-
Nitrogen gas
Equipment
-
HPLC system with a UV/Vis detector (e.g., Waters e2695 Separation Module with Waters 2489 UV/Vis Detector)
-
Reversed-phase C18 column (e.g., Atlantis T3, 4.6 mm × 150 mm, 3.0 µm)
-
Centrifuge capable of 10,000 rpm and 5°C
-
Vortex mixer
-
Sample evaporator (with nitrogen flow)
-
Microcentrifugation tubes (2 mL)
-
Analytical balance
-
pH meter
Preparation of Solutions
-
Mobile Phase (Methanol:Phosphate Buffer, 95:5, v/v, pH 3):
-
Prepare a phosphate buffer by dissolving an appropriate amount of potassium dihydrogen phosphate in HPLC-grade water.
-
Adjust the pH of the buffer to 3.0 using phosphoric acid.
-
Mix 950 mL of methanol with 50 mL of the pH 3 phosphate buffer.
-
Degas the mobile phase before use.
-
-
Stock Solution of MK-4:
-
Accurately weigh a suitable amount of MK-4 standard.
-
Dissolve in acetonitrile to prepare a stock solution of a known high concentration (e.g., 1 mg/mL).
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to achieve concentrations ranging from 8 µg/mL to 48 µg/mL.[1]
-
-
Calibration Standards in Plasma:
-
Spike 10 µL of each working standard solution into 150 µL of blank plasma to obtain final concentrations for the calibration curve (e.g., 0.5, 1.0, 1.5, 2.0, 2.5, and 3.0 µg/mL).[1]
-
-
Quality Control (QC) Samples:
-
Prepare QC samples at low, medium, and high concentrations (e.g., 0.5, 1.5, and 2.5 µg/mL) by spiking the corresponding working solutions into blank plasma.[1]
-
Sample Preparation (Protein Precipitation)
-
Pipette 150 µL of plasma sample (calibration standard, QC, or unknown) into a 2 mL microcentrifuge tube.
-
Add 490 µL of cold acetonitrile to the tube.[1]
-
Vortex the mixture for 3 minutes to precipitate plasma proteins.[1]
-
Centrifuge the tube at 10,000 rpm for 10 minutes at 5°C.[1]
-
Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Reconstitute the dried residue with 70 µL of methanol.[1]
-
Vortex the reconstituted sample for 1 minute.[1]
-
The sample is now ready for injection into the HPLC system.
HPLC-UV Conditions
-
Column: Atlantis T3 C18 (4.6 mm × 150 mm, 3.0 µm)
-
Mobile Phase: Methanol:Phosphate Buffer (95:5, v/v), pH 3
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 40 µL
-
Column Temperature: 30°C
-
Run Time: Sufficient to allow for the elution of MK-4 and any interfering peaks.
Data Presentation
The performance of this HPLC-UV method for the quantification of MK-4 in human plasma was validated according to the 2019 European Medicines Agency (EMA) guideline.[1][2][4] The key quantitative data are summarized in the tables below.
Table 1: Chromatographic and Calibration Data
| Parameter | Value |
| Retention Time of MK-4 | ~5-7 minutes (column dependent) |
| UV Detection Wavelength | 245 nm |
| Linearity Range | 0.5 - 3.0 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Lower Limit of Quantification (LLOQ) | 0.5 µg/mL[1][3] |
Table 2: Accuracy and Precision of the Method
| QC Concentration (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Difference) |
| Low QC (0.5) | 5.50% - 17.42% | Data not specified | 6.18% - 8.74% |
| Medium QC (1.5) | 5.50% - 17.42% | Data not specified | 6.18% - 8.74% |
| High QC (2.5) | 5.50% - 17.42% | Data not specified | 6.18% - 8.74% |
| Note: The provided ranges for %CV and % difference cover the performance across the different QC levels.[1][2][3][4] |
Visualizations
Experimental Workflow for MK-4 Quantification in Plasma
References
- 1. Validation of bioanalytical method for quantification of this compound (MK-4) in human plasma by high-performance liquid chromatography-ultraviolet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholar.ui.ac.id [scholar.ui.ac.id]
- 3. researchgate.net [researchgate.net]
- 4. Validation of bioanalytical method for quantification of this compound (MK-4) in human plasma by high-performance liquid chromatography-ultraviolet - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Sensitive Detection of Vitamin K2 Analogs in Serum by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin K2, a family of menaquinones (MKs), plays a crucial role in various physiological processes beyond its traditional role in blood coagulation. Emerging evidence highlights its importance in bone metabolism, cardiovascular health, and the regulation of inflammation.[1][2][3] Accurate and sensitive quantification of this compound analogs, particularly menaquinone-4 (MK-4) and menaquinone-7 (B21479) (MK-7), in serum is essential for clinical research and the development of novel therapeutics. This application note provides a detailed protocol for the sensitive detection of this compound analogs in human serum using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[2]
Signaling Pathway of this compound
This compound is an essential cofactor for the enzyme γ-glutamyl carboxylase (GGCX). This enzyme catalyzes the post-translational modification of specific glutamate (B1630785) (Glu) residues into γ-carboxyglutamate (Gla) residues in vitamin K-dependent proteins (VKDPs).[3] This carboxylation is critical for the biological activity of VKDPs, enabling them to bind calcium and participate in various physiological processes.[3] Key VKDPs include osteocalcin, which is involved in bone mineralization, and matrix Gla protein (MGP), which inhibits vascular calcification.[3] Dysregulation of this pathway is associated with an increased risk of osteoporosis and cardiovascular disease.[2][3]
Experimental Workflow
The sensitive detection of this compound analogs in serum by LC-MS/MS involves several key steps: sample preparation to isolate the analytes from the complex matrix, chromatographic separation to resolve the different analogs, and mass spectrometric detection for accurate quantification.
Detailed Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction
This protocol is a common and effective method for extracting lipophilic this compound analogs from serum.[4]
Materials:
-
Human serum samples
-
Internal Standard (IS) solution (e.g., deuterated this compound analogs)
-
n-Hexane
-
Nitrogen gas evaporator
-
Reconstitution solution (e.g., 1:3 water/methanol)[4]
Procedure:
-
To 500 µL of serum in a glass test tube, add 50 µL of the internal standard solution. Vortex briefly.
-
Add 1.5 mL of ethanol to precipitate proteins. Vortex for 1 minute.[4]
-
Add 4 mL of n-hexane for extraction. Vortex for 1 minute.[4]
-
Centrifuge at 13,000 rpm for 10 minutes to separate the layers.[4]
-
Carefully transfer the upper organic (n-hexane) layer to a clean test tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.[4]
-
Reconstitute the dried extract in 200 µL of the reconstitution solution.[4]
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters for the analysis of this compound analogs. Optimization may be required based on the specific instrument and column used.
Liquid Chromatography (LC) Conditions:
| Parameter | Recommended Conditions |
| Column | C18 or PFP column (e.g., 100 x 2.1 mm, 2.6 µm)[4] |
| Mobile Phase A | 0.1% Formic Acid and 5mM Ammonium Formate in Water[4] |
| Mobile Phase B | 0.1% Formic Acid in Methanol[4] |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 40 °C[5] |
| Injection Volume | 10 µL[5] |
| Gradient | A linear gradient from a lower to a higher percentage of Mobile Phase B over several minutes. |
Mass Spectrometry (MS) Conditions:
| Parameter | Recommended Conditions |
| Ionization Mode | Electrospray Ionization (ESI) Positive or Atmospheric Pressure Chemical Ionization (APCI)[4][5] |
| Scan Type | Scheduled Reaction Monitoring (SRM) |
| Nebulizing Gas Flow | 2.5 L/min[5] |
| CDL Temperature | 250°C[5] |
Quantitative Data Summary
The following tables summarize the quantitative performance of LC-MS/MS methods for the analysis of this compound analogs in serum, as reported in various studies.
Table 1: Linearity and Limits of Detection/Quantification
| Analyte | Linearity Range (ng/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| MK-4 | 0.03 - 10.0 | 0.994 | 0.00375 | - | [2][6] |
| MK-7 | 0.03 - 10.0 | 0.978 | - | - | [2][6] |
| MK-7 | - | - | 0.01 | - | [7][8] |
| Vitamin K Mix | 0.1 - 1000 | >0.95 | 0.05 - 1 | 0.05 - 1 | [4] |
| Vitamin K1, K2 | 0.1 - 10.0 | >0.995 | - | 0.10 | [9] |
Table 2: Precision and Accuracy
| Analyte | QC Level (ng/mL) | Intra-assay CV (%) | Inter-assay CV (%) | Accuracy (%) | Reference |
| MK-4 | Low, Med, High | 14.3, 3.2, 6.7 | 15.2, 9.2, 8.7 | 94.0 - 108.7 | [2][6] |
| MK-7 | Low, Med, High | 11.1, 6.0, 7.0 | 13.2, 11.1, 7.2 | 100.6 - 106.7 | [2][6] |
| Vitamin K Mix | 25, 250 | <10 | <10 | <10% deviation | [4] |
| Vitamin K1, K2 | 0.25, 0.75, 8.00 | 0.207 - 7.83 | 3.39 - 5.75 | Within 10% of nominal | [9] |
Conclusion
The LC-MS/MS methods described in this application note provide a robust and sensitive approach for the quantification of this compound analogs in human serum.[2] The detailed protocols for sample preparation and instrumental analysis, along with the summarized quantitative data, offer a valuable resource for researchers and scientists in various fields. The high sensitivity and specificity of LC-MS/MS make it the preferred technique for studying the pharmacokinetics of this compound and its role in health and disease.[2] Careful optimization of the method based on the specific instrumentation and analytes of interest is recommended to achieve the best performance.
References
- 1. mdpi.com [mdpi.com]
- 2. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Pathways and Roles for this compound-7 as a Health-Beneficial Nutraceutical: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. lcms.cz [lcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. Development, Validation, and Two-Year Application of Rapid and Simple LC-MS/MS-Based Method for the Determination of K2MK-7 in Blood Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A Novel Solution for Vitamin K1 and K2 Analysis in Human Plasma by LC-MS/MS [restek.com]
Application Note: Extraction of Menaquinones from Fermented Food Samples
Introduction
Menaquinones, also known as vitamin K2, are a class of fat-soluble vitamins essential for various physiological functions, including blood coagulation, bone metabolism, and cardiovascular health. Unlike phylloquinone (vitamin K1), which is primarily found in green leafy vegetables, menaquinones are predominantly of microbial origin and are abundant in fermented foods. The concentration and types of menaquinones (designated as MK-n, where 'n' is the number of isoprenyl units) can vary significantly depending on the food matrix and the specific microorganisms involved in the fermentation process. Accurate quantification of menaquinones in fermented products is crucial for nutritional assessment, quality control, and clinical research. This application note provides a detailed protocol for the extraction of menaquinones from fermented food samples for subsequent analysis, typically by High-Performance Liquid Chromatography (HPLC).
Data Presentation: Menaquinone Content in Various Fermented Foods
The following table summarizes the typical concentrations of different menaquinone forms found in various fermented food products as reported in the scientific literature. These values can vary based on production methods, starter cultures, and ripening times.
| Fermented Food | Predominant Menaquinone | Concentration Range (µ g/100 g) | Reference(s) |
| Natto (fermented soybeans) | MK-7 | 285 - 1221 | [1][2] |
| Hard Cheeses (e.g., Gouda) | MK-4, MK-7, MK-8, MK-9 | 30 - 110 (total MKs) | [3][4] |
| Soft Cheeses (e.g., Brie, Camembert) | MK-4, MK-7, MK-8, MK-9 | 11 - 68 (total MKs) | [4] |
| Kimchi | Phylloquinone (K1), MK-7 | K1: ~42, MK-7: Trace amounts | [1] |
| Kefir | MK-9 | ~5 | [1] |
| Fermented Cabbage (Sauerkraut) | MK-4, MK-7 | Trace to low µg amounts | [5] |
| Chinese Fermented Soybean Pastes | MK-6, MK-7, MK-8 | 5 - 86 (total MKs) | [1] |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the extraction and analysis of menaquinones from fermented food samples.
Caption: General workflow for menaquinone extraction.
Experimental Protocol: Menaquinone Extraction
This protocol is a generalized method based on solvent extraction techniques commonly found in the literature and can be adapted for various fermented food matrices like cheese and fermented soybeans.[6][7]
Materials and Reagents:
-
Solvents: n-Hexane (HPLC grade), 2-Propanol (Isopropanol, HPLC grade), Methanol (HPLC grade), Ethanol (HPLC grade), Acetonitrile (HPLC grade)
-
Acids: Hydrochloric acid (HCl), Orthophosphoric acid
-
Water: Deionized or Milli-Q water
-
Internal Standard: Menaquinone-4 (MK-4) or another menaquinone not expected to be in the sample.
-
Equipment:
-
Homogenizer or mortar and pestle
-
Centrifuge
-
Vortex mixer
-
Water bath or heating block
-
Nitrogen evaporator
-
Syringe filters (0.45 µm, PTFE or other solvent-compatible membrane)
-
HPLC system with a C18 reverse-phase column and a UV or fluorescence detector
-
Procedure:
-
Sample Preparation:
-
Initial Treatment (Matrix Dependent):
-
For Dairy/High-Fat Matrices (e.g., Cheese): Add 10 mL of deionized water and homogenize. To break down the fat and protein matrix, add 5 mL of 1M HCl and incubate in a boiling water bath for 30 minutes.[8] Cool the sample in an ice bath before proceeding.
-
For Fermented Soybeans (e.g., Natto): Add 15 mL of a 2-propanol and n-hexane mixture (1:2 v/v) directly to the sample.[6][7]
-
-
Solvent Extraction:
-
Add the extraction solvent to the prepared sample. A common and effective solvent mixture is 2-propanol and n-hexane (1:2 v/v or other optimized ratios).[6][7]
-
Add a known amount of internal standard to the mixture.
-
Vigorously shake or vortex the mixture for 10-20 minutes to ensure thorough mixing and extraction of the lipid-soluble menaquinones.[6]
-
-
Phase Separation:
-
Collection of Supernatant:
-
Carefully collect the upper organic layer (containing the menaquinones) and transfer it to a clean tube.
-
To maximize yield, the extraction process (steps 3-5) can be repeated on the remaining pellet, and the organic layers can be pooled.
-
-
Concentration:
-
Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen. This step should be performed in a fume hood.
-
-
Reconstitution and Filtration:
-
Reconstitute the dried extract in a small, known volume (e.g., 1 mL) of a suitable solvent, typically the mobile phase used for HPLC analysis (e.g., a mixture of water and acetonitrile).[6]
-
Filter the reconstituted sample through a 0.45 µm syringe filter to remove any particulate matter before injecting it into the HPLC system.[6]
-
-
HPLC Analysis:
-
Analyze the filtered sample using an HPLC system equipped with a C18 reverse-phase column.[6]
-
Detection is commonly performed using a UV detector at a wavelength of approximately 248 nm or a fluorescence detector for higher sensitivity.[5][6]
-
The mobile phase often consists of a gradient of an aqueous solution (e.g., water/methanol acidified with orthophosphoric acid) and an organic solvent like acetonitrile.[6][7]
-
Quantification is achieved by comparing the peak areas of the menaquinones in the sample to a calibration curve constructed from known concentrations of menaquinone standards. The internal standard is used to correct for any losses during the extraction process.
-
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the logical relationship between the key steps in the menaquinone extraction and analysis process, highlighting the transition from a complex food matrix to a quantifiable result.
Caption: Logical flow of menaquinone analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. researchgate.net [researchgate.net]
- 4. Menaquinone Content of Cheese - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. researchgate.net [researchgate.net]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. dergipark.org.tr [dergipark.org.tr]
Application of CRISPR-Cas9 for Studying Vitamin K2-Dependent Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin K2 is a vital fat-soluble vitamin that plays a crucial role as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX). This enzyme catalyzes the post-translational modification of specific glutamate (B1630785) (Glu) residues into γ-carboxyglutamate (Gla) residues in a variety of proteins known as Vitamin K-Dependent Proteins (VKDPs).[1][2] This carboxylation is essential for the biological activity of VKDPs, which are involved in critical physiological processes including blood coagulation, bone metabolism, and the prevention of vascular calcification.[3][4][5]
Key VKDPs include coagulation factors (II, VII, IX, X, and proteins C, S, and Z) primarily synthesized in the liver, as well as extrahepatic proteins like Osteocalcin (B1147995) (OC) and Matrix Gla Protein (MGP).[3][4] Carboxylated osteocalcin is crucial for bone mineralization, while carboxylated MGP is a potent inhibitor of soft tissue and vascular calcillation.[3][4][6][7] Dysregulation of this compound-dependent pathways is associated with various health issues, including osteoporosis, cardiovascular disease, and certain cancers.[8][9][10]
The advent of CRISPR-Cas9 technology has revolutionized the study of these complex biological pathways. This powerful genome-editing tool allows for precise and efficient modification of genes, including knockout, activation (CRISPRa), and interference (CRISPRi), providing an unprecedented opportunity to dissect the molecular mechanisms of this compound-dependent processes.[11][12][13] By targeting key genes in the this compound metabolic and signaling pathways, researchers can elucidate the function of specific proteins, identify novel pathway components, and develop targeted therapeutic strategies.
This document provides detailed application notes and protocols for utilizing CRISPR-Cas9 to investigate this compound-dependent pathways, aimed at researchers, scientists, and drug development professionals.
Key Genes in this compound-Dependent Pathways
A number of key genes are involved in the metabolism and function of this compound. Targeting these genes with CRISPR-Cas9 can provide valuable insights into their roles.
| Gene | Protein Product | Function | Potential CRISPR Application |
| GGCX | Gamma-glutamyl carboxylase | Catalyzes the carboxylation of glutamate residues on VKDPs.[2][14] | Knockout to study the global effect of abrogated carboxylation. CRISPRa/i to modulate carboxylation efficiency. |
| VKORC1 | Vitamin K epoxide reductase complex subunit 1 | Reduces vitamin K epoxide back to its active hydroquinone (B1673460) form, allowing for continuous carboxylation.[15] | Knockout to mimic warfarin (B611796) effects and study the vitamin K cycle. |
| UBIAD1 | UbiA prenyltransferase domain-containing protein 1 | Involved in the synthesis of menaquinone-4 (MK-4), a form of this compound.[16][17] | Knockout to study the specific roles of endogenous MK-4 synthesis.[16][18] |
| FSP1 | Ferroptosis suppressor protein 1 | Identified as a warfarin-resistant vitamin K reductase.[19][20] | Knockout to investigate alternative vitamin K reduction pathways. |
| MGP | Matrix Gla Protein | An inhibitor of vascular calcification.[3][21] | Knockout in vascular smooth muscle cells to study the mechanisms of calcification. |
| BGLAP | Osteocalcin | A key protein in bone mineralization.[14] | Knockout in osteoblasts to investigate its role in bone formation. |
Signaling and Metabolic Pathways
Vitamin K Cycle and Carboxylation
The central process in vitamin K-dependent pathways is the vitamin K cycle, which fuels the carboxylation of VKDPs.
Caption: The Vitamin K cycle within the endoplasmic reticulum.
Role of MGP in Preventing Vascular Calcification
Carboxylated MGP (cMGP) is a key inhibitor of vascular calcification by preventing the formation of hydroxyapatite (B223615) crystals in the extracellular matrix of vascular smooth muscle cells.
Caption: MGP-mediated inhibition of vascular calcification.
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of UBIAD1 in HEK293T Cells
This protocol describes the knockout of the UBIAD1 gene, which is involved in menaquinone-4 (MK-4) synthesis, to study its impact on this compound-dependent carboxylation.
1. sgRNA Design and Cloning:
-
Design two to three sgRNAs targeting a constitutive exon of the UBIAD1 gene using a web-based tool (e.g., CHOPCHOP, CRISPOR).
-
Synthesize and anneal complementary oligonucleotides for each sgRNA.
-
Clone the annealed oligos into a suitable Cas9 expression vector (e.g., pSpCas9(BB)-2A-Puro).
2. Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Transfect the cells with the Cas9-sgRNA plasmid using a lipid-based transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's protocol.
3. Selection and Clonal Isolation:
-
48 hours post-transfection, select for transfected cells by adding puromycin (B1679871) (1-2 µg/mL) to the culture medium.
-
After 2-3 days of selection, dilute the cells to a single-cell suspension and plate into 96-well plates for clonal isolation.
4. Validation of Knockout:
-
Genomic DNA Analysis: Extract genomic DNA from individual clones. Amplify the targeted region by PCR and analyze for insertions/deletions (indels) using Sanger sequencing and TIDE or ICE analysis.
-
Western Blot: Lyse the cells and perform a Western blot using an anti-UBIAD1 antibody to confirm the absence of the protein.
5. Functional Assay:
-
Culture the validated UBIAD1 knockout and wild-type control cells.
-
Incubate the cells with a vitamin K precursor (e.g., menadione, K3) that requires UBIAD1 for conversion to MK-4.
-
Measure the carboxylation status of a reporter VKDP (e.g., a secreted reporter protein with a Gla domain) or an endogenous VKDP using an ELISA that specifically detects the carboxylated form.[2][18]
Caption: Workflow for CRISPR-Cas9 mediated gene knockout.
Protocol 2: Genome-Wide CRISPR-Cas9 Screen to Identify Novel Regulators
This protocol outlines a genome-wide screen to identify genes involved in vitamin K-dependent pathways, such as novel reductases.[19][20]
1. Reporter Cell Line Generation:
-
Create a stable cell line that reports on the status of vitamin K-dependent carboxylation. For example, a cell line expressing a chimeric protein where a Gla domain is fused to a pro-apoptotic protein like Fas.[20] In the presence of sufficient vitamin K and carboxylation, the cells are protected from Fas-induced apoptosis.
2. Library Transduction:
-
Transduce the reporter cell line with a genome-wide lentiviral sgRNA library at a low multiplicity of infection (MOI < 0.3) to ensure most cells receive a single sgRNA.
3. Selection and Screening:
-
Select for transduced cells with puromycin.
-
Expand the cell population and then apply a selective pressure. For example, treat the cells with an anticoagulant like warfarin and a Fas-activating antibody. Cells with knockouts in genes required for warfarin-resistant vitamin K reduction will undergo apoptosis.
4. Hit Identification:
-
Isolate genomic DNA from the surviving cell population.
-
Use next-generation sequencing (NGS) to amplify and sequence the sgRNA cassettes.
-
Identify sgRNAs that are enriched in the surviving population compared to the initial library. These sgRNAs target genes that, when knocked out, confer resistance to the selective pressure.
5. Validation:
-
Validate the top candidate genes by individual knockout experiments as described in Protocol 1.
-
Perform functional assays to confirm their role in the this compound-dependent pathway.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data that could be obtained from the experiments described above.
Table 1: Effect of UBIAD1 Knockout on Vitamin K3-Dependent Carboxylation
| Cell Line | Treatment | Relative Carboxylation (%) | p-value |
| Wild-Type HEK293T | Vehicle | 5.2 ± 1.1 | - |
| Wild-Type HEK293T | Vitamin K3 (1 µM) | 100 ± 8.5 | < 0.001 vs WT Vehicle |
| UBIAD1 KO HEK293T | Vehicle | 4.8 ± 0.9 | > 0.05 vs WT Vehicle |
| UBIAD1 KO HEK293T | Vitamin K3 (1 µM) | 12.3 ± 2.5 | < 0.001 vs WT + K3 |
Table 2: Measurement of γ-Glutamyl Carboxylase (GGCX) Activity
| Condition | GGCX Activity (pmol/mg/hr) |
| Wild-Type Cell Lysate | 150.4 ± 12.1 |
| GGCX Knockdown Cell Lysate | 25.8 ± 5.3 |
| Wild-Type + Vitamin K hydroquinone | 155.2 ± 13.5 |
| Wild-Type + Warfarin | 45.6 ± 7.8 |
Note: The data presented in these tables are for illustrative purposes and should be replaced with actual experimental results.
Conclusion
CRISPR-Cas9 technology provides a robust and versatile platform for investigating the intricate network of this compound-dependent pathways. By enabling precise gene editing, researchers can systematically dissect the function of key enzymes, transporters, and regulatory proteins. The protocols and application notes provided here offer a framework for applying this technology to uncover novel insights into this compound metabolism and its role in health and disease, ultimately paving the way for new therapeutic interventions.
References
- 1. chrismasterjohnphd.substack.com [chrismasterjohnphd.substack.com]
- 2. Vitamin K-dependent carboxylation of coagulation factors: insights from a cell-based functional study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vitamin K Dependent Proteins and the Role of this compound in the Modulation of Vascular Calcification: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vitamin K-dependent proteins involved in bone and cardiovascular health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vitamin k dependent proteins and the role of this compound in the modulation of vascular calcification: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. timesofindia.indiatimes.com [timesofindia.indiatimes.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Molecular Pathways and Roles for this compound-7 as a Health-Beneficial Nutraceutical: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vitamin K: Double Bonds beyond Coagulation Insights into Differences between Vitamin K1 and K2 in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Applications of CRISPR/Cas System to Bacterial Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. wcrj.net [wcrj.net]
- 16. researchgate.net [researchgate.net]
- 17. Enhanced ER-associated degradation of HMG CoA reductase causes embryonic lethality associated with Ubiad1 deficiency | eLife [elifesciences.org]
- 18. Naturally occurring UBIAD1 mutations differentially affect menaquinone biosynthesis and vitamin K-dependent carboxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. pure.johnshopkins.edu [pure.johnshopkins.edu]
Application Notes & Protocols: Developing In Vitro Assays for Vitamin K-Dependent Carboxylase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Vitamin K-dependent gamma-glutamyl carboxylase (GGCX) is an integral membrane protein located in the endoplasmic reticulum.[1][2] It catalyzes the essential post-translational modification of specific glutamate (B1630785) (Glu) residues into gamma-carboxyglutamate (B555490) (Gla) on vitamin K-dependent proteins (VKDPs).[1][3] This carboxylation is crucial for the biological activity of VKDPs, which play vital roles in blood coagulation (e.g., factors II, VII, IX, X), bone metabolism (e.g., osteocalcin), and the prevention of vascular calcification (e.g., matrix Gla protein).[2][3][4]
The GGCX enzyme utilizes reduced vitamin K (hydroquinone, KH₂), molecular oxygen (O₂), and carbon dioxide (CO₂) as co-substrates.[5] Concurrently with the carboxylation of a Glu residue, KH₂ is oxidized to vitamin K 2,3-epoxide (KO).[1][6] The regeneration of KH₂ from KO is performed by the vitamin K epoxide reductase (VKOR), the target of anticoagulant drugs like warfarin.[1][7]
Developing robust in vitro assays for GGCX activity is critical for understanding its enzymatic mechanism, studying the effects of mutations associated with bleeding disorders, and for the screening and characterization of novel anticoagulant drugs or pro-coagulant agents.[6][8] These notes provide an overview of common assay principles and detailed protocols for their implementation.
Assay Principles
In vitro GGCX assays are designed to quantify the conversion of Glu to Gla on a specific substrate. The choice of assay depends on the required sensitivity, throughput, and the specific question being addressed. Key methodologies include:
-
Radiometric Assays: This classic method measures the incorporation of radiolabeled bicarbonate (H¹⁴CO₃⁻) into a glutamate-containing substrate.[9] It is highly sensitive but requires handling of radioactive materials.
-
HPLC-Based Assays: These methods use high-performance liquid chromatography (HPLC) to separate and quantify the carboxylated product from the uncarboxylated substrate.[3][10] Assays can be enhanced by using fluorescently labeled peptide substrates for easier detection.[9][10]
-
Mass Spectrometry (MS)-Based Assays: MS provides a highly specific and sensitive method to identify and quantify the precise location and extent of carboxylation on a peptide or protein substrate.[1][3] This is a powerful tool for detailed mechanistic studies.
-
Cell-Based Assays: While this document focuses on in vitro methods, cell-based assays are a valuable complementary approach. They measure GGCX activity in a native cellular environment, often using reporter proteins, to assess the entire vitamin K cycle.[6][10][11]
Visualization of Pathways and Workflows
Vitamin K Cycle and Carboxylation Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. γ-Glutamyl carboxylase mutations differentially affect the biological function of vitamin K–dependent proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteomics Analysis of γ-Carboxylation - Creative Proteomics [creative-proteomics.com]
- 4. Characterization of Gla proteoforms and non-Gla peptides of gamma carboxylated proteins: Application to quantification of prothrombin proteoforms in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. Characterization of vitamin K–dependent carboxylase mutations that cause bleeding and nonbleeding disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. A fluorescent method to determine vitamin K-dependent gamma-glutamyl carboxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessment of gamma-glutamyl carboxylase activity in its native milieu - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Insights into vitamin K-dependent carboxylation: home field advantage - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Tracing Vitamin K2 Metabolism with Stable Isotope Labeling
Audience: Researchers, scientists, and drug development professionals.
Introduction: Vitamin K2, a group of compounds known as menaquinones (MKs), plays a critical role in various physiological processes beyond its traditional association with blood coagulation, including bone metabolism and cardiovascular health.[1][2] Understanding the metabolic fate of vitamin K—specifically the conversion of dietary phylloquinone (vitamin K1) into the biologically important menaquinone-4 (MK-4)—is essential for nutritional science and drug development. Stable isotope labeling offers a powerful and precise methodology to trace these metabolic pathways in vivo without the use of radioactive materials.[3][4] By introducing molecules labeled with heavy, non-radioactive isotopes like deuterium (B1214612) (²H or D) or carbon-13 (¹³C), researchers can track their absorption, distribution, conversion, and excretion using mass spectrometry.
These application notes provide an overview of the core concepts and detailed protocols for using stable isotope tracers to investigate this compound metabolism.
Core Concept: The Conversion of Vitamin K1 to Menaquinone-4 (MK-4)
A key focus of vitamin K metabolism research is understanding how dietary vitamin K1 is converted into MK-4, the predominant form of vitamin K in most animal tissues.[5][6] Current evidence suggests a multi-step process where vitamin K1 is first converted to menadione (B1676200) (vitamin K3) in the intestine.[7] This menadione then circulates to various tissues where it is prenylated by the enzyme UbiA prenyltransferase domain-containing protein 1 (UBIAD1) to form MK-4.[7][8][9][10] Stable isotope labeling is the definitive method to trace this conversion pathway.[5][7]
Caption: Metabolic pathway for the conversion of Vitamin K1 to Menaquinone-4.
Application Note 1: Protocol for Tracing K1 to MK-4 Conversion in an Animal Model
Objective: To qualitatively and quantitatively track the conversion of orally administered, deuterium-labeled phylloquinone (D-PK) into deuterium-labeled menaquinone-4 (D-MK-4) in various tissues.
Experimental Workflow:
Caption: Experimental workflow for tracing Vitamin K metabolism.
Detailed Experimental Protocol
1. Materials and Reagents:
-
Stable Isotope: Deuterium-labeled phylloquinone (e.g., ring-D₄-PK or methyl-D₃-PK).
-
Internal Standards: ¹³C-labeled or other deuterated forms of PK and MK-4 for quantification (e.g., Menaquinone-4-¹³C₆).[11]
-
Animal Model: Male mice or rats (e.g., Fischer 344) maintained on a vitamin K-deficient diet for a washout period (e.g., 14 days) prior to the study.[12]
-
Solvents: HPLC-grade hexane (B92381), ethanol (B145695), methanol, isopropanol, water.
-
Reagents: Formic acid, ammonium (B1175870) formate.
-
Equipment: Oral gavage needles, centrifuge, solvent evaporator (e.g., nitrogen stream), liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
2. Procedure:
-
Administration of Labeled Compound:
-
Prepare a dosing solution of deuterium-labeled PK in a suitable vehicle (e.g., corn oil).
-
Administer a single oral dose to the animals via gavage. A typical dose might be around 1.5 mg/kg body weight.[12]
-
-
Sample Collection:
-
Euthanize cohorts of animals at predetermined time points (e.g., 0, 6, 12, 24, 48 hours) post-administration.
-
Collect blood via cardiac puncture into heparinized tubes to obtain plasma.
-
Harvest tissues of interest (e.g., cerebrum, liver, kidney, pancreas) and immediately snap-freeze in liquid nitrogen.[5][6] Store all samples at -80°C until analysis.
-
-
Sample Preparation (Lipid Extraction):
-
Homogenize a known weight of tissue (e.g., 0.1 g) in water.[13]
-
Add the internal standard mixture (e.g., ¹³C-MK-4) to the homogenate or plasma sample.
-
Perform liquid-liquid extraction. A common method is to add ethanol to precipitate proteins, followed by hexane to extract the lipids.[13][14]
-
Vortex vigorously and centrifuge to separate the layers.
-
Collect the upper hexane layer containing the lipids.
-
Evaporate the hexane to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a small volume of mobile phase (e.g., 200 µL ethanol or methanol/isopropanol mixture) for LC-MS/MS analysis.[13]
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 2.6 µm) for separation.[14]
-
Mobile Phase: A binary gradient system is effective. For example:
-
Gradient: Run a gradient to separate the different vitamin K vitamers. A typical run time is 4-9 minutes.[14][15]
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).[13][14]
-
Detection: Use Scheduled Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both the labeled and unlabeled forms of PK and MK-4, as well as the internal standards.[14]
-
3. Data Analysis and Interpretation:
-
Generate calibration curves for each analyte using standards of known concentrations.
-
Calculate the concentration of endogenous (unlabeled) and tracer-derived (labeled) PK and MK-4 in each sample by comparing their peak areas to those of the internal standards.
-
Plot the concentration of labeled MK-4 in each tissue over time to determine the dynamics of conversion.
Expected Quantitative Data
The results will demonstrate the appearance of labeled MK-4 in tissues following the administration of labeled K1. The cerebrum and pancreas are known to accumulate high levels of MK-4.[5][6]
Table 1: Representative Tissue Distribution of Labeled Menaquinone-4 (D-MK-4) Over Time
| Time Point (Hours) | Plasma (pmol/mL) | Liver (pmol/g tissue) | Cerebrum (pmol/g tissue) | Pancreas (pmol/g tissue) |
| 0 | 0.0 | 0.0 | 0.0 | 0.0 |
| 6 | 1.2 ± 0.3 | 5.8 ± 1.1 | 8.5 ± 1.5 | 15.2 ± 2.8 |
| 12 | 0.8 ± 0.2 | 4.1 ± 0.9 | 12.3 ± 2.1 | 22.6 ± 4.1 |
| 24 | 0.3 ± 0.1 | 2.5 ± 0.6 | 10.1 ± 1.8 | 18.9 ± 3.5 |
| 48 | < 0.1 | 1.1 ± 0.3 | 7.6 ± 1.4 | 12.4 ± 2.2 |
Note: Data are hypothetical but based on trends observed in published studies.[5][16]
Application Note 2: Protocol for Vitamin K Bioavailability and Pharmacokinetics
Objective: To determine the absorption and plasma clearance kinetics of vitamin K1 from a food source using a stable isotope tracer.
Principle: Subjects consume food intrinsically labeled with a stable isotope (e.g., ¹³C- or D-labeled vegetables).[17][18][19] The appearance and subsequent disappearance of the labeled vitamer are tracked in plasma over an extended period. This allows for the calculation of key pharmacokinetic parameters like peak concentration (Cmax), time to peak (Tmax), and elimination half-life (t½).
Detailed Experimental Protocol
1. Materials and Reagents:
-
Labeled Food Source: Intrinsically labeled vegetables, such as deuterium-labeled broccoli or ¹³C-labeled kale, grown in an isotopically enriched environment.[17][19]
-
Human Subjects: Healthy volunteers with informed consent.
-
Internal Standards: Deuterated or ¹³C-labeled vitamin K1 for quantification.
-
Equipment: Blood collection tubes (heparinized), centrifuge, LC-MS/MS or GC/MS system.
2. Procedure:
-
Study Design:
-
Subjects fast overnight before the study day.
-
A baseline (t=0) blood sample is collected.
-
Subjects consume a single meal containing a known amount of the labeled vegetable (e.g., 100 g of D-labeled collard greens) along with a standardized amount of fat to ensure absorption.[18]
-
-
Sample Collection:
-
Collect serial blood samples at multiple time points post-consumption (e.g., 2, 4, 6, 9, 12, 24, 48, and 72 hours).[18]
-
Process blood to separate plasma, and store at -80°C.
-
-
Sample Preparation and Analysis:
3. Data Analysis:
-
Quantify the concentration of the labeled vitamin K1 in plasma at each time point.
-
Plot the plasma concentration of the labeled vitamer versus time to generate a pharmacokinetic curve.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, t½, Area Under the Curve [AUC]).
Expected Quantitative Data
The data will show a rapid increase in labeled phylloquinone in the plasma, peaking several hours after consumption, followed by a decline as it is cleared and distributed to tissues.
Table 2: Representative Plasma Pharmacokinetics of Labeled Phylloquinone (PK) after a Single Oral Dose
| Time Point (Hours) | Labeled PK Concentration (nmol/L) |
| 0 (Baseline) | 0.0 |
| 2 | 3.5 ± 0.8 |
| 4 | 7.9 ± 1.5 |
| 6 | 10.1 ± 2.1 (Cmax) |
| 9 | 8.3 ± 1.8 |
| 24 | 1.3 ± 0.4 |
| 48 | 0.2 ± 0.1 |
| 72 | Not Detectable |
Note: Data are representative of studies using deuterium-labeled vegetables, where peak plasma concentrations were observed between 6 and 9 hours.[18]
Conclusion: Stable isotope labeling coupled with mass spectrometry is an indispensable tool for elucidating the complex metabolism of this compound. These protocols provide a robust framework for tracing the conversion of dietary vitamin K1 to tissue-specific MK-4 and for conducting detailed bioavailability and pharmacokinetic studies. Such investigations are crucial for refining dietary recommendations, understanding the role of vitamin K in health and disease, and developing novel therapeutic strategies.
References
- 1. Vitamin K: Metabolism, Genetic Influences, and Chronic Disease Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Needs an RDI Separate from Vitamin K1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lirias.kuleuven.be [lirias.kuleuven.be]
- 4. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]
- 5. Conversion of phylloquinone (Vitamin K1) into menaquinone-4 (this compound) in mice: two possible routes for menaquinone-4 accumulation in cerebra of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Menadione (Vitamin K3) Is a Catabolic Product of Oral Phylloquinone (Vitamin K1) in the Intestine and a Circulating Precursor of Tissue Menaquinone-4 (this compound) in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. UBIAD1-mediated this compound synthesis is required for vascular endothelial cell survival and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Biosynthetic Enzyme, UBIAD1 Is Essential for Embryonic Development of Mice | PLOS One [journals.plos.org]
- 10. Vitamin K converting enzyme UBIAD1 plays an important role in osteogenesis and chondrogenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. lcms.cz [lcms.cz]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Table 1 from Conversion of Phylloquinone (Vitamin K1) into Menaquinone-4 (this compound) in Mice | Semantic Scholar [semanticscholar.org]
- 17. HPLC and GC/MS determination of deuterated vitamin K (phylloquinone) in human serum after ingestion of deuterium-labeled broccoli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Plasma transport of vitamin K in men using deuterium-labeled collard greens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Inducing Vitamin K2 Deficiency in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vitamin K2, a member of the menaquinone (MK) family of compounds, is a fat-soluble vitamin essential for various physiological processes. Its primary role is to act as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX), which catalyzes the post-translational modification of specific glutamate (B1630785) (Glu) residues into γ-carboxyglutamate (Gla) on vitamin K-dependent proteins (VKDPs).[1][2] This carboxylation is critical for the biological activity of VKDPs involved in blood coagulation, bone metabolism, and the inhibition of vascular calcification.[3][4] Animal models of this compound deficiency are indispensable tools for investigating the pathophysiology of related disorders and for the preclinical evaluation of novel therapeutic agents.
This document provides detailed protocols for inducing this compound deficiency in rodent models using two primary methods: dietary restriction and pharmacological inhibition with a vitamin K antagonist. It also outlines the key biomarkers and methodologies for assessing the level of deficiency.
Protocols for Inducing Vitamin K Deficiency
Two principal methods are employed to induce vitamin K deficiency in animal models. The choice of method depends on the research question, the desired severity and speed of onset of the deficiency, and whether the target is systemic or tissue-specific deficiency.
Protocol 1: Dietary-Induced Vitamin K Deficiency
This method relies on feeding animals a synthetic diet containing minimal levels of vitamin K. To achieve a significant deficiency in rodents, it is critical to prevent coprophagy (the ingestion of feces), as intestinal bacteria synthesize menaquinones (this compound) which can be absorbed upon re-ingestion.[5][6][7]
Objective: To induce a subclinical, systemic vitamin K deficiency by limiting dietary intake.
Materials:
-
Animal Model: C57BL/6 mice or Wistar rats are commonly used.
-
Housing: Suspended wire-bottom cages to prevent coprophagy.[8]
-
Diets:
-
Acclimation/Control Diet: A standard purified diet such as AIN-93G, containing a known amount of phylloquinone (e.g., ~900 µg/kg diet).[9]
-
Vitamin K-Deficient Diet: A modified AIN-93G diet with very low levels of phylloquinone (e.g., <30 µg/kg diet).[8][9] Commercially available vitamin K deficient rodent diets can be sourced from vendors like MP Biomedicals.[10]
-
Note: Diets should use tocopherol-stripped corn oil to avoid interactions between vitamin E and vitamin K.[8]
-
Methodology:
-
Acclimatization (1 week): House animals in suspended wire-bottom cages and provide the control (AIN-93G) diet and water ad libitum for one week to allow adaptation to the housing and diet.
-
Induction Phase (1-4 weeks):
-
Divide animals into a control group and a deficiency group.
-
The control group continues to receive the standard AIN-93G diet.
-
The experimental group is switched to the vitamin K-deficient diet.
-
Provide all animals with free access to their respective diets and water.
-
-
Monitoring:
-
Monitor animal weight and general health weekly.
-
According to one study, feeding a vitamin K deficient diet (approx. 21 µg phylloquinone/kg) to C57BL/6 mice can significantly reduce tissue vitamin K concentrations within 7 days without clinical signs of bleeding.[9] A duration of 28 days can lead to undetectable vitamin K levels in the liver.[9]
-
-
Endpoint and Sample Collection: At the end of the induction phase, euthanize animals and collect blood (for plasma) and tissues (liver, kidney, brain) for biomarker analysis.
Protocol 2: Pharmacological Induction with Warfarin (B611796)
This protocol uses warfarin, a vitamin K antagonist, to induce a functional vitamin K deficiency by inhibiting the vitamin K cycle. A specific regimen of warfarin combined with phylloquinone (vitamin K1) can be used to create a deficiency in extrahepatic tissues while maintaining normal hemostasis, thus avoiding bleeding complications.[11]
Objective: To induce an acute, functional vitamin K deficiency, particularly in extrahepatic tissues.
Materials:
-
Animal Model: Wistar rats (8 weeks old).
-
Warfarin solution.
-
Phylloquinone (Vitamin K1) solution for subcutaneous injection.
-
Standard laboratory diet.
Methodology:
-
Adaptation (1 week): House animals in standard cages with free access to food and water.
-
Pre-treatment (1 week): Begin subcutaneous injections of phylloquinone (85 mg/kg/day), administered three times per week. This helps to build up liver reserves to maintain coagulation once warfarin treatment starts.[11]
-
Induction Phase (e.g., 10 weeks):
-
Continue the phylloquinone injection regimen.
-
Administer warfarin in the drinking water at a concentration of 14 mg/kg/day.[11]
-
Monitor the volume of water consumed daily and adjust the warfarin concentration as needed to ensure consistent dosing.
-
-
Monitoring:
-
Monitor animal health closely. While this protocol is designed to maintain hemostasis, vigilance for any signs of bleeding is crucial.
-
Prothrombin time (PT) can be monitored periodically to ensure coagulation remains within a safe range.[12]
-
-
Endpoint and Sample Collection: At the end of the treatment period, collect blood and tissues for analysis. This protocol has been shown to dramatically decrease menaquinone-4 (MK-4) levels in the brain.[11]
Assessment of this compound Deficiency
Confirming the state of deficiency is critical. This is achieved by measuring specific biomarkers that reflect the functional status of vitamin K.
Key Biomarkers and Assays:
-
PIVKA-II (Protein Induced by Vitamin K Absence-II): Also known as undercarboxylated prothrombin, PIVKA-II is a highly sensitive and specific marker of vitamin K deficiency.[4][13] Its levels increase significantly when there is insufficient vitamin K to fully carboxylate prothrombin precursors in the liver.[14]
-
Assay: ELISA kits are commercially available for the quantification of PIVKA-II in plasma.
-
-
Prothrombin Time (PT): This is a functional coagulation assay. A prolonged PT indicates a severe deficiency of vitamin K-dependent clotting factors (II, VII, IX, X).[15] However, PT is less sensitive than PIVKA-II for detecting subclinical deficiency.[16]
-
Assay: Automated coagulation analyzer.
-
-
Tissue Vitamin K Concentrations: Direct measurement of phylloquinone (K1) and menaquinones (e.g., MK-4) provides a direct assessment of vitamin K status in specific tissues.
Data Presentation: Expected Outcomes
The following tables summarize the expected quantitative data from the described protocols.
Table 1: Expected Biomarker Changes in Dietary-Induced Deficiency (4 weeks)
| Parameter | Control Group (AIN-93G Diet) | Deficient Group (<30 µg/kg VK Diet) | Method of Analysis |
|---|---|---|---|
| Plasma PIVKA-II | Normal/Baseline | Significantly Increased[17] | ELISA |
| Prothrombin Time (PT) | Normal (~10 seconds)[17] | Normal to Slightly Prolonged | Coagulation Analyzer |
| Liver Phylloquinone (K1) | Normal | Significantly Decreased / Undetectable[9] | HPLC |
| Liver Menaquinone-4 (K2) | Normal | Significantly Decreased / Undetectable[17] | HPLC |
Table 2: Expected Biomarker Changes in Warfarin-Induced Deficiency (10 weeks)
| Parameter | Control Group (Vehicle) | Warfarin + K1 Group | Method of Analysis |
|---|---|---|---|
| Plasma PIVKA-II | Normal/Baseline | Significantly Increased | ELISA |
| Prothrombin Time (PT) | Normal | Normal / Maintained[11] | Coagulation Analyzer |
| Brain Menaquinone-4 (K2) | Normal | Dramatically Decreased[11] | HPLC |
| Serum % Undercarboxylated Osteocalcin | Low (~0.4%) | Significantly Increased (~8.3%)[12] | Immunoassay |
Visualizations: Workflow and Signaling Pathway
Experimental Workflow Diagram
Caption: General workflow for inducing and assessing vitamin K deficiency.
Vitamin K Cycle and Warfarin Inhibition
The core mechanism disrupted in these protocols is the Vitamin K cycle, which is essential for activating VKDPs.
Caption: The Vitamin K cycle and the inhibitory action of warfarin on VKOR.
References
- 1. Vitamin K | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 2. Characterization of vitamin K–dependent carboxylase mutations that cause bleeding and nonbleeding disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Review on Vitamin K Deficiency and its Biomarkers: Focus on the Novel Application of PIVKA-II in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Why is coprophagy important to animal in terms of vitamin k availability.. [askfilo.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Tissue Concentrations of Vitamin K and Expression of Key Enzymes of Vitamin K Metabolism Are Influenced by Sex and Diet but Not Housing in C57Bl6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. MP Biomedicals Vitamin K Deficient Diet, Rat, Powder 10 kg | Buy Online | MP Biomedicals | Fisher Scientific [fishersci.com]
- 11. Frontiers | Vitamin K Deficiency Induced by Warfarin Is Associated With Cognitive and Behavioral Perturbations, and Alterations in Brain Sphingolipids in Rats [frontiersin.org]
- 12. Vitamin K deficiency from long-term warfarin anticoagulation does not alter skeletal status in male rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Abnormal Prothrombin (PIVKA-II) Expression in Canine Tissues as an Indicator of Anticoagulant Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. Vitamin K Deficiency | Cornell University College of Veterinary Medicine [vet.cornell.edu]
- 16. PIVKA-II plasma levels as markers of subclinical vitamin K deficiency in term infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Establishing a rat model for the study of vitamin K deficiency - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Localization of Vitamin K2-Dependent Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin K2-dependent proteins, also known as Gla-proteins, undergo a crucial post-translational modification called gamma-carboxylation, which is essential for their biological activity. This process, dependent on this compound as a cofactor, enables these proteins to bind calcium and participate in various physiological processes, including bone metabolism, blood coagulation, and the inhibition of vascular calcification. Key this compound-dependent proteins include Osteocalcin (OCN), Matrix Gla Protein (MGP), and Growth Arrest-Specific 6 (Gas6).
Immunohistochemistry (IHC) is a powerful technique to visualize the localization and distribution of these proteins within tissues, providing valuable insights into their roles in health and disease. These application notes provide detailed protocols for the immunohistochemical staining of OCN, MGP, and Gas6 in paraffin-embedded tissues, along with data presentation guidelines and troubleshooting advice.
Key this compound-Dependent Proteins in Research
-
Osteocalcin (OCN): A marker for mature osteoblasts, OCN is the most abundant non-collagenous protein in bone tissue.[1] Its expression is crucial for bone mineralization and is often studied in the context of bone formation and metabolic bone diseases.
-
Matrix Gla Protein (MGP): A potent inhibitor of soft tissue and vascular calcification, MGP is primarily expressed by vascular smooth muscle cells and chondrocytes.[2][3][4] Its role is critical in preventing the pathological deposition of calcium in arteries.
-
Growth Arrest-Specific 6 (Gas6): Involved in cell signaling pathways that regulate cell growth, survival, and migration. Gas6 interacts with the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases and plays a role in various physiological and pathological processes, including cancer.[5][6]
Section 1: Immunohistochemistry Protocols
This section provides detailed protocols for the immunohistochemical localization of Osteocalcin, Matrix Gla Protein, and Gas6 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
General Workflow for Immunohistochemistry
The following diagram illustrates the general workflow for immunohistochemistry of paraffin-embedded tissues.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Bioavailability of MK-4 in Experimental Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low bioavailability of menaquinone-4 (MK-4) in experimental models.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of MK-4 typically low in experimental models?
A1: The low oral bioavailability of menaquinone-4 (MK-4) stems from several factors. As a lipophilic (fat-soluble) compound, its absorption is highly dependent on the presence of dietary fats and bile salts to facilitate micelle formation, which is essential for its transport across the intestinal wall.[1][2] Unlike its long-chain counterpart, MK-7, MK-4 has a shorter side chain, which contributes to its rapid metabolism and shorter half-life in the body.[3] Studies in healthy women have shown that even at nutritional doses, MK-4 is often undetectable in the serum after administration, whereas MK-7 is well-absorbed and its levels remain elevated for a longer period.[4][5][6]
Q2: What are the most effective formulation strategies to enhance the bioavailability of MK-4 in vivo?
A2: Several formulation strategies can significantly improve the oral bioavailability of MK-4. These approaches focus on enhancing its solubility and absorption:
-
Lipid-Based Formulations: Incorporating MK-4 into lipid-based systems such as self-emulsifying drug delivery systems (SEDDS), nanoemulsions, or solid lipid nanoparticles can improve its solubility and facilitate absorption through the lymphatic pathway, bypassing some first-pass metabolism.[7][8]
-
Nanoemulsions: These formulations increase the surface area for absorption and can enhance the permeability of the intestinal mucosa.[9][10] Studies with other poorly soluble compounds have shown that nanoemulsions can increase relative bioavailability by several fold compared to standard suspensions.[11][12][13]
-
Nanosuspensions: Reducing the particle size of MK-4 to the nanometer range increases its surface area, leading to a higher dissolution rate in the gastrointestinal fluids.[11][12]
Q3: Which animal models are most appropriate for studying MK-4 bioavailability?
A3: Rodent models, particularly rats and mice, are widely used for pharmacokinetic studies of vitamin K compounds, including MK-4.[1][3][14] When designing these studies, it is crucial to consider the following:
-
Species: Wistar and Sprague-Dawley rats, as well as C57BL/6 mice, are common choices.[1][3]
-
Administration Route: Oral gavage is a standard method for precise dosing, though it can be stressful for the animals and may cause complications if not performed correctly.[8][15][16] Formulating MK-4 in the diet is an alternative for longer-term studies.[3][14]
-
Bile Duct Cannulation: In mechanistic studies, bile duct cannulated rats can be used to investigate the role of bile salts in MK-4 absorption.
Q4: How can I accurately measure MK-4 concentrations in plasma or tissue samples?
A4: High-performance liquid chromatography (HPLC) with fluorescence detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common and reliable methods for quantifying MK-4 in biological matrices.[17][18] LC-MS/MS offers higher sensitivity and specificity, which is particularly important given the typically low circulating levels of MK-4.[17][19] Proper sample preparation, including liquid-liquid or solid-phase extraction, is critical to remove interfering substances.[20]
Troubleshooting Guides
Issue 1: Low or Undetectable Plasma Concentrations of MK-4 After Oral Administration
| Possible Cause | Recommended Solutions |
| Poor Dissolution in GI Tract | Formulate MK-4 in a lipid-based vehicle (e.g., corn oil, sesame oil) or a self-emulsifying drug delivery system (SEDDS) to improve solubilization.[7][8] |
| Inadequate Bile Secretion | Ensure animals are not in a fasted state that would limit bile release. For certain experimental aims, co-administration with a meal or bile salt solution can be considered. |
| Rapid Metabolism (First-Pass Effect) | Consider using a formulation that promotes lymphatic uptake, such as a long-chain triglyceride-based nanoemulsion, to partially bypass the liver.[13] |
| Incorrect Gavage Technique | Ensure proper training in oral gavage to prevent accidental administration into the lungs, which can lead to poor absorption and animal distress.[15][21] Reflux can also be an issue with certain vehicles.[21][22] |
| Insufficient Dose | Review the literature for typical dose ranges used in similar studies. Due to its low bioavailability, higher doses of MK-4 may be required compared to other vitamin K forms. |
Issue 2: High Variability in Plasma Concentrations Between Individual Animals
| Possible Cause | Recommended Solutions |
| Inconsistent Gavage Administration | Standardize the gavage procedure, including the volume and speed of administration. Ensure the formulation is homogenous (e.g., a stable suspension or solution) before each dose. |
| Differences in Food Intake | Standardize the feeding schedule of the animals. For studies sensitive to the effects of food, provide a standardized meal at a specific time relative to MK-4 administration. |
| Physiological Differences | Use animals of the same age, sex, and strain to minimize biological variability.[19] |
| Coprophagy (in Rodents) | House animals in cages with wire mesh floors to prevent coprophagy, as gut bacteria can produce menaquinones which might interfere with the study. |
Issue 3: Analytical Issues During Sample Quantification (HPLC or LC-MS/MS)
| Possible Cause | Recommended Solutions |
| Low Signal Intensity | Optimize the extraction procedure to maximize recovery. Ensure the LC-MS/MS is tuned for optimal sensitivity for MK-4. Check for ion suppression by the sample matrix.[23][24] |
| Peak Tailing or Splitting in HPLC | Check for column degradation or contamination. Ensure the mobile phase pH is appropriate for the column and analyte.[25] |
| Contamination | Use high-purity solvents and reagents. Thoroughly clean the injection port and loop between samples to prevent carryover.[24] |
| Matrix Effects in LC-MS/MS | Use a stable isotope-labeled internal standard for MK-4 to correct for variations in sample preparation and matrix effects.[19] |
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of Different Vitamin K Formulations
The following table summarizes representative pharmacokinetic data for different forms of vitamin K and formulation types. Note that direct comparative studies for various MK-4 formulations are limited; these values are compiled from multiple sources to illustrate general trends.
| Formulation | Animal Model | Dose | Cmax (ng/mL) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| MK-4 Suspension | Human | 420 µg | Not Detected | Not Detected | - |
| MK-7 Suspension | Human | 420 µg | ~6 | ~150 | Significantly higher than MK-4 |
| Poorly Soluble Drug (Suspension) | Rat | 10 mg/kg | 0.73 ± 0.08 | 1.66 ± 0.21 | 100% (Reference) |
| Poorly Soluble Drug (Nanoemulsion) | Rat | 10 mg/kg | 3.78 ± 0.88 | 10.00 ± 1.73 | ~594% |
Data for MK-4 and MK-7 are adapted from studies in humans to highlight the inherent bioavailability differences.[4][5][6] Data for the poorly soluble drug is included to demonstrate the potential magnitude of improvement with nanoemulsion technology.[9][11][12]
Experimental Protocols
Protocol 1: Pharmacokinetic Study of a Lipid-Based MK-4 Formulation in Rats
-
Animal Model: Male Wistar rats (8 weeks old, 250-300g).
-
Acclimatization: Acclimatize animals for at least one week with standard chow and water ad libitum. For studies on vitamin K metabolism, a vitamin K-deficient diet can be fed for a specified period prior to the experiment.[3][14]
-
Formulation Preparation: Dissolve MK-4 in a suitable lipid vehicle (e.g., a mix of long-chain triglycerides, surfactants, and co-solvents to form a self-emulsifying drug delivery system - SEDDS) to the desired concentration (e.g., 10 mg/mL).
-
Dosing: Administer the MK-4 formulation via oral gavage at a dose of 50 mg/kg.
-
Blood Sampling: Collect blood samples (approx. 200 µL) from the tail vein or saphenous vein into heparinized tubes at the following time points: pre-dose, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[10][18]
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis (LC-MS/MS):
-
Extraction: Perform a liquid-liquid extraction of MK-4 from the plasma using a solvent like hexane (B92381) or a solid-phase extraction.
-
Chromatography: Use a C18 reverse-phase column with a suitable mobile phase gradient (e.g., methanol (B129727) and water with a small amount of formic acid or ammonium (B1175870) acetate).
-
Detection: Use a tandem mass spectrometer with electrospray ionization (ESI) in positive ion mode. Monitor specific parent-daughter ion transitions for MK-4 and an internal standard.
-
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis software.
Protocol 2: Preparation of an MK-4 Nanoemulsion
-
Oil Phase Preparation: Dissolve MK-4 in a suitable oil (e.g., medium-chain triglycerides) at a specific concentration.
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., Tween 80) and a co-surfactant (e.g., Transcutol P).
-
Emulsification: Slowly add the oil phase to the aqueous phase under high-speed homogenization to form a coarse emulsion.
-
Nano-sizing: Subject the coarse emulsion to high-pressure homogenization or ultrasonication to reduce the droplet size to the nanometer range (<200 nm).
-
Characterization: Characterize the nanoemulsion for droplet size, polydispersity index, and zeta potential using dynamic light scattering. Confirm the morphology using transmission electron microscopy.
Mandatory Visualization
MK-4 Signaling in Steroidogenesis
| CYP11A1 |
MK-4 Activation of Pregnane (B1235032) X Receptor (PXR)
Experimental Workflow for Bioavailability Study
References
- 1. The role of pregnane X receptor (PXR) in substance metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An open-label, randomized, crossover study to evaluate the bioavailability of nanoemulsion versus conventional fat-soluble formulation of cholecalciferol in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Design of Lipid-Based Formulations for Oral Administration of Poorly Water-Soluble Drug Fenofibrate: Effects of Digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical studies with oral lipid based formulations of poorly soluble compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nanoemulsion as a strategy for improving the oral bioavailability and anti-inflammatory activity of andrographolide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nanoemulsion: An Emerging Novel Technology for Improving the Bioavailability of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A Non-Lipolysis Nanoemulsion Improved Oral Bioavailability by Reducing the First-Pass Metabolism of Raloxifene, and Related Absorption Mechanisms Being Studied - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Multiple Dietary Vitamin K Forms Are Converted to Tissue Menaquinone-4 in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of menaquinone-4 and menaquinone-7 bioavailability in healthy women - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Determination of vitamins K1, MK‐4, and MK‐7 in human serum of postmenopausal women by HPLC with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. LC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. Nano-emulsion/Nano-suspension as precursors for oral dissolvable films to enhance bioavailability for poorly water-soluble drugs [morressier.com]
- 22. Pharmacokinetics and pharmacodynamics of two vitamin K1 formulations in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. lcms.cz [lcms.cz]
- 24. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 25. agilent.com [agilent.com]
Technical Support Center: Vitamin K2 Stability in Cell Culture
Welcome to the technical support center for researchers, scientists, and drug development professionals working with vitamin K2 (menaquinone-7, MK-7) in cell culture applications. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you maintain the stability and efficacy of this compound in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cell culture media.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or inconsistent experimental results (e.g., reduced efficacy in later time points). | Degradation of this compound: MK-7 is highly sensitive to light, especially wavelengths below 480 nm (which includes standard laboratory fluorescent lighting and UV). It can also degrade in alkaline conditions or when interacting with certain media components. | 1. Protect from Light: Work with this compound under subdued or yellow light. Store stock solutions and media containing MK-7 in amber tubes or bottles, or wrap them in aluminum foil. Minimize the exposure of culture plates/flasks to light. 2. Check Media pH: Ensure the pH of your cell culture medium is within the optimal physiological range (typically 7.2-7.4). Alkaline conditions can promote MK-7 degradation. 3. Use Stabilizing Agents: Consider co-administering an antioxidant like α-tocopherol (vitamin E) to protect MK-7 from oxidative degradation.[1] 4. Replenish Media: For long-term experiments (over 48-72 hours), consider replenishing the media with freshly prepared this compound to maintain a consistent concentration. |
| Precipitate forms in the cell culture medium after adding this compound. | Poor Solubility: this compound is a highly lipophilic (fat-soluble) molecule and has very low solubility in aqueous solutions like cell culture media. Interaction with Media Components: High concentrations of minerals, particularly calcium salts, can contribute to the precipitation of various components in the media.[2][3] | 1. Proper Stock Solution Preparation: Prepare a high-concentration stock solution in an appropriate organic solvent like ethanol, DMSO, or a mixture of THF:EtOH (2:98, v/v). Ensure the final solvent concentration in the culture medium is non-toxic to your cells (typically ≤0.1%). 2. Pre-dilution and Sonication: Before adding to the final volume of media, pre-dilute the stock solution in a small volume of serum-containing media or media with a carrier protein like BSA. Gentle warming (to 37°C) and brief sonication can aid dissolution. 3. Avoid High Concentrations: Use the lowest effective concentration of this compound for your experiments. Test a dose-response curve to determine the optimal concentration. |
| Inconsistent quantification of this compound from media or cell lysates. | Extraction Inefficiency: Incomplete extraction of the lipophilic MK-7 from the aqueous media or cellular matrix. Degradation during Sample Processing: Exposure to light or heat during the extraction and analysis process can lead to degradation and artificially low readings. | 1. Optimize Extraction Protocol: Use a robust liquid-liquid extraction method with a non-polar solvent like n-hexane and a protein denaturant like isopropanol (B130326) or ethanol. Ensure vigorous mixing to maximize phase contact. 2. Protect Samples: Perform all extraction and sample preparation steps under subdued light. Use amber vials for sample collection and storage. Avoid prolonged exposure to high temperatures.[4] 3. Use an Internal Standard: Incorporate an internal standard (e.g., a different menaquinone like MK-4 if you are measuring MK-7, or a deuterated standard) during the extraction process to account for sample loss and analytical variability. |
Frequently Asked Questions (FAQs)
Preparation and Handling
Q1: How should I prepare a stock solution of this compound (MK-7) for cell culture?
A: Due to its poor water solubility, a concentrated stock solution in an organic solvent is required.
-
Solvent Choice: Use sterile, cell culture-grade DMSO or absolute ethanol. A mixture of THF:EtOH (2:98, v/v) can also be used for initial solubilization.
-
Concentration: Prepare a stock solution at a high concentration (e.g., 1-10 mM) so that the final volume of solvent added to your culture medium is minimal (ideally ≤0.1% v/v) to avoid solvent toxicity.
-
Storage: Store the stock solution in small aliquots in amber, airtight vials at -20°C or -80°C to protect from light and oxidation. Solutions are often unstable and should be prepared fresh when possible.[5]
Q2: My this compound is not dissolving in the media. What can I do?
A: This is a common issue due to its lipophilic nature.
-
Serial Dilution: Do not add the concentrated stock directly to your full volume of media. First, perform a serial dilution in a small volume of complete media (containing serum, if used).
-
Vortexing: Vortex the diluted solution vigorously before adding it to the final culture volume.
-
Carrier Molecules: The presence of serum proteins (like albumin) in the media will help to solubilize and transport the lipophilic this compound. For serum-free applications, consider adding bovine serum albumin (BSA) as a carrier.
Stability and Degradation
Q3: How stable is this compound in my cell culture incubator?
A: The stability of this compound in a 37°C incubator is compromised by several factors. While it is relatively heat-stable, continuous exposure to light and the chemical environment of the media can cause degradation.
-
Light: Standard incubator lights can cause significant degradation. Over 99% of MK-7 can degrade within 3 days of exposure to ambient light.
-
Time: The biological half-life of MK-7 in the human body is long (around 3 days), but its chemical half-life in cell culture media is expected to be shorter due to direct exposure to light, oxygen, and reactive media components.[5][6] For experiments longer than 48 hours, consider replenishing the media.
-
Media Composition: Components in the media, particularly alkaline minerals, can destabilize MK-7.[7]
Q4: Can I do anything to improve the stability of this compound in my culture media?
A: Yes, several strategies can help:
-
Light Protection: This is the most critical step. Use amber culture flasks/plates or keep your standard plates in a light-blocking container within the incubator.
-
Antioxidants: The addition of other lipophilic antioxidants, such as α-tocopherol (vitamin E), may help protect this compound from oxidative degradation.[1][8] Start with low, non-toxic concentrations (e.g., 1-10 µM) and verify that the antioxidant itself does not interfere with your experimental endpoint.
-
Microencapsulated Formulations: For some applications, commercially available microencapsulated this compound powders may offer enhanced stability, though they may not be suitable for all cell culture experiments.
Experimental Design
Q5: What concentration of this compound should I use in my experiments?
A: The optimal concentration is cell-type and application-dependent. It is crucial to perform a dose-response study. Published studies have used a wide range of concentrations, from as low as 0.1 µM up to 30 µM.[9] Start with a range (e.g., 0.1 µM, 1 µM, 10 µM) to determine the effective concentration for your specific cell line and assay.
Q6: I am co-treating cells with this compound and a mineral like calcium. Are there special considerations?
A: Yes. This compound stability is known to be poor in the presence of certain minerals, especially alkaline salts like calcium carbonate and magnesium oxide.[7]
-
Monitor Stability: Be aware that the effective concentration of MK-7 may decrease more rapidly in high-mineral media.
-
Consider Formulation: The purity of the MK-7 and the specific calcium salt used can impact stability. Calcium citrate (B86180) has been shown to be more compatible than some other forms in certain formulations.[7]
-
Experimental Controls: Include appropriate controls to ensure that the observed effects are due to the active this compound and not its degradation products or interactions with the minerals.
Quantitative Data on this compound Stability
While specific degradation kinetics in cell culture media at 37°C are not widely published, data from formulation studies provide valuable insights into the stability of Menaquinone-7 (MK-7) under various conditions.
Table 1: Stability of MK-7 in Formulations with Minerals at 25°C and 40°C over 12 Months
Data adapted from stability studies on commercial MK-7 formulations.
| Formulation | Storage Condition | % MK-7 Remaining after 12 Months |
| MK-7 with Calcium Citrate | 25°C / 60% RH | ~95% |
| MK-7 with Calcium Carbonate | 25°C / 60% RH | ~97% |
| MK-7 with Arginine | 25°C / 60% RH | ~91% |
| MK-7 with Magnesium Oxide | 25°C / 60% RH | Significant degradation |
| MK-7 with Calcium Citrate | 40°C / 75% RH | Significant degradation |
| MK-7 with Magnesium Oxide | 40°C / 75% RH | Severe degradation |
| (Source: Adapted from data presented in Molecules 2019, 24(5), 829)[7][10] |
Table 2: Impact of Environmental Factors on MK-7 Isomer Stability
Data generalized from a study on fermented MK-7 extracts.
| Condition (9-day exposure) | Approximate % of all-trans MK-7 Remaining |
| Ambient Light (Room Temp) | <1% |
| UV Light | Undetectable |
| Dark (Room Temp) | ~60-70% |
| Low Temperature (4°C, Dark) | ~60-70% |
| High Temperature (100°C, Dark) | ~40-50% |
| (Source: Adapted from data presented in Fermentation 2023, 9(6), 558)[1] |
Experimental Protocols & Workflows
Protocol 1: Extraction of this compound (MK-7) from Cell Culture Media for HPLC Analysis
This protocol is adapted from methods used for fermentation broth, a matrix similar to cell culture media.[11][12]
Materials:
-
Cell culture supernatant
-
n-hexane (HPLC grade)
-
2-propanol (isopropanol, HPLC grade) or Ethanol (HPLC grade)
-
Internal Standard (e.g., MK-4 solution of known concentration)
-
Centrifuge tubes (amber or wrapped in foil)
-
Nitrogen gas evaporator or vacuum concentrator
Procedure:
-
Sample Collection: Collect 1 mL of cell culture supernatant into a light-protected centrifuge tube.
-
Add Internal Standard: Spike the sample with a known amount of internal standard to account for extraction variability.
-
Add Extraction Solvents: Add 2 mL of a 2:1 (v/v) mixture of n-hexane:isopropanol to the sample.
-
Vortex: Cap the tube tightly and vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge: Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic phases.
-
Collect Organic Layer: Carefully collect the upper organic (n-hexane) layer, which contains the MK-7, and transfer it to a new light-protected tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas or using a vacuum concentrator. Avoid excessive heat.
-
Reconstitution: Reconstitute the dried extract in a small, precise volume (e.g., 100-200 µL) of the HPLC mobile phase (e.g., methanol/ethanol mixture).
-
Analysis: The sample is now ready for injection into the HPLC system.
Protocol 2: Quantification of MK-7 by HPLC-UV
Instrumentation and Conditions:
-
HPLC System: With a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of Methanol:Ethanol (e.g., 50:50 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 248 nm or 268 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 35°C.
Procedure:
-
Standard Curve Preparation: Prepare a series of MK-7 standards of known concentrations (e.g., 0.1 to 20 µg/mL) in the mobile phase.
-
Analysis: Inject the standards to generate a standard curve based on peak area versus concentration.
-
Sample Injection: Inject the reconstituted samples from Protocol 1.
-
Quantification: Determine the concentration of MK-7 in your samples by comparing their peak areas to the standard curve, adjusting for the initial volume and any dilution factors. The concentration of the internal standard should be consistent across all samples.
Experimental Workflow Diagram
This diagram illustrates the complete workflow from cell treatment to data analysis.
Caption: General workflow for studying the effects of this compound in cell culture.
Signaling Pathways Involving this compound
This compound is a cofactor for the enzyme γ-glutamyl carboxylase (GGCX) and also acts as a signaling molecule by activating the Pregnane X Receptor (PXR).
Vitamin K-Dependent Gamma-Carboxylation Cycle
This compound is essential for the post-translational modification of glutamate (B1630785) (Glu) residues into gamma-carboxyglutamate (B555490) (Gla) on specific proteins known as Vitamin K-Dependent Proteins (VKDPs). This process is critical for their function.
Caption: The Vitamin K cycle and activation of Vitamin K-Dependent Proteins (VKDPs).
Pregnane X Receptor (PXR) Signaling Pathway
This compound (specifically MK-4) can act as a ligand for the nuclear receptor PXR, leading to the transcription of genes involved in metabolism, detoxification, and inflammation.[13][14]
Caption: this compound activation of the Pregnane X Receptor (PXR) signaling pathway.
Gas6/Axl Signaling Pathway
Growth arrest-specific 6 (Gas6) is a VKDP that, once activated via gamma-carboxylation, serves as a ligand for the Axl receptor tyrosine kinase. This pathway is crucial for processes like cell survival and inhibiting apoptosis, particularly in vascular smooth muscle cells.[5][15]
Caption: this compound-dependent activation of the Gas6/Axl cell survival pathway.
References
- 1. ierj.in [ierj.in]
- 2. take2healthcare.com [take2healthcare.com]
- 3. [PDF] Recent trends in the metabolism and cell biology of vitamin K with special reference to vitamin K cycling and MK-4 biosynthesis | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. performancelab.com [performancelab.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Menaquinone 7 Stability of Formulations and Its Relationship with Purity Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alpha-tocopherol inhibits pore formation in oxidized bilayers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. Menaquinone 7 Stability of Formulations and Its Relationship with Purity Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN106074377A - A kind of stable this compound submicron emulsion and preparation method thereof - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. protocolforlife.com [protocolforlife.com]
- 14. researchgate.net [researchgate.net]
- 15. JP4257934B2 - Method for stabilizing this compound - Google Patents [patents.google.com]
Technical Support Center: Optimizing Vitamin K2 (MK-7) Extraction from Natto
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the solvent extraction of high-yield vitamin K2 (menaquinone-7 or MK-7) from natto.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process of this compound extraction from natto.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Yield | Suboptimal Solvent System: The chosen solvent may not be efficiently extracting the lipid-soluble this compound. | - Solvent Selection: Employ a two-solvent system, such as a mixture of n-hexane and isopropanol (B130326), which is commonly cited for effective MK-7 extraction.[1][2] Anhydrous ethanol (B145695) has also been used effectively.[3] - Solvent Ratio: Optimize the ratio of your solvents. For n-hexane and isopropanol, a 2:1 ratio has been reported.[1] Another study used a supernatant to n-hexane/isopropanol mixture ratio of 4:2:3 (v/v).[2] |
| Inefficient Cell Lysis: this compound is located within the bacterial cells, and inefficient cell wall disruption will lead to poor extraction. | - Mechanical Lysis: After fermentation, consider mechanical cell disruption methods such as ultrasonication to break down the cell walls before solvent addition.[4] Another method involves processing wet thalli with ion beams to break the cell walls.[3] | |
| Incomplete Phase Separation: Poor separation of the organic (containing this compound) and aqueous phases will result in loss of product. | - Centrifugation: After solvent addition and mixing, ensure complete phase separation by centrifuging the mixture at an adequate speed and time (e.g., 6000 rpm for 10 minutes).[1][2] | |
| Suboptimal Fermentation Conditions: The initial concentration of this compound in the natto is a critical factor. | - Optimize Fermentation Parameters: Ensure that the Bacillus subtilis natto fermentation conditions are optimal for MK-7 production. Key parameters to control include temperature (37°C is common, but 30°C and 43°C have also been shown to be effective), pH (around 7.0), incubation time (72-120 hours), and medium composition (e.g., glycerol (B35011), soybean peptone, yeast extract).[1][2][5] | |
| Presence of Impurities in Final Extract | Co-extraction of other lipid-soluble compounds: Solvents used for this compound extraction can also dissolve other fats and oils from the natto. | - Purification Steps: Incorporate a purification step after the initial extraction. Column chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a highly effective method for purifying this compound from other extracted substances.[3] |
| Contamination from raw materials: The initial natto or fermentation broth may contain contaminants. | - Material Cleaning: Thoroughly clean the raw materials before fermentation and extraction to remove any external contaminants. | |
| Inconsistent Results Between Batches | Variability in Fermentation: Minor changes in fermentation conditions can lead to significant differences in this compound content. | - Standardize Fermentation Protocol: Strictly control all fermentation parameters, including inoculum size, medium composition, temperature, pH, and agitation speed. |
| Variability in Extraction Protocol: Inconsistencies in solvent volumes, extraction times, or centrifugation speeds can affect yield. | - Standardize Extraction Protocol: Adhere to a detailed and consistent standard operating procedure (SOP) for the entire extraction process. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective solvent system for extracting this compound from natto?
A1: A combination of n-hexane and isopropanol is a widely used and effective solvent system for extracting this compound (MK-7) from natto.[1][2] The polarity of this mixture allows for the efficient dissolution of the lipid-soluble MK-7 from the fermented soybean matrix. Anhydrous ethanol is another solvent that has been successfully used.[3]
Q2: How can I break the bacterial cell walls to improve extraction efficiency?
A2: Mechanical methods are typically employed to disrupt the Bacillus subtilis cell walls. Ultrasonication of the cell suspension after fermentation and before solvent addition is a common and effective technique.[4] Another advanced method involves treating the wet bacterial cells (thalli) with ion beams.[3]
Q3: What are the optimal conditions for the fermentation of Bacillus subtilis natto to maximize this compound production?
A3: Optimal fermentation conditions can vary slightly depending on the specific strain of Bacillus subtilis natto. However, general effective parameters are:
-
Temperature: 37°C is a commonly cited optimal temperature, though temperatures between 30°C and 45°C have been explored.[1][6] One study found 43°C to be optimal for MK production.[5]
-
pH: A neutral pH of around 7.0 is generally preferred for the growth medium.[1]
-
Incubation Time: Fermentation is typically carried out for 72 to 120 hours.[1]
-
Medium Composition: A common base medium includes a carbon source like glycerol, a nitrogen source such as soybean peptone, and yeast extract.[1][2]
Q4: How can I purify the extracted this compound to remove impurities?
A4: After the initial solvent extraction, the crude extract will contain other lipid-soluble compounds. To achieve high purity, chromatographic techniques are essential. High-Performance Liquid Chromatography (HPLC) is a widely used method for the purification of this compound. Column chromatography using organic reagents with different polarities can also be employed to separate impurities.[3]
Q5: What is a typical yield of this compound (MK-7) from natto?
A5: The yield of MK-7 can vary significantly based on the fermentation conditions and extraction efficiency. Commercial natto can contain approximately 775 to 865 µg of MK-7 per 100g.[7] Optimized fermentation processes in a laboratory setting have reported yields as high as 12.47 µg/g in cheonggukjang (a similar fermented soybean product) and even up to 158.16 mg/L in a liquid fermentation medium.[2][5]
Experimental Protocols
Protocol 1: Solvent Extraction of this compound (MK-7) from Fermented Broth
This protocol is adapted from methodologies described in studies on this compound production.[1][2]
Materials:
-
Fermented Bacillus subtilis natto culture broth
-
n-hexane
-
Isopropanol
-
Centrifuge
-
Shaker incubator
-
Rotary evaporator
-
HPLC-grade ethanol
Procedure:
-
Cell Separation: Transfer the fermentation broth to sterile centrifuge tubes and centrifuge at 6000 rpm for 10 minutes to separate the supernatant from the bacterial biomass.[2]
-
Solvent Addition: Transfer a known volume of the supernatant (e.g., 20 mL) to an Erlenmeyer flask. Add the extraction solvent mixture. A common mixture is n-hexane and isopropanol. For 20 mL of supernatant, 40 mL of a 2:1 n-hexane to isopropanol mixture can be used (26.6 mL n-hexane and 13.4 mL isopropanol).[1]
-
Extraction: Place the flask in a shaker incubator at 30°C for 1 hour with shaking at 160 rpm to ensure thorough mixing.[1]
-
Phase Separation: After incubation, transfer the mixture to a clean centrifuge tube and centrifuge at 6000 rpm for 10 minutes to separate the organic and aqueous phases.[1]
-
Solvent Evaporation: Carefully collect the upper organic layer (containing the this compound). Transfer a known volume (e.g., 20 mL) to a flask and evaporate the solvent using a rotary evaporator at 60°C.[1]
-
Reconstitution: Dissolve the dried extract in a small, precise volume of HPLC-grade ethanol for quantification and further analysis.
Protocol 2: Extraction of this compound from Natto (Solid Sample)
This protocol is based on a method for extracting vitamin K1 and K2 from natto.[8]
Materials:
-
Frozen natto, ground into a powder
-
Demineralized water
-
Isopropanol
-
n-hexane
-
Centrifuge
-
Mechanical shaker
Procedure:
-
Sample Preparation: Weigh 2.5 g of ground, frozen natto into a centrifuge tube.
-
Dilution: Add 22.5 mL of demineralized water to the tube.
-
Initial Mixing: Add 5 mL of isopropanol to the solution and mix for 10 minutes at 220 rpm on a mechanical shaker.[8]
-
Hexane (B92381) Addition: Add 6 mL of n-hexane to the mixture.
-
Second Mixing: Mix again for 10 minutes at 220 rpm.[8]
-
Phase Separation: Centrifuge the mixture for 10 minutes at 3000 g to accelerate phase separation.[8]
-
Collection: The upper hexane layer contains the extracted this compound and can be carefully collected for further analysis.
Visualizations
Caption: Workflow for this compound Extraction from Natto.
Caption: Troubleshooting Logic for Low this compound Yield.
References
- 1. rmm.mazums.ac.ir [rmm.mazums.ac.ir]
- 2. Exploring the potential of soapstock over a glycerol in this compound production by Bacillus subtilis natto: a comparative analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. US8114642B2 - Method for producing this compound from culture of Bacillus natto - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of novel natto using legumes produced in Europe - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor separation of menaquinone isoforms in HPLC
Welcome to the technical support center for the chromatographic analysis of menaquinone isoforms. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during High-Performance Liquid Chromatography (HPLC) of vitamin K2.
Frequently Asked Questions (FAQs)
Q1: What are the most common HPLC columns used for separating menaquinone isoforms?
A1: Reversed-phase columns are the standard for menaquinone analysis. The most frequently used stationary phases are C18 and C30, which are effective for separating the various hydrophobic isoforms of menaquinone (MK-n).[1] C8 columns have also been successfully used.[1][2][3] For challenging separations, such as distinguishing between cis/trans geometric isomers, specialized columns like those with a cholesteryl stationary phase have proven effective.[4]
Q2: Which mobile phases are typically recommended for menaquinone separation?
A2: Mobile phases for menaquinone analysis usually consist of a mixture of polar and non-polar solvents.[1] Common combinations include methanol (B129727), ethanol (B145695), isopropanol, acetonitrile (B52724), and n-hexane mixed with water.[1][5] The specific ratio of these solvents will determine the elution strength and selectivity. Both isocratic and gradient elution methods can be employed, though gradient elution is often used to separate a wide range of isoforms in a single run.[1] To improve peak shape, it is sometimes beneficial to add acids like acetic acid or orthophosphoric acid to the mobile phase.[1][6]
Q3: What detection methods are suitable for menaquinone analysis?
A3: Ultraviolet (UV) detection is widely used, with common wavelengths being around 248 nm, 268 nm, or 270 nm.[1][5] For higher sensitivity, especially for low-concentration samples like serum, fluorescence detection is a superior alternative.[7][8][9] This method requires a post-column reduction step, often using zinc, to convert the non-fluorescent quinone form of vitamin K to its fluorescent hydroquinone (B1673460) form.[7][8] Mass spectrometry (MS) offers the highest selectivity and sensitivity and is particularly useful for identifying and quantifying isomers and impurities.[4]
Q4: How should I prepare my samples for menaquinone analysis?
A4: Sample preparation is critical and often involves liquid-liquid extraction to isolate the fat-soluble menaquinones from the sample matrix.[10] Common extraction solvents include n-hexane, isopropanol, and ethanol.[1][5][11][12] For complex matrices like fermentation broths or tissues, a protein precipitation step using an acid (e.g., sulfuric acid) or an organic solvent (e.g., ethanol) may be necessary before extraction.[1] It is crucial to protect samples from light during preparation to prevent isomerization and degradation.[1][12] After extraction, the sample is typically evaporated to dryness and reconstituted in a solvent compatible with the mobile phase.[1]
Troubleshooting Guide
Issue 1: Poor Resolution Between Menaquinone Isoforms (e.g., MK-6 and MK-7)
Possible Causes & Solutions
-
Inadequate Mobile Phase Strength:
-
If peaks are eluting too quickly (poor retention): Increase the proportion of the weaker (more polar) solvent in your mobile phase (e.g., increase the water or methanol percentage relative to acetonitrile or hexane).
-
If peaks are eluting too slowly (broad peaks): Increase the proportion of the stronger (less polar) solvent.
-
-
Incorrect Stationary Phase:
-
Standard C18 columns are generally effective. However, for closely related isoforms, a C30 column may provide better shape selectivity and resolution.[1]
-
-
Suboptimal Temperature:
-
Isocratic vs. Gradient Elution:
Issue 2: Tailing or Asymmetric Peaks
Possible Causes & Solutions
-
Secondary Interactions with the Stationary Phase:
-
Adding a small amount of a competing acid (e.g., acetic acid, orthophosphoric acid) to the mobile phase can help to reduce peak tailing by protonating residual silanol (B1196071) groups on the silica (B1680970) support.[1]
-
-
Column Overload:
-
Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample and reinjecting.
-
-
Column Contamination or Degradation:
-
If the column has been used extensively, it may be contaminated or the stationary phase may be degraded. Try flushing the column with a strong solvent or, if necessary, replace the column.
-
Issue 3: Irreproducible Retention Times
Possible Causes & Solutions
-
Fluctuations in Column Temperature:
-
Mobile Phase Instability:
-
Ensure your mobile phase is well-mixed and degassed. If using a multi-solvent mobile phase, ensure the pump is mixing the solvents accurately. Prepare fresh mobile phase daily.
-
-
Sample Solvent Effects:
-
The solvent used to dissolve the final extract should be as close in composition to the initial mobile phase as possible. A mismatch can cause peak distortion and shifting retention times.
-
Issue 4: Poor Separation of Geometric Isomers (cis/trans)
Possible Causes & Solutions
-
Inadequate Selectivity of Stationary Phase:
-
Standard C18 and C30 columns may not be sufficient to separate cis/trans isomers. A specialized stationary phase, such as a cholesteryl column, can provide the necessary selectivity for this type of separation.[4] Argentation chromatography, which uses silver ions to interact differently with cis and trans double bonds, is another powerful technique for isomer separation.[14]
-
-
Mobile Phase Composition:
-
The choice of solvents and additives can influence the separation of geometric isomers. Methodical optimization of the mobile phase composition is required.
-
-
Light-Induced Isomerization:
Experimental Protocols
Example HPLC Method for MK-7 Analysis
This protocol is a generalized example based on common practices in the literature.[1][5] Optimization will be required for specific applications and instrumentation.
-
Instrumentation: HPLC system with UV or Fluorescence Detector
-
Column: Reversed-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase:
-
Isocratic: Methanol:Isopropanol (e.g., 85:15 v/v)
-
Gradient: A mixture of water/methanol and an organic modifier like acetonitrile, with a programmed change in composition over the run.[6]
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C[1]
-
Injection Volume: 20 µL
-
Detection:
-
UV: 248 nm[5]
-
-
Sample Preparation (from Fermentation Broth):
-
To 1 mL of fermentation broth, add 2 mL of ethanol to precipitate proteins.[1]
-
Vortex for 30 seconds and centrifuge.
-
Collect the supernatant and add 4 mL of n-hexane.
-
Vortex vigorously for 1 minute to extract the menaquinones.
-
Centrifuge to separate the layers and collect the upper n-hexane layer.[12]
-
Evaporate the n-hexane to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Filter through a 0.45 µm syringe filter before injection.[1]
-
Quantitative Data Summary
| Parameter | Method 1 (Isocratic RP-HPLC) | Method 2 (Fast HPLC-UV) | Method 3 (HPLC-Fluorescence) |
| Analyte | Menaquinone-7 (B21479) (MK-7) | Menaquinone-7 (MK-7) | Menaquinone-4 (MK-4) |
| Column | C18 Gemini | Kinetex C8 | T3 Column |
| Mobile Phase | 2-Propanol:n-Hexane (2:1) | MeOH:EtOH:Water (80:19.5:0.5) | Methanol:Phosphate Buffer pH 3 (95:5) |
| Flow Rate | 0.5 mL/min[5][11] | 1.0 mL/min[1] | 1.0 mL/min[16] |
| Detection | UV at 248 nm[5][11] | UV at 268 nm[1] | Fluorescence (Ex: 246 nm, Em: 430 nm)[8] |
| Run Time | < 8 minutes[5][11] | 3 minutes[1] | - |
| LOD | 0.1 µg/mL[5][11] | 0.03 µg/mL[2][3] | - |
| LOQ | 0.29 µg/mL[5][11] | 0.10 µg/mL[2][3] | 0.5 µg/mL[16] |
| Recovery | > 94%[5][11] | 96.0% - 108.9%[1][2] | - |
Visualizations
Caption: A logical workflow for troubleshooting poor separation in HPLC.
Caption: A typical experimental workflow for menaquinone sample preparation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Fast HPLC-UV Method for Menaquinone-7 Determination in Fermentation Broth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Determination of Menaquinone-7 by a Simplified Reversed Phase- HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ijpsonline.com [ijpsonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Separation of menaquinone-7 geometric isomers by semipreparative high-performance liquid chromatography with silver complexation and identification by nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analysis of Menaquinone-7 Content and Impurities in Oil and Non-Oil Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Validation of bioanalytical method for quantification of this compound (MK-4) in human plasma by high-performance liquid chromatography-ultraviolet - PMC [pmc.ncbi.nlm.nih.gov]
Addressing matrix effects in LC-MS/MS analysis of vitamin K2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of vitamin K2.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound, focusing on the identification and mitigation of matrix effects.
Issue 1: Poor sensitivity and/or inconsistent signal intensity for this compound analytes.
-
Question: My this compound signal is low and varies significantly between injections, what could be the cause?
-
Answer: This is a classic sign of ion suppression, a major matrix effect.[1][2][3] Co-eluting endogenous components from the sample matrix, such as phospholipids (B1166683), can compete with this compound for ionization in the MS source, leading to a suppressed and unstable signal.[4][5]
Troubleshooting Steps:
-
Evaluate Sample Preparation: The initial and most critical step is to improve the sample cleanup process to remove interfering matrix components.[6][7]
-
Protein Precipitation (PP): While quick, PP is often insufficient on its own to remove all interfering substances.[6] Consider it a first step, followed by a more rigorous cleanup.
-
Liquid-Liquid Extraction (LLE): LLE is a more effective technique for the lipophilic this compound.[6][8] Using a non-polar solvent like hexane (B92381) can efficiently extract this compound while leaving many polar interferences behind.[8][9][10]
-
Solid-Phase Extraction (SPE): SPE offers a high degree of selectivity and can provide the cleanest extracts.[6][11] Specific SPE cartridges can be used to target the removal of phospholipids.
-
-
Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects.[2][6] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience the same degree of ion suppression, allowing for accurate quantification.[6] Deuterated analogs of this compound (e.g., K1-d7, MK4-d7, MK7-d7) are commonly used.[4]
-
Optimize Chromatography:
-
Column Selection: Utilize a column that provides good retention and separation of this compound from the matrix components. C18 and PFP (pentafluorophenyl) columns are commonly employed.[6][8]
-
Gradient Elution: A well-designed gradient can help to separate the analyte of interest from co-eluting matrix components.
-
-
Issue 2: Non-linear calibration curves and poor accuracy.
-
Question: My calibration curve for this compound is not linear, and my quality control (QC) samples are failing. What should I do?
-
Answer: This issue is also strongly linked to matrix effects that are not being adequately compensated for.[2] When the matrix effect is not consistent across the concentration range of your calibrators, it can lead to non-linearity and inaccurate quantification.
Troubleshooting Steps:
-
Matrix-Matched Calibrators: Prepare your calibration standards in a matrix that is as close as possible to your actual samples (e.g., stripped serum or plasma).[6][11] This helps to ensure that the calibrators and the samples experience similar matrix effects. Stripped plasma can be prepared by exposing it to UV light to degrade endogenous vitamin K.[6][11]
-
Review Internal Standard Performance:
-
Appropriate IS: Ensure you are using a SIL-IS. Other types of internal standards may not co-elute perfectly with the analyte and will not compensate for matrix effects as effectively.
-
IS Concentration: The concentration of the internal standard should be appropriate for the expected analyte concentration range.
-
-
Method of Standard Addition: For particularly complex matrices where finding a suitable blank matrix is difficult, the method of standard addition can be employed to correct for matrix effects.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS?
A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting compounds in the sample matrix.[1][2][3] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and reproducibility of quantitative analysis.[2] For this compound, which is often present at low concentrations in complex biological matrices like plasma or serum, phospholipids are a major source of matrix interference.[4][5]
Q2: How can I quantitatively assess matrix effects for my this compound assay?
A2: The post-extraction spike method is a standard approach to quantify matrix effects.[3] This involves comparing the peak area of an analyte spiked into an extracted blank matrix to the peak area of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as follows:
-
MF = (Peak Area in extracted blank matrix) / (Peak Area in neat solution)
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. An MF of 1 suggests no significant matrix effect.
Q3: What are the most effective sample preparation techniques to minimize matrix effects for this compound?
A3: A combination of techniques is often the most effective approach.
-
Liquid-Liquid Extraction (LLE): Due to the lipophilic nature of this compound, LLE with a non-polar solvent like hexane is highly effective at isolating the analyte from the more polar matrix components.[6][8][9][10]
-
Solid-Phase Extraction (SPE): SPE provides excellent cleanup by selectively retaining the analyte while washing away interferences.[6][11]
-
Phospholipid Removal Plates: Specialized 96-well plates are available that specifically target the removal of phospholipids, a major source of interference for this compound analysis.[4]
Q4: Why is a stable isotope-labeled internal standard (SIL-IS) so important for this compound analysis?
A4: A SIL-IS is considered the gold standard for quantitative LC-MS/MS analysis because it co-elutes with the analyte and experiences the same ionization suppression or enhancement.[2][6] This co-behavior allows the SIL-IS to effectively normalize the analyte signal, correcting for variations caused by matrix effects and leading to highly accurate and precise results.[6]
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Serum
This protocol is adapted from a method developed for the analysis of various vitamin K forms in serum.[8]
-
Sample Preparation:
-
To a 1.5 mL microcentrifuge tube, add 500 µL of serum sample, calibrator, or quality control sample.
-
Add 50 µL of the internal standard working solution (e.g., a mixture of K1-d7, MK4-d7, and MK7-d7 in methanol).
-
Vortex briefly to mix.
-
-
Protein Precipitation:
-
Add 1.5 mL of ethanol (B145695) to the tube.
-
Vortex for 1 minute to precipitate proteins.
-
-
Liquid-Liquid Extraction:
-
Add 4 mL of n-hexane to the tube.
-
Vortex for 1 minute to extract the this compound into the hexane layer.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
-
Evaporation and Reconstitution:
-
Carefully transfer the upper organic (hexane) layer to a clean tube.
-
Evaporate the hexane to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in 200 µL of a 1:3 water:methanol solution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Evaluation of Matrix Effect using Post-Extraction Spiking
This protocol outlines the steps to quantitatively assess the matrix effect.[3]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and internal standard into the reconstitution solvent.
-
Set B (Post-Spiked Matrix): Extract a blank matrix sample according to your sample preparation protocol. Spike the analyte and internal standard into the final, dried extract just before reconstitution.
-
Set C (Spiked Matrix): Spike the analyte and internal standard into the blank matrix before starting the extraction procedure.
-
-
Analyze and Calculate:
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate Matrix Factor (MF %): (Peak Area of Set B / Peak Area of Set A) * 100
-
Calculate Recovery (RE %): (Peak Area of Set C / Peak Area of Set B) * 100
-
Calculate Process Efficiency (PE %): (Peak Area of Set C / Peak Area of Set A) * 100
-
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Techniques for this compound Analysis
| Sample Preparation Method | Analyte(s) | Matrix | Recovery (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Reference |
| Liquid-Liquid Extraction (LLE) | K1, MK-4, MK-7 | Serum | 94.0 - 108.7 | 3.2 - 14.3 | 8.7 - 15.2 | [11] |
| Phospholipid Removal Plate | K1, MK-4, MK-7 | Plasma | Within 10% of nominal | 0.21 - 7.83 | 3.39 - 5.75 | [4] |
| Solid-Phase Extraction (SPE) | K1, MK-4, MK-7 | Serum | 100.6 - 108.3 | 6.0 - 11.1 | 7.2 - 13.2 | [11] |
Table 2: Linearity and Limits of Quantification (LOQ) for this compound Analysis
| Analyte(s) | Matrix | Linear Range (ng/mL) | r² | LOQ (ng/mL) | Reference |
| K1, MK-4, MK-7 | Serum | 0.03 - 10.0 | > 0.978 | 0.03 (K1, MK-7), 0.04 (MK-4) | [11] |
| K1, MK-4, MK-7 | Plasma | 0.10 - 10.0 | > 0.995 | 0.10 | [4] |
| K2MK-7 | Serum | Not specified | Not specified | 0.01 | [9][10] |
Visualizations
Caption: Workflow for LC-MS/MS analysis of this compound.
Caption: Troubleshooting logic for matrix effects.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Solution for Vitamin K1 and K2 Analysis in Human Plasma by LC-MS/MS [restek.com]
- 5. metrolab.blog [metrolab.blog]
- 6. A concise review of quantification methods for determination of vitamin K in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. mdpi.com [mdpi.com]
- 10. Development, Validation, and Two-Year Application of Rapid and Simple LC-MS/MS-Based Method for the Determination of K2… [ouci.dntb.gov.ua]
- 11. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of Undercarboxylated Osteocalcin
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with protocols for quantifying undercarboxylated osteocalcin (B1147995) (ucOC).
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for quantifying undercarboxylated osteocalcin (ucOC)?
A1: The two main methods for measuring circulating ucOC concentrations are direct immunoassays and the hydroxyapatite (B223615) (HAP) binding assay.[1][2]
-
Direct Immunoassays (e.g., ELISA): These assays utilize antibodies that specifically recognize and bind to the undercarboxylated form of osteocalcin.[1]
-
Hydroxyapatite (HAP) Binding Assay: This method is based on the principle that carboxylated osteocalcin binds to hydroxyapatite, while undercarboxylated osteocalcin has a lower affinity and remains in the supernatant.[3][4] The ucOC in the supernatant is then quantified using a standard immunoassay for total osteocalcin.[1]
Q2: Why is there variability in ucOC measurements between different studies?
A2: Variability in ucOC measurements can arise from several factors, including the type of assay used, differences in antibody specificity in commercial kits, and pre-analytical sample handling.[1][3] Some immunoassays may overestimate ucOC fragments, leading to inaccuracies.[1][3] Furthermore, standardization of the hydroxyapatite or barium sulfate (B86663) used in binding assays is crucial for reliable results.[3]
Q3: How should I express my ucOC results?
A3: It is recommended to express undercarboxylated osteocalcin as a percentage of the total osteocalcin in the sample.[3] This approach helps to correct for variations in the total amount of immunoassayable osteocalcin in a given serum sample.[3]
Q4: What are the critical pre-analytical factors to consider for ucOC measurement?
A4: Pre-analytical variables significantly impact the stability and measurement of osteocalcin. Key considerations include:
-
Sample Type: Both serum and plasma (EDTA or lithium heparin) can be used, but consistency is key. CTX (C-terminal telopeptide of type I collagen), another bone turnover marker, shows better stability in EDTA plasma.[5]
-
Sample Handling: Blood samples should be processed promptly. For osteocalcin analysis, samples should be analyzed within 3 hours or stored at -18°C or lower.[5] For long-term storage (beyond 12 hours), freezing at -20°C or -80°C is recommended.[6][7]
-
Freeze-Thaw Cycles: Avoid repeated freezing and thawing of samples as this can degrade osteocalcin.[6][8]
-
Hemolysis and Lipemia: Overly hemolyzed or lipemic specimens should not be used in the assay.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability between duplicate/triplicate wells in ELISA | Inaccurate pipetting. | Ensure pipettes are properly calibrated. Use fresh pipette tips for each standard and sample. |
| Insufficient washing of plates. | Review the washing protocol to ensure all wells are thoroughly washed. If using an automated plate washer, check for obstructed ports. | |
| Contaminated wash buffer. | Prepare fresh wash buffer for each assay. | |
| Low sensitivity or weak signal in ELISA | Improper storage of the ELISA kit. | Verify that all kit components have been stored at the recommended temperatures. |
| Stop solution was not added. | Ensure that the stop solution is added to each well before reading the plate. | |
| Reagents not at room temperature. | Allow all reagents to come to room temperature (18-25°C) before use.[7] | |
| High background in ELISA | High concentration of the target protein. | Dilute the sample according to the kit's recommendations.[9] |
| Insufficient plate washing. | Increase the number of wash cycles or the soaking time during washes. | |
| Contaminated reagents. | Use fresh, uncontaminated reagents. | |
| Inconsistent results with HAP binding assay | Variation in hydroxyapatite preparation. | Standardize the amount and preparation of the hydroxyapatite used for binding.[3] |
| Incomplete removal of carboxylated osteocalcin. | Ensure adequate incubation time and vigorous shaking to allow for complete binding of carboxylated osteocalcin to the hydroxyapatite. | |
| Overestimation due to fragments. | Use an immunoassay specific for intact osteocalcin to measure the ucOC in the supernatant, as N-terminal fragments have low affinity for hydroxyapatite.[3] |
Experimental Protocols
Undercarboxylated Osteocalcin (ucOC) ELISA Protocol (General)
This protocol provides a general workflow for a direct sandwich ELISA. Specific details may vary between commercial kits.
-
Preparation: Bring all reagents and samples to room temperature. Prepare serial dilutions of the ucOC standard. Dilute wash buffer and other concentrated reagents as instructed by the kit manual.[7]
-
Sample Addition: Add 100 µL of standards, samples, and blank (sample diluent) to the appropriate wells of the microplate.[10]
-
Incubation: Cover the plate and incubate as specified in the kit protocol (e.g., 60 minutes at 37°C).[10]
-
Biotinylated Antibody Addition: Discard the liquid from the wells. Add 100 µL of biotinylated detection antibody working solution to each well.[10]
-
Incubation: Cover the plate and incubate (e.g., 60 minutes at 37°C).[10]
-
Washing: Aspirate or decant the solution from each well and wash the plate multiple times (e.g., 3-5 times) with 1x Wash Buffer.[10]
-
Enzyme Conjugate Addition: Add 100 µL of HRP-streptavidin conjugate (or other enzyme conjugate) working solution to each well.[10]
-
Incubation: Cover the plate and incubate (e.g., 30 minutes at 37°C).[10]
-
Washing: Repeat the washing step.
-
Substrate Addition: Add 90 µL of TMB substrate to each well.[10]
-
Incubation: Cover the plate and incubate in the dark (e.g., 15 minutes at 37°C).[10]
-
Stopping Reaction: Add 50 µL of stop solution to each well.[10]
-
Data Acquisition: Immediately measure the optical density (OD) at 450 nm using a microplate reader.[10]
-
Analysis: Generate a standard curve by plotting the OD values against the concentrations of the standards. Use the standard curve to determine the ucOC concentration in the samples.
Hydroxyapatite (HAP) Binding Assay Protocol
This protocol outlines the separation of carboxylated and undercarboxylated osteocalcin.
-
Sample Preparation: Obtain serum or plasma samples.
-
HAP Slurry Preparation: Prepare a suspension of hydroxyapatite in a suitable buffer. The concentration of the slurry may need optimization.[3]
-
Binding: Add a defined volume of the HAP slurry to an equal volume of serum or plasma.
-
Incubation: Incubate the mixture with vigorous shaking for a specified time (e.g., 1 hour) at room temperature to allow the carboxylated osteocalcin to bind to the hydroxyapatite.[3]
-
Centrifugation: Centrifuge the tubes to pellet the hydroxyapatite with the bound carboxylated osteocalcin.[1]
-
Supernatant Collection: Carefully collect the supernatant, which contains the undercarboxylated osteocalcin.
-
Quantification: Measure the concentration of osteocalcin in the supernatant using a standard immunoassay for total osteocalcin. This value represents the ucOC concentration.
-
Total Osteocalcin Measurement: In a separate aliquot of the original sample (that has not been treated with HAP), measure the total osteocalcin concentration using the same immunoassay.
-
Calculation: Calculate the percentage of ucOC: (%ucOC) = (ucOC concentration / Total OC concentration) x 100.
Visualizations
Caption: Workflow for a typical ucOC ELISA.
Caption: Workflow for the HAP binding assay.
References
- 1. Undercarboxylated Osteocalcin: Experimental and Human Evidence for a Role in Glucose Homeostasis and Muscle Regulation of Insulin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Undercarboxylated Osteocalcin: Experimental and Human Evidence for a Role in Glucose Homeostasis and Muscle Regulation of Insulin Sensitivity [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. AN ELISA-BASED METHOD TO QUANTIFY OSTEOCALCIN CARBOXYLATION IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bone turnover markers are differentially affected by pre-analytical handling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. takarabio.com [takarabio.com]
- 7. assaygenie.com [assaygenie.com]
- 8. sinogeneclon.com [sinogeneclon.com]
- 9. file.elabscience.com [file.elabscience.com]
- 10. antbioinc.com [antbioinc.com]
Strategies to minimize vitamin K2 degradation during sample storage
This guide provides researchers, scientists, and drug development professionals with strategies to minimize vitamin K2 degradation during sample storage and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation in my samples?
A1: this compound is susceptible to degradation from several factors, primarily:
-
Light: Exposure to both natural and artificial light, especially UV light, can rapidly degrade this compound.[1] All forms of vitamin K are sensitive to light.[1]
-
Alkaline Conditions: this compound has poor stability in the presence of alkaline minerals such as calcium and magnesium.[2][3] This is a critical consideration when working with formulated products or certain biological matrices.
-
Oxygen: Atmospheric oxygen can contribute to the degradation of this compound, particularly at elevated temperatures.
-
Temperature: Higher temperatures accelerate the rate of degradation. While relatively heat-stable compared to its light sensitivity, long-term storage at elevated temperatures will lead to significant loss.[2][3]
Q2: What are the ideal temperature conditions for storing this compound samples?
A2: For optimal stability, this compound samples should be stored at low temperatures. A general guideline is to store samples at 4°C for short-term storage and frozen at -20°C or -80°C for long-term storage.[4] Studies have shown that refrigeration is often sufficient to preserve the chemical structure of menaquinone-7 (B21479) (MK-7).
Q3: How can I protect my this compound samples from light-induced degradation?
A3: To protect your samples from light, always use amber-colored vials or wrap your sample containers in aluminum foil.[1] All sample preparation and handling steps should be performed under subdued lighting conditions.
Q4: I am working with formulations containing calcium and magnesium. What special precautions should I take?
A4: this compound is particularly unstable in the presence of alkaline minerals. If you are working with such formulations, consider using a microencapsulated form of this compound, which has been shown to significantly improve stability.[2] If using unprotected this compound, it is crucial to store the samples in a cool, dry place and minimize the storage time before analysis.
Q5: What is the recommended solvent for storing this compound stock solutions?
A5: Organic solvents like ethanol (B145695), methanol, hexane (B92381), and isopropanol (B130326) are commonly used to dissolve and store this compound. For stock solutions, ethanol is a frequently used solvent. It is important to use high-purity solvents and to store the solutions in amber vials at a low temperature. Sunflower oil has also been noted as a good carrier that can enhance stability due to its antioxidant properties.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and analysis of this compound.
Issue 1: Rapid degradation of this compound standard solutions.
| Possible Cause | Troubleshooting Step |
| Light Exposure | Prepare and store standards in amber glass vials. Work under low-light conditions. |
| Improper Storage Temperature | Store stock solutions at -20°C or below for long-term storage. Aliquot standards to avoid repeated freeze-thaw cycles. |
| Solvent Impurities | Use high-purity, HPLC-grade solvents. |
| Oxygen Exposure | Purge the vial headspace with an inert gas like nitrogen or argon before sealing. |
Issue 2: Low recovery of this compound from biological samples (plasma, serum).
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction | Optimize the extraction solvent system. A common method is protein precipitation with a solvent like ethanol followed by liquid-liquid extraction with hexane. |
| Degradation during Sample Preparation | Keep samples on ice and protected from light throughout the extraction process. Minimize the time between sample collection and extraction. |
| Binding to Proteins | Ensure complete protein precipitation to release bound this compound. |
| Freeze-Thaw Cycles | Aliquot plasma/serum samples before freezing to avoid multiple freeze-thaw cycles, which can affect stability.[4] |
Issue 3: Poor chromatographic peak shape (tailing, splitting) during HPLC analysis.
| Possible Cause | Troubleshooting Step |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column. |
| Incompatible Sample Solvent | Dissolve the final extract in a solvent that is compatible with the mobile phase. Ideally, use the mobile phase itself.[5] |
| Column Overload | Dilute the sample and reinject.[6] |
| Mobile Phase pH | Ensure the mobile phase pH is appropriate for the form of this compound being analyzed and is adequately buffered. |
| Column Void | A void at the column inlet can cause peak splitting. Replace the column. |
Quantitative Data Summary
The stability of this compound, particularly menaquinone-7 (MK-7), can be significantly impacted by formulation and storage conditions.
Table 1: Stability of Unprotected MK-7 in Mineral Formulations after 12 Months
| Storage Condition | Formulation | Remaining MK-7 (%) |
| 25°C | With Calcium | 60% |
| 40°C | With Calcium | 29% |
| 25°C / 40°C | With Magnesium | 1% |
Data sourced from long-term stability studies.[2]
Table 2: Stability of Microencapsulated MK-7 in a Calcium Formulation after 12 Months
| Storage Condition | Remaining MK-7 (%) |
| 25°C | 96% |
| 40°C | 86% |
Data sourced from long-term stability studies.[2]
Table 3: Stability of MK-7 in Formulations with Different Excipients under Normal and Accelerated Conditions
| Excipient | Storage Condition | Duration | Stability (%) |
| Calcium Citrate | 25°C / 60% RH | 12 months | ~95% |
| Calcium Carbonate | 25°C / 60% RH | 12 months | ~98% |
| Arginine | 25°C / 60% RH | 12 months | ~92% |
| Magnesium Oxide | 25°C / 60% RH | 12 months | Significant degradation |
| Calcium Citrate | 40°C / 75% RH | 6 months | ~90% |
| Calcium Carbonate | 40°C / 75% RH | 6 months | ~92% |
| Arginine | 40°C / 75% RH | 6 months | ~85% |
| Magnesium Oxide | 40°C / 75% RH | 6 months | Severe degradation |
Data adapted from a study on the stability of different MK-7 raw materials.[3]
Experimental Protocols
Protocol 1: Extraction of this compound from Human Serum/Plasma for HPLC Analysis
This protocol is a general guideline and may require optimization based on specific equipment and sample characteristics.
-
Sample Preparation:
-
To 500 µL of serum or plasma in a polypropylene (B1209903) tube, add a known amount of internal standard (e.g., a structural analog of this compound).
-
Add 1 mL of ethanol to precipitate proteins. Vortex for 30 seconds.
-
Add 2 mL of hexane, vortex for 2 minutes, and centrifuge at 3000 x g for 10 minutes.
-
-
Liquid-Liquid Extraction:
-
Carefully transfer the upper hexane layer to a clean tube.
-
Repeat the hexane extraction step on the remaining sample and combine the hexane layers.
-
-
Evaporation and Reconstitution:
-
Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the dried residue in 100-200 µL of the HPLC mobile phase (or a compatible solvent like ethanol). Vortex to ensure complete dissolution.
-
-
Analysis:
-
Transfer the reconstituted sample to an amber HPLC vial.
-
Inject an appropriate volume onto the HPLC system.
-
Protocol 2: Accelerated Stability Testing of a this compound Formulation
This protocol outlines a general approach for assessing the stability of a this compound-containing product under accelerated conditions.
-
Sample Preparation:
-
Prepare multiple units of the final product (e.g., capsules, tablets, or oil solutions).
-
Package the samples in the intended final packaging.
-
-
Storage Conditions:
-
Place the samples in a stability chamber set to accelerated conditions, typically 40°C ± 2°C and 75% ± 5% relative humidity (RH).
-
-
Time Points:
-
Pull samples for analysis at predetermined time points, for example, 0, 1, 3, and 6 months.
-
-
Analysis:
-
At each time point, analyze the samples in triplicate for this compound content using a validated analytical method (e.g., HPLC).
-
Assess other relevant parameters such as appearance, moisture content, and dissolution (for solid dosage forms).
-
-
Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration.
-
Plot the degradation curve to estimate the shelf-life under these conditions.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. This compound MK-7: A stability challenge, a market study [nutraingredients.com]
- 3. researchgate.net [researchgate.net]
- 4. The study of bioavailability and endogenous circadian rhythm of menaquinone-7, a form of this compound, in healthy subjects | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 5. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 6. uhplcs.com [uhplcs.com]
Technical Support Center: Optimizing Vitamin K2 Delivery in Cell-Based Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the efficiency of vitamin K2 delivery in cell-based experiments. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to help you overcome common challenges and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the main challenge in delivering this compound to cells in culture?
A1: The primary challenge is its poor aqueous solubility. This compound is a fat-soluble vitamin, making it difficult to dissolve directly in standard cell culture media, which are aqueous-based. This can lead to precipitation, inconsistent concentrations, and low bioavailability to the cells.
Q2: Which form of this compound, menaquinone-4 (MK-4) or menaquinone-7 (B21479) (MK-7), should I use for my experiments?
A2: The choice depends on your experimental goals. MK-4 has a shorter half-life (cleared from blood in 6-8 hours), while MK-7 has a much longer half-life (around 72 hours).[1][2] For short-term experiments, MK-4 is often used. For long-term studies requiring sustained levels of this compound, MK-7 is a more practical option due to its stability.[2]
Q3: What are the most common solvents for dissolving this compound for in vitro use?
A3: Ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO) are the most commonly used solvents to prepare stock solutions of this compound.[3][4] It is crucial to use a minimal amount of solvent and to determine the maximum non-toxic concentration for your specific cell line, as higher concentrations can be cytotoxic.[5][6][7][8]
Q4: Are there more advanced methods for delivering this compound to cells?
A4: Yes, advanced delivery systems like liposomal and nanoemulsified formulations have been shown to significantly improve the bioavailability of this compound.[1][9] These methods encapsulate the vitamin in lipid-based carriers that can more easily fuse with cell membranes, leading to enhanced cellular uptake compared to traditional solvent-based delivery.[9]
Q5: How can I measure the uptake of this compound by my cells?
A5: Quantifying intracellular this compound concentrations typically requires analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[10][11] These methods are highly sensitive and can detect the low concentrations of this compound expected within cells.[10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms when adding this compound to media. | 1. Poor solubility of this compound in aqueous media. 2. The final solvent concentration is too high, causing the compound to fall out of solution. 3. Interaction with components in the media. | 1. Ensure the stock solution is fully dissolved before adding to the media. 2. Add the stock solution to the media dropwise while gently vortexing. 3. Pre-warm the media to 37°C before adding the this compound solution. 4. Decrease the final concentration of this compound. 5. Consider using a serum-containing medium, as serum proteins can aid in solubilization. 6. Explore advanced delivery vehicles like liposomes or nanoemulsions.[1] |
| Inconsistent or no biological effect observed. | 1. Ineffective delivery to cells. 2. Degradation of this compound. 3. Incorrect dosage. 4. Solvent cytotoxicity masking the effect. | 1. Switch to a more efficient delivery system like liposomal formulations.[9][12][13] 2. Protect this compound solutions from light, as it is light-sensitive.[14] 3. Prepare fresh working solutions for each experiment. 4. Perform a dose-response curve to determine the optimal concentration for your cell type and endpoint. 5. Conduct a solvent toxicity control to ensure the observed effect is not due to the vehicle.[4][6][7][8] |
| High cell death in treated wells. | 1. Cytotoxicity from the solvent (e.g., DMSO, ethanol). 2. This compound concentration is too high. | 1. Determine the IC50 of the solvent on your specific cell line and use a final concentration well below this value (typically ≤0.5% for DMSO and ethanol).[4][7] 2. Perform a dose-response experiment to find the optimal, non-toxic concentration of this compound. |
| Low stability of this compound in the experimental setup. | 1. Exposure to light. 2. Interaction with certain minerals (e.g., calcium, zinc) or high pH in the formulation.[6][14][15] | 1. Work in a darkened environment or use amber-colored tubes and plates. 2. If formulating with minerals, consider protective technologies like microencapsulation if available.[15] 3. Check the pH of your final medium. |
Data on this compound Delivery and Stability
Table 1: Comparison of this compound Forms
| Characteristic | Menaquinone-4 (MK-4) | Menaquinone-7 (MK-7) | Reference(s) |
| Primary Sources | Animal products (e.g., eggs, butter) | Fermented foods (e.g., natto) | [2] |
| Half-life | ~1-2 hours | ~72 hours | [2] |
| Typical Dosing for Effect | Multiple doses per day | Once daily | [2] |
| Bioavailability | Lower | Higher | [1][16] |
Table 2: Stability of this compound (MK-7) with Minerals
| Formulation with | Stability after 12 months | Reference(s) |
| Calcium Citrate | 95% | [17] |
| Calcium Carbonate | 97% | [17] |
| Arginine | 91% | [17] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol provides a general guideline for preparing this compound for addition to cell cultures.
Materials:
-
This compound (MK-4 or MK-7) powder
-
Sterile, anhydrous dimethyl sulfoxide (DMSO) or 200-proof ethanol
-
Sterile, amber-colored microcentrifuge tubes
-
Complete cell culture medium
Procedure:
-
Stock Solution Preparation (e.g., 10 mM):
-
In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of this compound powder.
-
Dissolve the powder in the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex or sonicate briefly in a water bath to ensure complete dissolution. The solution should be clear.
-
Store the stock solution in small aliquots in amber-colored tubes at -20°C or -80°C to protect from light and repeated freeze-thaw cycles.[18]
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the stock solution.
-
Pre-warm your complete cell culture medium to 37°C.
-
Perform a serial dilution of the stock solution into the pre-warmed medium to achieve your final desired concentrations (e.g., 1 µM, 10 µM, 50 µM).
-
Important: Add the this compound solution to the medium dropwise while gently mixing. Do not add a large volume of the concentrated stock directly to the media, as this can cause precipitation.
-
The final solvent concentration in the culture medium should be kept to a minimum, ideally below 0.5%.[4][7] Always include a vehicle control (medium with the same final concentration of solvent) in your experiments.
-
Protocol 2: General Cell Treatment with this compound
Procedure:
-
Cell Seeding:
-
Plate your cells at the desired density in a multi-well plate and allow them to adhere and stabilize overnight.
-
-
Treatment:
-
Aspirate the old medium from the cells.
-
Add the freshly prepared this compound working solutions (and vehicle control) to the respective wells.
-
Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
Endpoint Analysis:
-
After incubation, proceed with your specific downstream assay (e.g., cell viability assay, gene expression analysis, protein extraction).
-
Visualizations: Signaling Pathways and Workflows
Caption: Workflow for preparing and applying this compound to cell cultures.
Caption: this compound inhibits neuroinflammation via the NF-κB pathway.[19]
Caption: this compound induces apoptosis in cancer cells.[20]
References
- 1. blog.algaecal.com [blog.algaecal.com]
- 2. qnwellness.com [qnwellness.com]
- 3. MK4 or MK7, Which is Better for Bones? - NBI [nbihealth.com]
- 4. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 5. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 9. uniwelllabs.com [uniwelllabs.com]
- 10. Discover the Methodology for Effectively Evaluating and Screening for Vitamin K Compounds | Separation Science [sepscience.com]
- 11. A concise review of quantification methods for determination of vitamin K in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fat-Soluble Vitamins in Standard vs. Liposomal Form Enriched with this compound in Cystic Fibrosis: A Randomized Multi-Center Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fat-Soluble Vitamins in Standard vs. Liposomal Form Enriched with this compound in Cystic Fibrosis: A Randomized Multi-Center Trial [pubmed.ncbi.nlm.nih.gov]
- 14. Navigating this compound Testing: Key Challenges and Emerging Technologies - Eurofins USA [eurofinsus.com]
- 15. Natural and Stable this compound MK-7 | MediQ7 [mediq7.com]
- 16. droracle.ai [droracle.ai]
- 17. medchemexpress.com [medchemexpress.com]
- 18. phytotechlab.com [phytotechlab.com]
- 19. researchgate.net [researchgate.net]
- 20. Increasing this compound Synthesis in Bacillus subtilis by Controlling the Expression of MenD and Stabilizing MenA - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Measurement of Vitamin K2 in Brain Tissue
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the quantification of vitamin K2 in brain tissue. This resource provides troubleshooting guidance and detailed methodologies to help you overcome the challenges associated with these complex measurements.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the analysis of this compound (menaquinones, particularly MK-4) in brain tissue.
Q1: I am getting very low or no recovery of this compound from my brain tissue samples. What are the possible causes and solutions?
A1: Low recovery is a frequent challenge due to the lipophilic nature and low concentration of this compound in the brain. Here are some potential causes and troubleshooting steps:
-
Incomplete Cell Lysis and Homogenization: The thick cell walls in brain tissue can make complete homogenization difficult.
-
Solution: Ensure thorough homogenization on ice. Consider using a bead-based homogenizer with appropriate beads (e.g., 0.5 mm glass beads) in a suitable homogenization buffer. Perform homogenization in short bursts (e.g., 6 x 30 seconds at 4000 rpm) with cooling intervals to prevent degradation.
-
-
Inefficient Extraction Solvent: The choice of solvent is critical for extracting the highly lipophilic this compound from the complex brain matrix.
-
Solution: A mixture of a polar and a non-polar solvent is often most effective. A common and effective choice is a 1:2 (v/v) mixture of isopropyl alcohol and hexane. Ethanol (B145695) has also been shown to be an effective "green" solvent. Experiment with different solvent systems to optimize recovery for your specific tissue type.
-
-
Degradation of this compound: Menaquinones are sensitive to light and heat.
-
Solution: Protect your samples from light at all stages by using amber-colored vials or wrapping tubes in aluminum foil. Perform all extraction steps on ice or at 4°C.
-
-
Insufficient Phase Separation: Poor separation of the organic and aqueous layers during liquid-liquid extraction will result in loss of the analyte.
-
Solution: Centrifuge samples at a sufficient speed and for an adequate duration (e.g., 10,000 x g for 10 minutes at 4°C) to achieve a clear separation.
-
Q2: My HPLC or LC-MS/MS chromatogram shows a high background signal or "baseline noise." How can I reduce this?
A2: High background noise can obscure the small peaks of this compound and affect quantification. Here are some common causes and solutions:
-
Mobile Phase Issues: Impurities in solvents or dissolved gases can contribute to baseline noise.
-
Solution: Use high-purity, HPLC or LC-MS grade solvents and reagents. Degas your mobile phase thoroughly using an inline degasser, helium sparging, or sonication.
-
-
Contaminated System: The HPLC/LC-MS system, including tubing, injector, and column, can become contaminated over time.
-
Solution: Regularly flush the system with a strong solvent, such as isopropanol (B130326), to remove contaminants.
-
-
Matrix Effects from Brain Tissue: The brain has a high lipid content, which can cause significant matrix effects, leading to ion suppression in LC-MS/MS and a noisy baseline in HPLC.
-
Solution: Incorporate a robust sample clean-up step. Solid-phase extraction (SPE) with a silica-based cartridge is highly effective at removing interfering lipids. A simple phospholipid removal procedure can also be employed before LC-MS/MS analysis.[1]
-
Q3: I am observing peak tailing or fronting in my HPLC chromatogram for this compound. What should I do?
A3: Peak asymmetry can affect the accuracy of integration and quantification.
-
Peak Tailing: This can be caused by secondary interactions between the analyte and the stationary phase.
-
Solution: Try adjusting the mobile phase composition, for example, by adding a small amount of a modifier. Ensure your column is not degraded.
-
-
Peak Fronting: This is often a sign of column overload.
-
Solution: Reduce the amount of sample injected onto the column. If a lower injection volume is not feasible, consider using a column with a larger internal diameter.
-
Q4: I am concerned about the stability of this compound in my brain tissue samples during long-term storage. What are the best practices?
A4: Studies have shown that menaquinone-4 (MK-4) is stable in brain tissue stored at -80°C for up to 9 years. For storage periods longer than this, degradation may occur, leading to lower measured concentrations.[2]
-
Best Practice: For long-term studies, it is crucial to record the storage duration for each sample and consider it as a potential variable in your data analysis. Whenever possible, analyze samples within a few years of collection.
Q5: I am having trouble separating different menaquinone isomers (e.g., MK-4 and MK-7) in my chromatogram. How can I improve the resolution?
A5: Co-elution of menaquinone isomers can be a challenge, especially with reversed-phase HPLC.
-
Solution:
-
Optimize Mobile Phase: Experiment with different solvent gradients and compositions. Using a mobile phase of methanol (B129727) and isopropanol with a gradient can help improve separation.
-
Specialized Columns: Consider using a column with a different selectivity, such as a C30 column, which is often used for separating isomers of fat-soluble vitamins. Argentation chromatography, which uses silver ions to interact with the double bonds in the isoprenoid side chains, can also be a powerful technique for separating geometric isomers.[3]
-
Quantitative Data Summary
The following tables summarize quantitative data for menaquinone-4 (MK-4) concentrations in brain tissue from various studies.
Table 1: Menaquinone-4 (MK-4) Concentrations in Different Brain Regions of the Rat
| Brain Region | MK-4 Concentration (pmol/g wet weight) - Adequate K1 Diet | MK-4 Concentration (pmol/g wet weight) - High K1 Diet |
| Pons Medulla | ~5.5 | ~10.0 |
| Midbrain | ~4.8 | ~8.5 |
| Cerebellum | ~3.5 | ~6.0 |
| Hippocampus | ~3.0 | ~5.5 |
| Striatum | ~2.8 | ~5.0 |
| Thalamus | ~2.5 | ~4.5 |
| Frontal Cortex | ~2.2 | ~4.0 |
| Olfactory Bulb | ~2.0 | ~3.5 |
| Hypothalamus | ~1.8 | ~3.0 |
Data synthesized from studies investigating the distribution of vitamin K in the rat brain.
Table 2: Menaquinone-4 (MK-4) Concentrations in Human Brain Regions
| Brain Region | Median MK-4 Concentration (pmol/g) |
| Mid-frontal cortex | ~1.0 |
| Mid-temporal cortex | ~1.2 |
| Anterior watershed white matter | ~0.8 |
| Cerebellum | ~1.5 |
Data from studies on post-mortem human brain tissue. Note that concentrations can vary based on age, diet, and storage time of the tissue.[4]
Experimental Protocols
This section provides a detailed, synthesized methodology for the extraction and quantification of this compound from brain tissue.
Protocol 1: Extraction of this compound from Brain Tissue for HPLC or LC-MS/MS Analysis
Materials:
-
Frozen brain tissue
-
Homogenization buffer (e.g., phosphate-buffered saline, PBS)
-
Internal standard (e.g., deuterated MK-4)
-
Hexane (HPLC or LC-MS grade)
-
Isopropyl alcohol (HPLC or LC-MS grade)
-
Ethanol (HPLC or LC-MS grade)
-
Sodium sulfate (B86663) (anhydrous)
-
Nitrogen gas supply
-
Centrifuge capable of 10,000 x g and 4°C
-
Bead-based homogenizer
-
Amber-colored microcentrifuge tubes and vials
Procedure:
-
Sample Preparation:
-
On dry ice, weigh the frozen brain tissue (typically 50-100 mg).
-
Place the tissue in a pre-chilled 2 mL amber-colored microcentrifuge tube containing homogenization beads.
-
Add 500 µL of ice-cold homogenization buffer and the internal standard.
-
-
Homogenization:
-
Homogenize the tissue using a bead-based homogenizer. Perform in short bursts (e.g., 3 cycles of 30 seconds) with cooling on ice for 1 minute between cycles to prevent heating.
-
-
Liquid-Liquid Extraction (LLE):
-
To the homogenate, add 1.5 mL of a hexane:isopropyl alcohol (2:1, v/v) mixture.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Collection of Organic Phase:
-
Carefully collect the upper organic layer (hexane) and transfer it to a clean amber-colored tube.
-
Repeat the extraction step on the remaining aqueous layer with another 1.5 mL of the hexane:isopropyl alcohol mixture to maximize recovery.
-
Pool the organic layers.
-
-
Drying and Reconstitution:
-
Add a small amount of anhydrous sodium sulfate to the pooled organic phase to remove any residual water.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature.
-
Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the mobile phase to be used for the chromatographic analysis.
-
-
Final Preparation:
-
Vortex the reconstituted sample for 30 seconds.
-
Centrifuge at high speed (e.g., 15,000 x g) for 5 minutes to pellet any insoluble debris.
-
Transfer the clear supernatant to an amber-colored autosampler vial for analysis.
-
Protocol 2: Quantification of this compound by HPLC with Fluorescence Detection (HPLC-FLD)
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a fluorescence detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of methanol and ethanol (e.g., 50:50 v/v) containing a reducing agent such as zinc chloride and sodium acetate (B1210297) to facilitate post-column reduction.
-
Flow Rate: 1.0 mL/min.
-
Post-Column Reactor: A zinc-packed column placed between the analytical column and the fluorescence detector to reduce the quinone form of vitamin K to its fluorescent hydroquinone (B1673460) form.
-
Fluorescence Detection: Excitation at 243 nm and emission at 430 nm.
Analysis:
-
Inject the reconstituted sample onto the HPLC system.
-
Identify and quantify the MK-4 peak based on its retention time and comparison to a calibration curve prepared with known concentrations of MK-4 standard.
-
Normalize the result using the recovery of the internal standard.
Protocol 3: Quantification of this compound by LC-MS/MS
Instrumentation and Conditions:
-
LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.
-
Column: A C18 or other suitable reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of two mobile phases, for example:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ion transitions for MK-4 and its internal standard should be optimized on your instrument.
Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Identify and quantify MK-4 based on its retention time and the specific MRM transitions.
-
Generate a calibration curve using known standards and normalize the results with the internal standard.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key pathways and workflows relevant to the study of this compound in the brain.
Caption: Vitamin K-dependent γ-carboxylation cycle in the endoplasmic reticulum.
Caption: Simplified Gas6-Axl signaling pathway promoting neuronal survival.[5][6][7][8][9][10][11]
Caption: Protein S-Tyro3 signaling pathway enhancing blood-brain barrier integrity.[6][12][13][14][15]
Caption: General experimental workflow for this compound analysis in brain tissue.
References
- 1. A Novel Solution for Vitamin K1 and K2 Analysis in Human Plasma by LC-MS/MS [restek.com]
- 2. Separation of menaquinone-7 geometric isomers by semipreparative high-performance liquid chromatography with silver complexation and identification by nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure and mechanism of vitamin-K-dependent γ-glutamyl carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The TAM receptor Mertk protects against neuroinvasive viral infection by maintaining blood-brain barrier integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gas6/AXL pathway: immunological landscape and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Signaling Pathways of AXL Receptor Tyrosine Kinase Contribute to the Pathogenetic Mechanisms of Glioblastoma | MDPI [mdpi.com]
- 10. frontiersin.org [frontiersin.org]
- 11. Protein S controls hypoxic/ischemic blood-brain barrier disruption through the TAM receptor Tyro3 and sphingosine 1-phosphate receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Structure and mechanism of action of the vitamin K-dependent gamma-glutamyl carboxylase: recent advances from mutagenesis studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protein S controls hypoxic/ischemic blood-brain barrier disruption through the TAM receptor Tyro3 and sphingosine 1-phosphate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Menaquinone-4 and Menaquinone-7 Bioavailability
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioavailability of two prominent vitamin K2 homologs: menaquinone-4 (MK-4) and menaquinone-7 (B21479) (MK-7). The following sections present a comprehensive overview of their pharmacokinetic profiles, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and experimental designs.
Quantitative Data Summary
The bioavailability of MK-4 and MK-7 differs significantly, primarily due to their structural differences which influence their absorption, metabolism, and circulation time in the body.[1] The data presented below, primarily from a key human intervention study, highlights the superior bioavailability of MK-7 at nutritional doses.
Table 1: Serum this compound Levels After a Single Oral Administration (420 µg)
| Time Point | Serum MK-4 Concentration (ng/mL) | Serum MK-7 Concentration (ng/mL) |
| Baseline (0h) | Not Detected | Not Detected |
| 2h | Not Detected | Approx. 2.5 |
| 4h | Not Detected | Approx. 4.0 |
| 6h | Not Detected | Approx. 5.5 (Peak) |
| 8h | Not Detected | Approx. 5.0 |
| 10h | Not Detected | Approx. 4.5 |
| 24h | Not Detected | Approx. 2.5 |
| 48h | Not Detected | Approx. 1.5 |
Source: Adapted from Sato et al., 2012.[2][3][4]
Table 2: Serum this compound Levels After Consecutive Daily Administration (60 µ g/day for 7 days)
| Vitamer Administered | Baseline Serum Level (ng/mL) | Serum Level After 7 Days (ng/mL, baseline subtracted) |
| MK-4 | 2.2 ± 0.38 | 0.00 ± 0.77 |
| MK-7 | < Detection Limit | Significantly Increased (Specific value not detailed in abstract, but graphically represented as a clear increase) |
Source: Adapted from Sato et al., 2012.[2][3][4]
Table 3: Comparative Pharmacokinetic Properties
| Parameter | Menaquinone-4 (MK-4) | Menaquinone-7 (MK-7) |
| Absorption | Rapidly absorbed, but also rapidly cleared.[5][6] | Well-absorbed, incorporated into lipoproteins for transport.[6][7] |
| Peak Serum Level (Tmax) | ~2 hours[8] | ~6 hours[2][3][4][9] |
| Half-life | Short (estimated at 6-8 hours).[1][5][10] | Long (approximately 3 days or 72 hours).[8][10][11] |
| Bioavailability at Nutritional Doses | Poor; does not significantly increase serum MK-4 levels.[2][4] | High; significantly increases and maintains serum MK-7 levels.[2][4][7] |
| Tissue Distribution | Found in various tissues, largely through conversion from other vitamin K forms.[12] | Distributed to extrahepatic tissues like bone and arteries due to longer circulation time.[2][6] |
Key Experimental Protocols
The following methodologies are derived from the pivotal study by Sato et al. (2012), which provides a direct comparison of MK-4 and MK-7 bioavailability in healthy women.[2][3][4]
Study 1: Single Dose Administration
-
Objective: To compare the serum levels of MK-4 and MK-7 after a single oral dose.
-
Subjects: Healthy Japanese female volunteers.
-
Study Design: Randomized, two-group comparison.
-
Intervention:
-
Group 1 (n=5): Received a single oral dose of 420 µg (945 nmol) of MK-4.
-
Group 2 (n=5): Received a single oral dose of 420 µg (647 nmol) of MK-7.
-
Both doses were administered in the morning with a standardized breakfast.
-
-
Data Collection: Blood samples were collected at baseline (0 hours) and at 2, 4, 6, 8, 10, 24, and 48 hours post-administration.
-
Analysis: Serum concentrations of MK-4 and MK-7 were measured at each time point.
Study 2: Consecutive Dose Administration
-
Objective: To compare the effect of daily supplementation of MK-4 and MK-7 on their respective serum levels.
-
Subjects: Healthy Japanese female volunteers.
-
Study Design: Randomized, two-group comparison.
-
Intervention:
-
Group 1: Received a daily oral dose of 60 µg (135 nmol) of MK-4 for 7 days.
-
Group 2: Received a daily oral dose of 60 µg (92 nmol) of MK-7 for 7 days.
-
Supplements were administered daily after supper.
-
-
Data Collection: Blood samples were collected at baseline and after 7 days of supplementation.
-
Analysis: Serum levels of MK-4 and MK-7 were measured and compared to baseline values.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Bioavailability Assessment
The following diagram illustrates the general workflow for the comparative bioavailability studies described.
Caption: Workflow of comparative bioavailability studies for MK-4 and MK-7.
This compound-Dependent Protein Activation Pathway
This compound, in both its MK-4 and MK-7 forms, is a crucial cofactor for the enzyme gamma-glutamyl carboxylase (GGCX). This enzyme catalyzes the post-translational modification of specific proteins, converting glutamate (B1630785) (Glu) residues to gamma-carboxyglutamate (B555490) (Gla) residues. This carboxylation is essential for the biological activity of these vitamin K-dependent proteins (VKDPs).
References
- 1. blog.algaecal.com [blog.algaecal.com]
- 2. Comparison of menaquinone-4 and menaquinone-7 bioavailability in healthy women - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of menaquinone-4 and menaquinone-7 bioavailability in healthy women | springermedizin.de [springermedizin.de]
- 5. This compound-MK4 | Rupa Health [rupahealth.com]
- 6. This compound-MK7 | Rupa Health [rupahealth.com]
- 7. Molecular Pathways and Roles for this compound-7 as a Health-Beneficial Nutraceutical: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. menaq7.com [menaq7.com]
- 9. The study of bioavailability and endogenous circadian rhythm of menaquinone-7, a form of this compound, in healthy subjects | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 10. Why MK-7 is Real Effecive this compound | MediQ7 [mediq7.com]
- 11. MK4 or MK7, Which is Better for Bones? - NBI [nbihealth.com]
- 12. [Vitamin K metabolism. Menaquinone-4 (MK-4) formation from ingested VK analogues and its potent relation to bone function] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Biomarkers for Vitamin K2 Status in Clinical Trials
For researchers, scientists, and drug development professionals, the accurate assessment of vitamin K2 status is crucial for evaluating the efficacy of interventions and understanding its role in health and disease. This guide provides a comprehensive comparison of the leading biomarkers for this compound status, complete with experimental data, detailed methodologies, and visual workflows to aid in the design and execution of clinical trials.
The primary methods for assessing this compound status fall into two categories: direct measurement of circulating menaquinones (the various forms of this compound) and indirect measurement of vitamin K-dependent proteins that are undercarboxylated in a state of deficiency. This guide focuses on the most clinically relevant biomarkers: direct measurement of menaquinone-7 (B21479) (MK-7) and the indirect functional biomarkers, undercarboxylated osteocalcin (B1147995) (ucOC) and desphospho-uncarboxylated Matrix Gla-protein (dp-ucMGP).
Comparative Analysis of this compound Biomarkers
The selection of an appropriate biomarker depends on the specific objectives of a clinical trial, including the target tissue of interest (bone, vasculature, or systemic status) and the expected magnitude and duration of the intervention.
| Biomarker | Method | Tissue Specificity | Advantages | Disadvantages |
| Menaquinones (MK-4, MK-7) | HPLC, LC-MS/MS | Systemic | Direct measure of this compound concentrations. High specificity. | Reflects recent intake more than long-term status. Lower concentrations can be challenging to detect.[1] |
| Undercarboxylated Osteocalcin (ucOC) | ELISA | Bone | Sensitive to changes in vitamin K status in bone.[2][3] Well-established marker for bone metabolism.[2][3] | Can be influenced by bone turnover rate, independent of vitamin K status. Vitamin D status can also influence ucOC levels.[4] |
| Desphospho-uncarboxylated Matrix Gla-protein (dp-ucMGP) | ELISA | Vasculature | Reflects vitamin K status in the vasculature.[5] Associated with cardiovascular health outcomes.[6] | Levels can be influenced by kidney function. |
Quantitative Data from Clinical Trials
This compound supplementation has been shown to significantly impact the levels of functional biomarkers. The following table summarizes findings from a meta-analysis of randomized controlled trials investigating the effect of this compound supplementation on bone turnover markers in postmenopausal women.
| Biomarker | Intervention | Number of Studies (Participants) | Mean Difference (95% CI) | Outcome |
| Undercarboxylated Osteocalcin (ucOC) | This compound vs. Placebo | 9 (2,570) | -1.54 ng/mL (-2.44 to -0.64) | Significant reduction in ucOC, indicating improved vitamin K status in bone.[2] |
| Total Osteocalcin (OC) | This compound vs. Placebo | 8 (626) | 1.86 ng/mL (1.17 to 2.56) | Significant increase in total osteocalcin, suggesting a promotion of bone formation.[2] |
| Bone-specific Alkaline Phosphatase (BAP) | This compound vs. Placebo | 4 (332) | 1.49 µg/L (0.98 to 2.00) | Significant increase in BAP, indicating a stimulatory effect on bone formation.[2] |
Experimental Protocols
Accurate and reproducible measurement of this compound biomarkers is fundamental to the integrity of clinical trial data. Below are detailed methodologies for the key assays.
Measurement of Undercarboxylated Osteocalcin (ucOC) by ELISA
Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is a common method for quantifying ucOC in serum or plasma. The assay utilizes a capture antibody specific for ucOC coated on a microplate.
Typical Protocol Outline:
-
Sample Preparation: Collect whole blood and separate serum or plasma by centrifugation. Samples should be stored at -80°C if not analyzed immediately.
-
Assay Procedure:
-
Add standards and samples to the wells of the antibody-coated microplate.
-
Incubate to allow ucOC to bind to the capture antibody.
-
Wash the plate to remove unbound substances.
-
Add a biotin-conjugated detection antibody specific for ucOC.
-
Incubate and wash.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Incubate and wash.
-
Add a chromogenic substrate (e.g., TMB). The color development is proportional to the amount of bound ucOC.
-
Stop the reaction with an acid solution and measure the absorbance at a specific wavelength (e.g., 450 nm).
-
-
Data Analysis: Calculate the concentration of ucOC in the samples by interpolating from a standard curve generated with known concentrations of ucOC.
Measurement of Desphospho-uncarboxylated Matrix Gla-protein (dp-ucMGP) by ELISA
Principle: Similar to the ucOC assay, a sandwich ELISA is used to measure dp-ucMGP levels in plasma.
Typical Protocol Outline:
-
Sample Preparation: Collect blood in EDTA tubes and separate plasma by centrifugation. Store plasma at -80°C.
-
Assay Procedure:
-
Pipette standards and plasma samples into the wells of the microplate pre-coated with an anti-dp-ucMGP antibody.
-
Incubate the plate.
-
Wash the wells.
-
Add a biotinylated detection antibody.
-
Incubate and wash.
-
Add streptavidin-HRP conjugate.
-
Incubate and wash.
-
Add TMB substrate and incubate until desired color development.
-
Add stop solution and read the absorbance.
-
-
Data Analysis: Determine the dp-ucMGP concentration from a standard curve.
Direct Measurement of Menaquinones (MK-4, MK-7) by HPLC
Principle: High-performance liquid chromatography (HPLC) with fluorescence or mass spectrometric detection is used for the direct quantification of menaquinones in serum or plasma. This method allows for the separation and specific measurement of different forms of this compound.
Typical Protocol Outline:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a plasma or serum sample, add an internal standard (e.g., a deuterated form of the menaquinone of interest).
-
Perform a protein precipitation step with a solvent like ethanol (B145695) or isopropanol.
-
Extract the lipids, including menaquinones, using a non-polar solvent such as hexane.
-
Evaporate the organic solvent and reconstitute the residue in the mobile phase.
-
-
Chromatographic Separation:
-
Inject the prepared sample onto a C18 reversed-phase HPLC column.
-
Use an isocratic or gradient mobile phase (e.g., a mixture of methanol, ethanol, and a buffer) to separate the different menaquinones.
-
-
Detection:
-
Fluorescence Detection: Post-column reduction of menaquinones to their hydroquinone (B1673460) form, which is fluorescent.
-
Mass Spectrometry (LC-MS/MS): Provides high sensitivity and specificity for quantification.
-
-
Data Analysis: Quantify the menaquinone concentrations by comparing the peak areas of the analytes to those of the internal standard and a calibration curve.
Mandatory Visualizations
Vitamin K-Dependent Carboxylation Pathway
Caption: The Vitamin K cycle and its role in the carboxylation of vitamin K-dependent proteins.
Experimental Workflow for Biomarker Validation in Clinical Trials
Caption: A streamlined workflow for the clinical validation of nutritional biomarkers.
Conclusion
The validation of biomarkers for assessing this compound status is a critical step in advancing our understanding of its physiological roles and clinical applications. Both direct measurement of menaquinones and indirect assessment through functional markers like ucOC and dp-ucMGP offer valuable insights. The choice of biomarker should be guided by the specific research question, with careful consideration of their respective strengths and limitations. By employing robust analytical methods and a systematic validation workflow, researchers can ensure the generation of high-quality data in their clinical trials, ultimately contributing to the development of evidence-based nutritional recommendations and therapeutic strategies.
References
- 1. Concepts and Controversies in Evaluating Vitamin K Status in Population-Based Studies [mdpi.com]
- 2. Frontiers | The effect of this compound supplementation on bone turnover biochemical markers in postmenopausal osteoporosis patients: a systematic review and meta-analysis [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Vitamin K Dependent Proteins and the Role of this compound in the Modulation of Vascular Calcification: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vascular Calcification in Chronic Kidney Disease: The Role of Vitamin K- Dependent Matrix Gla Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kidney Function-Dependence of Vitamin K-Status Parameters: Results from the TransplantLines Biobank and Cohort Studies - PMC [pmc.ncbi.nlm.nih.gov]
Vitamin K1 vs. K2: A Comparative Analysis of Their Differential Effects on Bone Mineral Density
A comprehensive guide for researchers and drug development professionals on the nuanced roles of phylloquinone (K1) and menaquinone (K2) in bone metabolism, supported by experimental data and mechanistic insights.
Vitamin K, a fat-soluble vitamin crucial for blood coagulation, exists in two primary forms: vitamin K1 (phylloquinone) and vitamin K2 (menaquinone). While both are essential nutrients, emerging evidence suggests distinct roles in bone health, particularly concerning their impact on bone mineral density (BMD). This guide provides an objective comparison of their performance, delving into supporting experimental data, detailed methodologies, and the underlying signaling pathways.
Executive Summary
Current research indicates that this compound, particularly the long-chain menaquinone-7 (B21479) (MK-7), is more effective than vitamin K1 in improving bone mineral density.[1][2][3] This superiority is attributed to its higher bioavailability, longer half-life, and more pronounced effect on the carboxylation of osteocalcin (B1147995), a key protein in bone mineralization.[1][4] While vitamin K1's primary role is in activating clotting factors in the liver, this compound appears to be more influential in peripheral tissues, including bone.[5]
Quantitative Data Summary
The following tables summarize quantitative data from key clinical trials directly comparing the effects of vitamin K1 and this compound on bone mineral density and bone turnover markers.
Table 1: Comparison of Vitamin K1 and this compound (MK-7) on Bone Mineral Density (BMD)
| Study & Population | Intervention Group 1 | Intervention Group 2 | Control Group | Duration | Key Findings on BMD |
| Moschonis et al. (2018)[3][6] Postmenopausal women | 100 mcg/day Vitamin K1 + 800 mg Ca + 400 IU D3 | 100 mcg/day this compound (MK-7) + 800 mg Ca + 400 IU D3 | 800 mg Ca + 400 IU D3 | 12 months | Both K1 and K2 groups showed significant increases in total body BMD compared to the control group. The study noted more favorable changes in lumbar spine BMD in the vitamin K supplemented groups. |
| Binkley et al. (2009)[6] Postmenopausal women | 1 mg/day Vitamin K1 + Ca & D3 | 45 mg/day this compound (MK-4) + Ca & D3 | Placebo + Ca & D3 | 12 months | No significant difference in lumbar spine or hip BMD between the K1, MK-4, and placebo groups. |
| Knapen et al. (2013)[7] Healthy postmenopausal women | 180 mcg/day this compound (MK-7) | Placebo | - | 3 years | MK-7 supplementation significantly decreased the age-related decline in BMD at the lumbar spine and femoral neck compared to placebo. |
Table 2: Comparison of Vitamin K1 and this compound on Bone Turnover Markers
| Study & Population | Intervention Group 1 | Intervention Group 2 | Duration | Key Findings on Bone Turnover Markers |
| Moschonis et al. (2018)[3][6] Postmenopausal women | 100 mcg/day Vitamin K1 + Ca & D3 | 100 mcg/day this compound (MK-7) + Ca & D3 | 12 months | Both K1 and K2 groups showed significant improvements in the ratio of undercarboxylated osteocalcin (ucOC) to carboxylated osteocalcin (cOC), indicating improved vitamin K status. |
| Kanellakis et al. (2012)[4] Postmenopausal women | 100 mcg/day Vitamin K1 + Ca & D3 | 100 mcg/day this compound (MK-7) + Ca & D3 | 12 months | The drop in undercarboxylated osteocalcin (ucOC) was almost double in the MK-7 group (-23.6%) compared to the K1 group (-13.3%). The drop in the bone resorption marker deoxypyridinoline (B1589748) (D-Pyr) was almost three times greater in the MK-7 group (-9.6%) compared to the K1 group (-3.4%). |
Experimental Protocols
Measurement of Bone Mineral Density
In the cited studies, Bone Mineral Density (BMD) is typically measured using dual-energy X-ray absorptiometry (DXA).[8][9][10][11][12]
-
Procedure: The DXA scanner emits two X-ray beams with different energy levels. The amount of each X-ray beam that passes through the bone is measured, and this information is used to calculate the density of the bone.[11] The scan is non-invasive and involves minimal radiation exposure.[11]
-
Sites of Measurement: Common sites for BMD measurement in osteoporosis research are the lumbar spine (L1-L4), total hip, and femoral neck, as these are frequent sites of osteoporotic fractures.[10]
-
Data Reporting: BMD is reported in grams per square centimeter (g/cm²). Results are often expressed as T-scores, which compare the patient's BMD to that of a healthy young adult, and Z-scores, which compare it to age-matched peers.[11]
Measurement of Bone Turnover Markers
The vitamin K status and bone turnover are assessed by measuring specific biomarkers in the blood.
-
Osteocalcin Carboxylation: The ratio of undercarboxylated osteocalcin (ucOC) to carboxylated osteocalcin (cOC) is a sensitive indicator of vitamin K status in the bone.[13]
-
Assay Method: Serum levels of total OC and ucOC are commonly measured using enzyme-linked immunosorbent assay (ELISA) kits.[13] In some protocols, carboxylated and undercarboxylated forms are separated by hydroxyapatite (B223615) adsorption before quantification.[5][14] A lower ratio of ucOC to cOC indicates better vitamin K status.[1]
-
-
Bone Formation and Resorption Markers: Other markers include bone-specific alkaline phosphatase (BAP) for bone formation and C-terminal telopeptide of type I collagen (CTX) or deoxypyridinoline (D-Pyr) for bone resorption. These are also typically measured using ELISA.[15]
Signaling Pathways and Mechanisms of Action
The differential effects of vitamin K1 and K2 on bone health can be attributed to their distinct molecular mechanisms.
Vitamin K-Dependent Carboxylation of Osteocalcin
Both K1 and K2 are cofactors for the enzyme gamma-glutamyl carboxylase (GGCX), which catalyzes the carboxylation of vitamin K-dependent proteins, including osteocalcin. Carboxylated osteocalcin is essential for binding calcium ions and incorporating them into the bone matrix, thereby contributing to bone mineralization.
References
- 1. benchchem.com [benchchem.com]
- 2. Vitaverse - Head to Head: Vitamin K1 or K2? [vitaverzum.hu]
- 3. Vitamin K1 or K2 effective for bone boosting potential: Study [nutraingredients.com]
- 4. blog.algaecal.com [blog.algaecal.com]
- 5. Reducing undercarboxylated osteocalcin with vitamin K supplementation does not promote lean tissue loss or fat gain over three years in older women and men: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of Vitamin K on Bone Mineral Density and Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 8. iscd.org [iscd.org]
- 9. Dual-Energy X-Ray Absorptiometry - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. med.emory.edu [med.emory.edu]
- 11. Dual-energy X-ray absorptiometry - Wikipedia [en.wikipedia.org]
- 12. Updated practice guideline for dual-energy X-ray absorptiometry (DXA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Decreased Levels of Circulating Carboxylated Osteocalcin in Children with Low Energy Fractures: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Undercarboxylated Osteocalcin: Experimental and Human Evidence for a Role in Glucose Homeostasis and Muscle Regulation of Insulin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | The effect of this compound supplementation on bone turnover biochemical markers in postmenopausal osteoporosis patients: a systematic review and meta-analysis [frontiersin.org]
A Comparative Guide to the Analytical Cross-Validation of Vitamin K2 Measurement Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of vitamin K2 (menaquinones, MKs) is critical for research into its role in human health, from bone metabolism to cardiovascular function, and for the quality control of pharmaceuticals and dietary supplements.[1][2] This guide provides an objective comparison of the most prevalent analytical methods used for this compound measurement, supported by experimental data from various studies. The lipophilic nature and low physiological concentrations of this compound present significant analytical challenges, making the choice of an appropriate quantification method paramount.[3][4]
Overview of Analytical Techniques
The determination of this compound is predominantly achieved through chromatographic techniques, which are essential for separating the different menaquinone forms (e.g., MK-4, MK-7) from each other and from interfering matrix components.[1][5] The most commonly employed methods include High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
High-Performance Liquid Chromatography (HPLC) is a cornerstone of this compound analysis.[1][6] Its effectiveness is highly dependent on the chosen detection method.
-
UV Detection (HPLC-UV): This method is simpler and more accessible but often lacks the sensitivity and selectivity required for biological samples with low this compound concentrations.[1][6]
-
Fluorescence Detection (HPLC-FLD): To enhance sensitivity and selectivity, this compound can be derivatized post-column to enable fluorescence detection.[7][8] This is a well-established and highly reproducible method, recognized by bodies like the AOAC for certain applications.[8]
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers the highest sensitivity and specificity, making it ideal for detecting the very low concentrations of this compound found in biological matrices like human plasma and serum.[3][8][9] It can effectively distinguish between different menaquinone isomers.[8]
Comparative Performance Data
The following table summarizes the quantitative performance parameters of different analytical methods for this compound (specifically MK-4 and MK-7) as reported in various validation studies. These parameters are crucial for determining the suitability of a method for a specific application.
| Analytical Method | Analyte(s) | Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (% Recovery) | Precision (%RSD) | Citation(s) |
| HPLC-UV | MK-4 | Human Plasma | 0.5 - 3 µg/mL | Not Reported | 0.5 µg/mL | Within ±15% of nominal | <15% | [6][10][11][12] |
| HPLC-FLD | MK-4, MK-7 | Pharmaceutical Tablets | 10% - 120% of working conc. | MK-4: 0.005 µg/mL; MK-7: 0.05 µg/mL | MK-4: 0.047 µg/mL; MK-7: 0.50 µg/mL | 98 - 102% | <2% | [7] |
| HPLC-FLD | K1, MK-4, MK-7 | Human Serum | Not Specified | K1, MK-7: 0.03 ng/mL; MK-4: 0.04 ng/mL | Not Specified | Bias: 0.07 - 5.2% | Interday CV: 8.7 - 9.9% | [13][14] |
| LC-MS/MS | K1, MK-4, MK-7 | Human Plasma | 0.10 - 10 ng/mL | Not Reported | LLOQ: 0.1 ng/mL | 85 - 115% | <15% | [3] |
| LC-MS/MS | K2MK-7 | Human Serum | Not Specified | 0.01 ng/mL | Not Specified | 86 - 110% | Reproducibility: 89 - 97% | [9] |
| LC-MS/MS | K1, MK-4, MK-7 | Human Serum | Not Specified | Not Specified | Not Specified | 100.6 - 108.7% | Inter-assay CV: 7.2 - 15.2% | [14] |
| TLC-Densitometry | K1, K2 MK-4, K2 MK-7, K2 MK-9 | Pharmaceuticals & Supplements | Correlation Coefficient >0.99 | Not Specified | Not Specified | 95.78 - 104.96% | <2.70% | [15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and cross-validation of analytical methods. Below are representative protocols for sample preparation and analysis based on the reviewed literature.
Sample Preparation
The choice of sample preparation technique is critical to remove interfering substances and concentrate the analyte.[5] Common methods include:
-
Liquid-Liquid Extraction (LLE): This is a widely used technique for the lipophilic vitamin K.[5]
-
Protocol: To a 500 µL serum sample, add an internal standard.[9] Add an equal volume of n-hexane and vortex vigorously. Centrifuge to separate the layers and collect the organic (upper) layer containing the this compound.[9][16] Evaporate the solvent under a stream of nitrogen and reconstitute the residue in the mobile phase for injection.[3][16]
-
-
Protein Precipitation (PP): A simpler but potentially less clean method.[5]
-
Protocol: To a 500 µL plasma sample, add 1.5 mL of acetonitrile.[3] Vortex for 20 seconds at 3000 rpm to precipitate proteins.[3] Centrifuge at high speed (e.g., 4300 rpm for 10 minutes) and collect the supernatant.[3] The supernatant can be further purified or directly evaporated and reconstituted.
-
-
Solid-Phase Extraction (SPE): Offers a more thorough cleanup than LLE or PP.[5]
-
Protocol: After an initial extraction (e.g., LLE or PP), the extract is loaded onto an SPE cartridge (e.g., silica-based).[3] The cartridge is washed with a non-polar solvent to remove lipids, and then the this compound is eluted with a more polar solvent. The eluate is then evaporated and reconstituted.
-
HPLC-UV Method for MK-4 in Human Plasma
-
Instrumentation: HPLC system with a UV detector.[6][10][11][12]
-
Column: Atlantis T3 column (4.6 mm × 150 mm, 3.0 µm).[6]
-
Mobile Phase: Isocratic mixture of methanol (B129727) and phosphate (B84403) buffer (95:5) at pH 3.[6][10][11]
HPLC-FLD Method for MK-4 and MK-7 in Pharmaceutical Tablets
-
Instrumentation: HPLC with a fluorescence detector and a post-column derivatization system.[7]
-
Column: C18 column (e.g., Waters Symmetry, 150x4.6 mm, 3.5 µm).[7]
-
Mobile Phase: Methanol, isopropyl alcohol, acetonitrile, and zinc chloride solution (0.1 M) in the ratio of 850:90:50:10.[7]
-
Flow Rate: 1 mL/min.[7]
-
Post-Column Derivatization Reagent: 136 mg of zinc chloride, 40 mg of sodium acetate, and 0.1 mL of glacial acetic acid in methanol.[7]
-
Detection: Fluorescence detector.
LC-MS/MS Method for K1, MK-4, and MK-7 in Human Plasma
-
Instrumentation: LC-MS/MS system (e.g., triple quadrupole).[3][17]
-
Column: Raptor Biphenyl column or equivalent.[3]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B).[9]
-
Flow Rate: Typically 0.2-0.6 mL/min.
-
Ionization: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[13][17]
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for each analyte and internal standard.
Visualizing the Workflow
To aid in understanding the analytical process, the following diagrams illustrate the general experimental workflow and the logical relationship between the key steps in this compound analysis.
Caption: General workflow for the analysis of this compound.
Caption: Decision tree for selecting an analytical method for this compound.
References
- 1. scispace.com [scispace.com]
- 2. inslab.si [inslab.si]
- 3. A Novel Solution for Vitamin K1 and K2 Analysis in Human Plasma by LC-MS/MS [restek.com]
- 4. Discover the Methodology for Effectively Evaluating and Screening for Vitamin K Compounds | Separation Science [sepscience.com]
- 5. A concise review of quantification methods for determination of vitamin K in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of bioanalytical method for quantification of this compound (MK-4) in human plasma by high-performance liquid chromatography-ultraviolet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsonline.com [ijpsonline.com]
- 8. Navigating this compound Testing: Key Challenges and Emerging Technologies - Eurofins USA [eurofinsus.com]
- 9. Development, Validation, and Two-Year Application of Rapid and Simple LC-MS/MS-Based Method for the Determination of K2MK-7 in Blood Samples | MDPI [mdpi.com]
- 10. scholar.ui.ac.id [scholar.ui.ac.id]
- 11. Validation of bioanalytical method for quantification of this compound (MK-4) in human plasma by high-performance liquid chromatography-ultraviolet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Determination of vitamins K1, MK‐4, and MK‐7 in human serum of postmenopausal women by HPLC with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. lcms.cz [lcms.cz]
- 17. documents.thermofisher.com [documents.thermofisher.com]
A Comparative In Vitro Analysis of Synthetic vs. Natural Vitamin K2 Efficacy
An objective evaluation of the biological activity of fermentation-derived (natural) and chemically synthesized menaquinone-7 (B21479) (MK-7), providing essential data for researchers, scientists, and drug development professionals.
The burgeoning interest in vitamin K2, particularly menaquinone-7 (MK-7), for its roles in bone and cardiovascular health has led to a diverse market of supplements and active pharmaceutical ingredients. These products are derived from two primary sources: natural fermentation, which yields a pure all-trans isomer of MK-7, and chemical synthesis, which can result in a mixture of trans and cis geometric isomers. This guide provides a comprehensive in vitro comparison of the efficacy of these different forms, supported by experimental data, to inform research and development decisions.
Executive Summary: Isomeric Purity Dictates Bioactivity
The fundamental difference between natural and synthetic this compound (MK-7) lies in its stereochemistry. Natural MK-7, produced through bacterial fermentation (e.g., by Bacillus subtilis), exists almost exclusively as the all-trans isomer, which is the biologically active form.[1] Chemical synthesis, while offering scalability, can produce a mixture of both trans and the biologically less active cis isomers.[2] In vitro studies have demonstrated that the trans isomer of MK-7 possesses significantly higher efficacy in its primary biological function: the γ-carboxylation of vitamin K-dependent proteins (VKDPs).[2][3]
Comparative Efficacy in Protein Carboxylation
The primary function of vitamin K is to act as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX), which converts glutamate (B1630785) (Glu) residues on VKDPs to γ-carboxyglutamate (Gla). This post-translational modification is essential for the function of proteins like osteocalcin (B1147995) in bone mineralization and matrix Gla protein (MGP) in preventing vascular calcification.[4]
A key in vitro study directly compared the carboxylative efficacy of pure trans-MK-7 (representative of natural MK-7) and cis-MK-7 (a component of some synthetic preparations). The results clearly indicate the superior activity of the trans isomer.[2][3]
Table 1: In Vitro Carboxylation Efficacy of trans vs. cis MK-7 Isomers
| Assay Type | Cell Line/System | Outcome Measured | trans-MK-7 Efficacy | cis-MK-7 Efficacy | Reference |
| Cell-Based Assay | Neonatal Human Dermal Fibroblasts (nHDFs) | Relative level of a 70 kDa Gla-protein (Western Blot) | Higher ability to restore carboxylation after warfarin (B611796) inhibition. | Induced a small but detectable level of carboxylation (relative level of ~0.72-0.73 at 1 and 10 µM). | [2] |
| Cell-Free Assay | Microsomal fraction containing GGCX | GGCX activity (% of Vitamin K1) (HPLC) | High activity (166 ± 48%) | Significantly lower activity (90 ± 11%), comparable to oxidized trans-MK7. | [2] |
Signaling Pathways and Mechanisms of Action
This compound exerts its effects through multiple pathways. The most well-characterized is the γ-carboxylation cycle. However, evidence also points to carboxylation-independent mechanisms, particularly in bone metabolism, involving the regulation of gene expression through signaling pathways like NF-κB.[5]
Vitamin K Carboxylation Cycle
The vitamin K cycle is a critical process for activating VKDPs. It involves the reduction of vitamin K quinone to its active hydroquinone (B1673460) form (KH2), which is then used by GGCX as a cofactor. In the process, KH2 is oxidized to vitamin K epoxide and must be recycled back to its active form.
References
- 1. Cis and trans isomers of the vitamin menaquinone-7: which one is biologically significant? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carboxylative efficacy of trans and cis MK7 and comparison with other vitamin K isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carboxylative efficacy of trans and cis MK7 and comparison with other vitamin K isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound stimulates osteoblastogenesis and suppresses osteoclastogenesis by suppressing NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Gas6 as a Vitamin K2-Dependent Protein in Vascular Health: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Growth Arrest-Specific protein 6 (Gas6) and its validated role as a Vitamin K2-dependent protein in vascular health. It contrasts Gas6 with the well-established vascular calcification inhibitor, Matrix Gla Protein (MGP), and presents experimental data and protocols to elucidate their respective functions.
Section 1: Gas6 and MGP - A Tale of Two Vitamin K-Dependent Proteins
Both Gas6 and MGP are Vitamin K-dependent proteins (VKDPs) expressed in the vasculature, requiring post-translational gamma-carboxylation to become biologically active.[1] This crucial step is catalyzed by the enzyme gamma-glutamyl carboxylase (GGCX), which uses vitamin K as a cofactor.[2] While both proteins are implicated in vascular biology, their primary roles in preventing vascular calcification appear to be distinct.
MGP is recognized as a potent, locally acting inhibitor of vascular calcification.[3][4] Its mechanism involves binding to calcium ions and crystals, thereby preventing their deposition in the arterial wall.[4][5] In contrast, emerging evidence from animal models suggests that Gas6 may not be essential for the prevention of vascular calcification. Studies on Gas6-deficient (Gas6-/-) mice have shown that they do not exhibit increased vascular calcification compared to wild-type mice, even under pro-calcific conditions like warfarin (B611796) administration.[6][7] Furthermore, in Gas6-/- mice, the expression of MGP was not upregulated, indicating that their functions in this context are not compensatory.[6]
The primary vascular role of Gas6 appears to be mediated through its interaction with the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[8] This signaling pathway is involved in various cellular processes, including the regulation of apoptosis in vascular smooth muscle cells (VSMCs).[9] It is hypothesized that by preventing VSMC apoptosis, Gas6 contributes to maintaining the integrity of the vessel wall.
Comparative Data: Gas6 vs. MGP
| Feature | Growth Arrest-Specific 6 (Gas6) | Matrix Gla Protein (MGP) |
| Primary Function | Cell survival signaling, anti-apoptotic in VSMCs.[9] | Potent inhibitor of vascular calcification.[4] |
| Mechanism of Action | Binds to and activates TAM (Tyro3, Axl, Mer) receptors.[8] | Binds calcium crystals, inhibits BMP-2 signaling.[5][10] |
| Vitamin K Dependency | Required for biological activity (receptor activation).[1][11] | Required for biological activity (calcification inhibition).[5] |
| Role in Calcification | Not essential for preventing vascular calcification in mice.[6][7] | Essential for preventing vascular calcification.[3] |
| Expression in Vasculature | Expressed in VSMCs and endothelial cells.[6] | Highly expressed in VSMCs.[4] |
Section 2: The Critical Role of Vitamin K-Dependent Carboxylation
The function of Gas6 is critically dependent on vitamin K-mediated gamma-carboxylation of specific glutamic acid residues in its N-terminal Gla domain.[11] This modification is essential for the protein to adopt its active conformation, which allows it to bridge with phosphatidylserine (B164497) on apoptotic cells and effectively activate the TAM receptors.[1][8]
Interestingly, studies have shown that while gamma-carboxylation is indispensable for TAM receptor activation, it is not required for the initial binding of Gas6 to the receptor.[1][12] Uncarboxylated Gas6, produced in the presence of vitamin K antagonists like warfarin, can still bind to Axl but fails to trigger downstream signaling, effectively acting as a receptor antagonist.[1]
Comparative Efficacy: Carboxylated vs. Uncarboxylated Gas6
| Parameter | Carboxylated Gas6 (Gla-Gas6) | Uncarboxylated Gas6 (uc-Gas6) |
| Binding to TAM Receptors | Yes[1][12] | Yes[1][12] |
| Activation of TAM Receptors | Yes[1][11] | No[1] |
| Anti-Apoptotic Effect | Yes[11] | No[11] |
| Production Environment | Presence of Vitamin K[1] | Presence of Vitamin K antagonists (e.g., warfarin)[1] |
While both Vitamin K1 (phylloquinone) and this compound (menaquinones) can act as cofactors for the carboxylation process, this compound is considered to have higher bioavailability and a longer half-life in the circulation, making it more effective for extra-hepatic tissues like the vasculature.[13][14]
Section 3: Experimental Protocols
In Vitro Validation of Gas6 Carboxylation
This protocol is designed to assess the vitamin K-dependency of Gas6 carboxylation in a cell culture system.
Objective: To demonstrate that Gas6 produced in the presence of vitamin K is carboxylated, while Gas6 produced in the presence of warfarin is not.
Methodology:
-
Cell Culture: Culture human aortic smooth muscle cells (HASMCs) or a suitable cell line (e.g., HEK293) that expresses Gas6.
-
Treatment:
-
Control Group: Culture cells in standard medium.
-
Vitamin K Group: Supplement the culture medium with this compound (MK-7, ~10 µM).
-
Warfarin Group: Supplement the culture medium with warfarin (~5 µM) to inhibit vitamin K epoxide reductase.
-
-
Incubation: Incubate the cells for 48-72 hours to allow for Gas6 expression and secretion.
-
Sample Collection: Collect the conditioned media from all groups.
-
Analysis:
-
Total Gas6 Quantification: Use a standard ELISA kit to measure the total amount of Gas6 protein in the conditioned media.
-
Carboxylated Gas6 Quantification: Use an ELISA that employs an antibody specific to the gamma-carboxylated Gla domain of Gas6 to measure the amount of active, carboxylated protein.
-
Western Blot: Alternatively, perform a Western Blot using an anti-Gla antibody to visualize the carboxylation status.[1]
-
-
Expected Outcome: The Vitamin K group should show high levels of carboxylated Gas6, while the warfarin group should show negligible levels, despite similar total Gas6 levels across groups.
Animal Model of Vascular Calcification
This protocol describes a common method to induce vascular calcification in mice to study the effects of proteins like Gas6 and MGP.
Objective: To induce vascular calcification in wild-type and Gas6-deficient mice to compare their susceptibility.
Methodology:
-
Animal Model: Use wild-type (WT) and Gas6-deficient (Gas6-/-) mice on the same genetic background.
-
Induction of Calcification:
-
Tissue Collection: At the end of the treatment period, euthanize the animals and harvest the aorta and heart.
-
Quantification of Calcification:
-
Histology: Fix the tissues, embed in paraffin, and perform Alizarin Red S or von Kossa staining to visualize calcium deposits.[6][15]
-
Biochemical Analysis: Measure the calcium content of the tissues using a colorimetric assay after acid hydrolysis.
-
Micro-CT Imaging: For a non-invasive, longitudinal assessment, micro-computed tomography (micro-CT) can be used to quantify the volume of calcification.
-
-
Expected Outcome: Based on current literature, there would be no significant difference in the extent of vascular calcification between the WT and Gas6-/- mice, in contrast to MGP-deficient models which show extensive spontaneous calcification.[6]
Section 4: Visualizing Key Pathways and Workflows
Gas6-TAM Signaling Pathway
Caption: this compound-dependent carboxylation of Gas6 is essential for Axl receptor activation and downstream anti-apoptotic signaling.
Experimental Workflow for Validating Gas6 Activity
References
- 1. Requirement of Gamma-Carboxyglutamic Acid Modification and Phosphatidylserine Binding for the Activation of Tyro3, Axl, and Mertk Receptors by Growth Arrest-Specific 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modification of Gas6 Protein in the Brain by a Functional Endogenous Tissue Vitamin K Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endogenous Calcification Inhibitors in the Prevention of Vascular Calcification: A Consensus Statement From the COST Action EuroSoftCalcNet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms mediating vascular calcification: role of matrix Gla protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Post-translational modifications regulate matrix Gla protein function: importance for inhibition of vascular smooth muscle cell calcification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gas6 protein: its role in cardiovascular calcification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Vitamin K-dependent actions of Gas6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Statins protect human aortic smooth muscle cells from inorganic phosphate-induced calcification by restoring Gas6-Axl survival pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The role of gamma-carboxylation in the anti-apoptotic function of gas6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Requirement of Gamma-Carboxyglutamic Acid Modification and Phosphatidylserine Binding for the Activation of Tyro3, Axl, and Mertk Receptors by Growth Arrest-Specific 6 [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. droracle.ai [droracle.ai]
- 14. Frontiers | Models and Techniques to Study Aortic Valve Calcification in Vitro, ex Vivo and in Vivo. An Overview [frontiersin.org]
- 15. Novel Quantification Protocol for Cardiovascular Calcification Progression Using Longitudinal MicroPET/microCT Images - PMC [pmc.ncbi.nlm.nih.gov]
Vitamin K1 vs. K2: A Comparative Analysis of Their Efficacy in Mitigating Arterial Calcification
For Immediate Release
This guide provides a comprehensive comparison of the effects of vitamin K1 (phylloquinone) and vitamin K2 (menaquinone) on arterial calcification, intended for researchers, scientists, and professionals in drug development. The following analysis is based on a systematic review of clinical, animal, and in vitro studies, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways.
Introduction
Vascular calcification, the deposition of calcium phosphate (B84403) in the arterial wall, is a significant contributor to cardiovascular morbidity and mortality. Vitamin K, a fat-soluble vitamin, has emerged as a crucial factor in the inhibition of this process. It functions as a cofactor for the γ-carboxylation of several vitamin K-dependent proteins (VKDPs), which are essential for regulating calcium homeostasis.[1][2] The two primary forms of vitamin K, K1 and K2, exhibit different bioavailabilities and tissue distributions, leading to distinct physiological effects, particularly concerning cardiovascular health.[3][4] This guide delves into the comparative efficacy of these two vitamers in preventing and potentially reversing arterial calcification.
Mechanism of Action: The Role of Vitamin K-Dependent Proteins
The cardiovascular benefits of vitamin K are primarily mediated through the activation of Matrix Gla Protein (MGP), a potent inhibitor of soft tissue calcification.[2][5] MGP is synthesized by vascular smooth muscle cells (VSMCs) and, once activated via vitamin K-dependent γ-carboxylation, it binds to calcium crystals and inhibits their growth and deposition within the arterial wall.[2][6] In a state of vitamin K deficiency, MGP remains in its inactive, uncarboxylated form (ucMGP), leading to unchecked vascular calcification.[7] Another relevant VKDP is the Gla-rich protein (GRP), which also acts as a calcification inhibitor in the cardiovascular system.[1][8]
This compound is considered more effective than K1 in activating extrahepatic VKDPs like MGP.[3][7] This is attributed to its longer half-life and greater bioavailability, allowing for better distribution to peripheral tissues, including the vasculature.[3][9] Vitamin K1 is preferentially utilized by the liver for the synthesis of coagulation factors.[3][9]
Signaling Pathway of Vitamin K-Dependent Carboxylation
Caption: Vitamin K cycle and MGP carboxylation pathway.
Comparative Efficacy: Human Studies
Observational and clinical studies have provided significant insights into the differential effects of vitamins K1 and K2 on arterial calcification.
| Study Type | Participants | Vitamin K Form & Dosage | Duration | Key Outcomes on Arterial Calcification | Reference |
| Observational (Rotterdam Study) | 4,807 men and women aged ≥55 years | Dietary intake of K1 and K2 | 7-10 years | High dietary K2 intake was associated with a 50% reduction in arterial calcification and a 50% lower risk of CHD mortality. K1 intake showed no association. | [10][11][12] |
| Observational (Prospect-EPIC) | 16,057 women aged 49-70 years | Dietary intake of K1 and K2 | 8 years | For every 10 mcg increase in K2 intake, the risk of coronary heart disease was reduced by 9%. K1 intake had no effect. | [13] |
| Randomized Controlled Trial | 244 healthy postmenopausal women | 180 µ g/day MK-7 (K2) or placebo | 3 years | Supplementation with MK-7 significantly improved arterial stiffness. | [14] |
| Randomized Controlled Trial | 30 patients with pre-existing Coronary Artery Disease (CAD) | Oral this compound or no treatment | 6 months | 46.6% of the K2 group showed a decrease in their coronary artery calcium (CAC) score, while 80% of the control group showed an increase. | [15] |
| Systematic Review & Meta-analysis | 1,533 patients across 14 RCTs | Vitamin K (K1 or K2) supplementation | Varied | Vitamin K supplementation significantly slowed the progression of CAC scores and reduced levels of dp-ucMGP (inactive MGP). | [16][17] |
| Randomized Controlled Trial | 304 men aged 65-74 without ischemic heart disease | 720 µ g/day K2 + 25 µ g/day Vitamin D or placebo | 2 years | No significant overall reduction in CAC progression. However, in patients with baseline CAC scores ≥400, K2 and D supplementation significantly lowered CAC progression. | [7][18] |
Comparative Efficacy: Animal and In Vitro Studies
Animal and in vitro models have been instrumental in elucidating the mechanisms by which vitamin K influences vascular calcification.
| Study Type | Model | Intervention | Key Outcomes on Arterial Calcification | Reference |
| Animal (Rat) | Warfarin-induced arterial calcification | High doses of vitamin K1 or K2 | Both K1 and K2 were able to reverse warfarin-induced medial vascular calcification. | [19][20] |
| Animal (ApoE-/- mice) | Warfarin treatment | - | Developed atherosclerotic plaque calcification. | [19][21] |
| In Vitro (Vascular Smooth Muscle Cells) | Induced calcification with high phosphate | This compound | This compound inhibited the osteogenic transdifferentiation of VSMCs and subsequent calcification. | [19][22] |
| Ex Vivo (Aortic Rings) | Rat aortic rings cultured in calcifying medium | - | Provides a model to study the direct effects of compounds on vessel calcification. | [23][24][25] |
Experimental Protocols
Human Clinical Trials: Assessment of Arterial Calcification
A common methodology for quantifying coronary artery calcification in clinical trials is through non-contrast cardiac multi-detector computed tomography (MDCT).[15][26][27]
-
Image Acquisition: ECG-gated scans are performed to minimize motion artifacts.
-
Calcification Scoring: The Agatston score is calculated, which is a semi-automated tool that quantifies the total area of calcified plaques and weights it for density.[27][28] A score of 0 indicates no identifiable calcified plaque, 1-99 mild, 100-399 moderate, and ≥400 severe calcification.[26]
-
Progression Analysis: Scans are performed at baseline and at the end of the intervention period to measure the change in the CAC score.
Animal Models of Arterial Calcification
Rodent models are frequently used to study vascular calcification.[29][30]
-
Induction of Calcification:
-
Genetic Modification: Knockout of genes for calcification inhibitors (e.g., MGP-knockout mice).[29]
-
Diet-induced: High-fat, high-cholesterol diets in atherosclerosis-prone models like ApoE-/- or LDLR-/- mice.[21][31]
-
Pharmacological Induction: Administration of vitamin K antagonists like warfarin.[19]
-
Surgical/Chemical Induction: Chronic kidney disease models (e.g., 5/6 nephrectomy) or direct arterial injury with calcium chloride.[25][30]
-
-
Assessment of Calcification:
In Vitro and Ex Vivo Models
These models allow for the investigation of cellular and molecular mechanisms.[23][32]
-
Cell Culture (VSMCs):
-
Cell Source: Primary human or animal aortic smooth muscle cells.[23]
-
Induction of Calcification: Culture in a high-phosphate medium to mimic hyperphosphatemia, a known inducer of calcification.[24]
-
Assessment: Quantification of calcium deposition (e.g., o-cresolphthalein (B1221799) complexone method) and analysis of osteogenic marker expression (e.g., Runx2, alkaline phosphatase) via qPCR or Western blot.[22][24]
-
-
Ex Vivo (Aortic Rings):
Caption: General experimental workflow for studying vitamin K's effect.
Conclusion
The available evidence strongly suggests that this compound is more effective than vitamin K1 in preventing and potentially mitigating arterial calcification. This is supported by its superior bioavailability and the findings from large observational studies. While clinical trials have shown some benefits for both forms of vitamin K, particularly in slowing the progression of existing calcification, the most robust data points towards a more significant cardiovascular protective role for this compound. Further research with well-designed randomized controlled trials is necessary to establish definitive recommendations for vitamin K supplementation in the prevention and treatment of arterial calcification. The experimental models and protocols outlined in this guide provide a framework for future investigations in this promising area of cardiovascular health.
References
- 1. Vitamin K‑dependent proteins involved in bone and cardiovascular health (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vitamin K Dependent Proteins and the Role of this compound in the Modulation of Vascular Calcification: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vitamin K: Double Bonds beyond Coagulation Insights into Differences between Vitamin K1 and K2 in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. healthyplanetcanada.com [healthyplanetcanada.com]
- 5. openheart.bmj.com [openheart.bmj.com]
- 6. Vitamin K And Vascular Calcification - Life Extension [lifeextension.com]
- 7. droracle.ai [droracle.ai]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Dietary intake of menaquinone is associated with a reduced risk of coronary heart disease: the Rotterdam Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound MK-7 and Cardiovascular Calcification [nutraceuticalbusinessreview.com]
- 12. Role of Vitamin K in reducing Risk of Coronary Heart Disease: The Rotterdam Study. [medicaldialogues.in]
- 13. Highlighting The Substantial Body Of Evidence Confirming The Importance Of this compound As A Cardio-Support Nutrient, And How The Right K2 Makes All The Difference - PMC [pmc.ncbi.nlm.nih.gov]
- 14. restorativemedicine.org [restorativemedicine.org]
- 15. academic.oup.com [academic.oup.com]
- 16. Frontiers | Vitamin K supplementation and vascular calcification: a systematic review and meta-analysis of randomized controlled trials [frontiersin.org]
- 17. Vitamin K supplementation and vascular calcification: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effects of this compound and D Supplementation on Coronary Artery Disease in Men: A RCT - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Inhibitory Roles of Vitamin K in Progression of Vascular Calcification - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ovid.com [ovid.com]
- 21. Research methods for animal models of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Vascular Calcification: In Vitro Models under the Magnifying Glass - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Research Models for Studying Vascular Calcification - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Optimisation of cell and ex vivo culture conditions to study vascular calcification | PLOS One [journals.plos.org]
- 25. mdpi.com [mdpi.com]
- 26. cvgcares.com [cvgcares.com]
- 27. Coronary Artery Calcification - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. bangkokhospital.com [bangkokhospital.com]
- 29. Vascular Calcification in Rodent Models—Keeping Track with an Extented Method Assortment - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Large animal model of controlled peripheral artery calcification - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Animal Model of Aortic Valve Calcification: Their Methodology Helps Us Understand Aortic Valve Calcification [scirp.org]
- 32. In Vitro Models of Cardiovascular Calcification [mdpi.com]
Differential Gene Expression in Response to Menaquinone-4 and Menaquinone-7: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of gene expression profiles in response to two prominent forms of Vitamin K2: menaquinone-4 (MK-4) and menaquinone-7 (B21479) (MK-7). The data presented herein, derived from various in vitro studies, highlights the distinct molecular effects of these menaquinones, offering valuable insights for research and therapeutic development. We will delve into their differential impacts on bone metabolism, neuroinflammation, and drug metabolism, supported by experimental data and detailed protocols.
Key Findings at a Glance
Menaquinone-4 and Menaquinone-7, despite both being classified as this compound, exhibit notably different effects on gene expression across various cell types. MK-4 has been shown to uniquely upregulate specific genes in osteoblastic cells, and it plays a role in the expression of genes related to drug metabolism via the pregnane (B1235032) X receptor (PXR).[1][2][3] In contrast, a reduced form of MK-7 (MK-7R) has demonstrated a significant downregulating effect on genes associated with neurodegeneration and neuroinflammation.[4][5] Both MK-4 and MK-7R have been observed to reduce the expression of certain inflammatory markers.[5][6]
Comparative Gene Expression Data
The following tables summarize the quantitative changes in gene expression observed in response to MK-4 and MK-7 treatment in different cell lines.
Table 1: Gene Expression Changes in Human Neuroblastoma Cells (SK-N-BE)
| Gene | Treatment | Concentration | Duration | Fold Change / Effect |
| PSEN1 | MK-7R | 50 µM | 48 h | Downregulation |
| BACE1 | MK-7R | 50 µM | 48 h | Downregulation |
| IL-1β | MK-7R | 50 µM | 48 h | Downregulation |
| IL-6 | MK-7R | 50 µM | 48 h | Downregulation |
| ADAM10 | MK-7R | 50 µM | 48 h | Upregulation |
| ADAM17 | MK-7R | 50 µM | 48 h | Upregulation |
| IL-1β | MK-4 | 50 µM | 48 h | Halved expression |
| IL-6 | MK-4 | 50 µM | 48 h | Significant decrease |
Data sourced from studies on amyloidogenic and neuroinflammatory molecular pathways.[4][5][6]
Table 2: Gene Expression Changes in Osteoblastic and Other Cell Types
| Gene | Treatment | Cell Type | Key Finding |
| GDF15 | MK-4 | Human & Mouse Osteoblastic Cells | Upregulated (specific to MK-4, not seen with MK-7) |
| STC2 | MK-4 | Human & Mouse Osteoblastic Cells | Upregulated (specific to MK-4, not seen with MK-7) |
| CYP3A4 | MK-4 | Human Intestinal Carcinoma LS180 Cells | Increased mRNA levels |
| MDR1 | MK-4 | Human Intestinal Carcinoma LS180 Cells | Increased mRNA levels |
| CYP7A1 | MK-4 | Human Hepatocarcinoma HepG2 Cells | Altered mRNA levels |
| CYP8B1 | MK-4 | Human Hepatocarcinoma HepG2 Cells | Altered mRNA levels |
| CYP11A | MK-4 | Rat Testis-Derived Tumor I-10 Cells | Significantly higher protein levels |
Data sourced from studies on osteoblastic cells, drug metabolism, and steroidogenesis.[1][2][3][7][8]
Signaling Pathways and Experimental Workflows
The differential effects of MK-4 and MK-7 on gene expression can be attributed to their interaction with distinct signaling pathways. The following diagrams illustrate some of the key pathways and a general experimental workflow for studying these effects.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effects of this compound on the Expression of Genes Involved in Bile Acid Synthesis and Glucose Homeostasis in Mice with Humanized PXR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amyloidogenic and Neuroinflammatory Molecular Pathways Are Contrasted Using Menaquinone 4 (MK4) and Reduced Menaquinone 7 (MK7R) in Association with Increased DNA Methylation in SK-N-BE Neuroblastoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Menaquinone-4 enhances testosterone production in rats and testis-derived tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
